Selank
描述
属性
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N11O9/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38)/t19-,20+,21+,22+,23+,24+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDTXGMXNXBGBZ-YVHUGQOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N11O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029276 | |
| Record name | Selank | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129954-34-3 | |
| Record name | Selank | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129954343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selank | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Selank Peptide: A Deep Dive into its Mechanism of Action in the Central Nervous System
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) is a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin.[1] Developed by the Institute of Molecular Genetics of the Russian Academy of Sciences, this compound has garnered significant interest for its pronounced anxiolytic and nootropic (cognitive-enhancing) effects.[1][2] Notably, it appears to achieve these effects without the sedative, amnestic, and addictive properties associated with traditional anxiolytics like benzodiazepines.[3] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound within the central nervous system (CNS), consolidating available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to support further research and drug development.
The therapeutic potential of this compound lies in its ability to modulate several key neurochemical systems simultaneously. Its primary mechanisms of action include the allosteric modulation of GABAergic neurotransmission, inhibition of enkephalin-degrading enzymes, upregulation of brain-derived neurotrophic factor (BDNF) expression, and modulation of monoamine neurotransmitter levels.[4]
Core Mechanisms of Action
Modulation of the GABAergic System
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, playing a crucial role in regulating neuronal excitability and anxiety. This compound's anxiolytic properties are strongly linked to its interaction with this system.
Positive Allosteric Modulation of GABA-A Receptors: this compound functions as a positive allosteric modulator of GABA-A receptors. It does not bind to the primary GABA binding site but rather to a distinct, allosteric site on the receptor complex. This binding enhances the effect of GABA, potentiating the inhibitory response. Studies using [3H]GABA radioligand binding assays have shown that this compound can increase the number of specific binding sites for GABA (Bmax) without significantly affecting the receptor's affinity for GABA (Kd). This suggests a mechanism that alters receptor availability or conformation.
Gene Expression Regulation: this compound has been demonstrated to influence the expression of genes involved in GABAergic neurotransmission. In studies on the rat frontal cortex, intranasal administration of this compound led to significant changes in the mRNA levels of various genes encoding GABA-A receptor subunits, transporters, and other proteins involved in neurotransmission.
Inhibition of Enkephalin-Degrading Enzymes
Enkephalins are endogenous opioid peptides that play a role in pain modulation and emotional regulation. Their signaling is terminated by rapid degradation by enzymes known as enkephalinases. This compound has been shown to inhibit these enzymes, thereby prolonging the action of endogenous enkephalins. This mechanism is believed to contribute to its anxiolytic and stress-reducing effects.
Clinical studies in patients with generalized anxiety disorder (GAD) have shown a correlation between the anxiolytic effect of this compound and an increase in the half-life of leu-enkephalin in the blood.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
BDNF is a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity, which are fundamental processes for learning and memory. This compound's nootropic effects are strongly associated with its ability to rapidly increase the expression of BDNF in the hippocampus, a key brain region for memory formation. Intranasal administration of this compound has been shown to regulate BDNF gene expression in the rat hippocampus.
This upregulation of BDNF is thought to enhance synaptic plasticity and facilitate the formation and consolidation of memories, thereby improving cognitive function.
Modulation of Monoamine Neurotransmitters
This compound also influences the levels and metabolism of monoamine neurotransmitters such as serotonin and dopamine, which are critical for mood regulation, motivation, and cognitive function. The effects of this compound on these systems can be complex and may depend on the baseline state of the system. In some preclinical models, this compound has been shown to normalize serotonin levels in the brain. Biochemical studies have indicated that a single administration of this compound can lead to significant changes in the levels of noradrenaline, dopamine, serotonin, and their metabolites in the rat brain.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Inhibition of Enkephalin-Degrading Enzymes
| Parameter | Value | Test System | Reference |
| IC50 (Leu-enkephalin hydrolysis) | ~15-20 µM | Human Serum |
Table 2: Effects on BDNF Expression in Rat Hippocampus
| Administration Route | Dose | Time Point | Effect on BDNF mRNA | Effect on BDNF Protein | Reference |
| Intranasal | 250 µg/kg | 3 hours | Increased | Not specified | |
| Intranasal | 500 µg/kg | 3 hours | Increased | Not specified | |
| Intranasal | 250 µg/kg | 24 hours | Not specified | Increased | |
| Intranasal | 500 µg/kg | 24 hours | Not specified | Increased |
Table 3: Effects on Gene Expression in Rat Frontal Cortex (1 hour post-administration of 300 µg/kg this compound)
| Gene | Fold Change | Function | Reference |
| Drd1a | Altered | Dopamine Receptor D1 | |
| Drd2 | Altered | Dopamine Receptor D2 | |
| Slc6a13 | Altered | GABA Transporter | |
| Ptgs2 | Altered | Prostaglandin-Endoperoxide Synthase 2 |
Note: The term "Altered" is used as the specific fold change was not detailed in the abstract.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the effect of this compound on the binding of [3H]GABA to GABA-A receptors in rat brain membranes.
Materials:
-
Rat brain tissue
-
[3H]GABA (radioligand)
-
Unlabeled GABA
-
This compound
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 140,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in binding buffer and recentrifuging. Repeat this step.
-
Resuspend the final pellet in binding buffer.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of [3H]GABA, and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a saturating concentration of unlabeled GABA.
-
Incubate the tubes at 4°C to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression to determine Bmax and Kd values.
-
Assay for Inhibition of Enkephalin-Degrading Enzymes
Objective: To determine the IC50 of this compound for the inhibition of enkephalinase activity in human serum.
Materials:
-
Human serum
-
Leucine-enkephalin (substrate)
-
This compound at various concentrations
-
Reaction buffer (e.g., Tris-HCl)
-
Stopping solution (e.g., perchloric acid)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Enzymatic Reaction:
-
Pre-incubate human serum with varying concentrations of this compound in the reaction buffer at 37°C.
-
Initiate the reaction by adding leucine-enkephalin.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the stopping solution.
-
-
HPLC Analysis:
-
Centrifuge the samples to pellet precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
Separate the undegraded leucine-enkephalin from its metabolites using a suitable gradient of mobile phase (e.g., acetonitrile and water with a modifying agent).
-
Detect the components using a UV detector.
-
-
Data Analysis:
-
Quantify the peak area of the undegraded leucine-enkephalin.
-
Calculate the percentage of inhibition for each this compound concentration compared to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a sigmoidal dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the changes in mRNA levels of genes related to the GABAergic system in the rat frontal cortex following this compound administration.
Materials:
-
Male Wistar rats
-
This compound solution
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target and reference genes
-
qPCR instrument
Procedure:
-
Animal Treatment:
-
Administer this compound intranasally (e.g., 300 µg/kg) to the experimental group and a vehicle to the control group.
-
-
Tissue Collection:
-
At specific time points (e.g., 1 and 3 hours) post-administration, euthanize the animals and dissect the frontal cortex.
-
Immediately freeze the tissue in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the tissue using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a master mix, primers for the target genes (e.g., GABA-A receptor subunits) and stable reference genes (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Use a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Signaling Pathways and Logical Relationships
Conclusion and Future Directions
This compound exhibits a complex and multifaceted mechanism of action in the central nervous system, contributing to its unique profile as a non-sedating anxiolytic with nootropic properties. Its ability to positively modulate the GABAergic system, inhibit enkephalin degradation, upregulate BDNF, and influence monoamine neurotransmitters highlights its potential as a therapeutic agent for anxiety disorders, stress-related conditions, and cognitive deficits.
For drug development professionals and researchers, this compound presents a compelling case for further investigation. Future research should focus on:
-
Elucidating the precise binding site of this compound on the GABA-A receptor and its interaction with different receptor subunit compositions.
-
Obtaining more detailed quantitative data on the changes in monoamine levels and their metabolites in various brain regions following this compound administration, ideally through techniques like in vivo microdialysis.
-
Conducting further clinical trials to establish the efficacy and safety of this compound in a broader range of anxiety and cognitive disorders.
-
Exploring the interplay between its neurotropic and immunomodulatory effects in the context of neuroinflammation and stress-related pathologies.
By continuing to unravel the intricate molecular mechanisms of this compound, the scientific community can better harness its therapeutic potential for the development of novel and improved treatments for a variety of neurological and psychiatric conditions.
References
An In-depth Technical Guide on the Anxiolytic Properties of Selank and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles compared to traditional anxiolytics like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). Selank, a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg-Pro-Gly-Pro), has emerged as a promising candidate due to its pronounced anxiolytic effects without the typical sedative, myorelaxant, and addictive properties associated with conventional treatments.[1] This technical guide provides a comprehensive overview of the anxiolytic properties of this compound and its analogues, focusing on quantitative data from preclinical and clinical studies, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound's anxiolytic activity is multifaceted, involving the modulation of several key neurotransmitter and neurotrophic systems in the brain.
-
GABAergic System Modulation: A primary mechanism of this compound's anxiolytic effect is its positive allosteric modulation of GABA-A receptors.[2][3] Unlike benzodiazepines, which bind to a specific site on the receptor, this compound is thought to interact with the GABA-A receptor at a different allosteric site. This interaction enhances the binding of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) to its receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a reduction of neuronal excitability and a calming effect. Studies have shown that this compound can influence the expression of genes encoding various subunits of the GABA-A receptor.
-
Monoamine System Regulation: this compound has been shown to modulate the levels of key monoamine neurotransmitters, including serotonin and dopamine, in various brain regions. Its effects on these systems are complex and can depend on the baseline state of the neurochemical systems. For instance, in rats subjected to antenatal hypoxia, this compound administration restored the balance between the serotoninergic and noradrenergic systems.
-
Enkephalinase Inhibition: this compound is an inhibitor of enkephalin-degrading enzymes, with a reported IC50 of 15 µM for plasma enkephalin hydrolysis. Enkephalins are endogenous opioid peptides with anxiolytic and analgesic properties. By inhibiting their degradation, this compound may increase the levels and prolong the action of these endogenous anxiolytics.
-
Brain-Derived Neurotrophic Factor (BDNF) Regulation: this compound has been demonstrated to upregulate the expression of BDNF, a neurotrophin crucial for neuronal survival, plasticity, and cognitive function, in the hippocampus. The BDNF signaling pathway is implicated in the pathophysiology of anxiety, and its modulation by this compound may contribute to its long-term anxiolytic and nootropic effects.
Data Presentation: Quantitative Anxiolytic Effects
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the anxiolytic properties of this compound.
Table 1: Preclinical Studies on the Anxiolytic Effects of this compound in the Elevated Plus-Maze (EPM) Test
| Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| Wistar Rats (under unpredictable chronic mild stress) | 300 µg/kg | Intranasal | Did not significantly differ from pre-stress values in time spent in open arms. | |
| Wistar Rats (no stress) | 300 µg/kg | Intranasal | Less pronounced deterioration of anxiety indicators compared to saline and diazepam. | |
| Wistar Rats (alcohol withdrawal) | 0.3 mg/kg | Intraperitoneal | Eliminated anxiety induced by alcohol withdrawal. | |
| BALB/c Mice | 100 µg/kg | Not Specified | Produced an anxiolytic effect. | |
| Sprague-Dawley Rats | Not Specified | Not Specified | Increased time spent in the open arms compared to vehicle. |
Table 2: Preclinical Studies on the Anxiolytic Effects of this compound in the Open-Field Test (OFT)
| Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| BALB/c Mice | 100 µg/kg | Not Specified | Produced an anxiolytic effect. | |
| C57Bl/6 Mice | 100 µg/kg | Not Specified | No effect on behavioral reactions. | |
| Adult Rats (antenatal hypoxia) | 300 µg/kg | Intraperitoneal | Normalized the level of investigative activity. | |
| Rats (social stress) | Not Specified | Not Specified | Increased horizontal motor activity by an average of 30% in aggressive rats and almost 30% in submissive rats. |
Table 3: Clinical Studies on the Anxiolytic Effects of this compound
| Condition | Number of Patients | Comparator | Key Findings | Reference |
| Generalized Anxiety Disorder (GAD) and Neurasthenia | 62 (30 on this compound) | Medazepam | Similar anxiolytic effects to medazepam, with additional anti-asthenic and psychostimulant effects. | |
| Generalized Anxiety Disorder (GAD) | 70 | Phenazepam (combination therapy) | Enhanced therapeutic effect and reduced side effects of phenazepam. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
The animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session using a video camera mounted above the maze.
-
The maze is cleaned with an appropriate solution (e.g., 70% ethanol) between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
Open-Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Animals are habituated to the testing room.
-
The animal is placed in the center of the open field.
-
Behavior is recorded for a specified period (e.g., 5-10 minutes) using a video tracking system.
-
The apparatus is cleaned between trials.
-
-
Parameters Measured:
-
Time spent in the center zone (s)
-
Distance traveled in the center zone (cm)
-
Number of entries into the center zone
-
Total distance traveled (cm)
-
Rearing frequency
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent and activity in the center of the arena.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamine Measurement
This method is used for the quantitative analysis of monoamine neurotransmitters and their metabolites in brain tissue.
-
Sample Preparation:
-
Brain tissue is dissected and homogenized in an appropriate buffer (e.g., perchloric acid).
-
The homogenate is centrifuged to pellet proteins.
-
The supernatant is filtered and injected into the HPLC system.
-
-
HPLC-ECD System:
-
A reversed-phase column is used for separation.
-
The mobile phase typically consists of a buffer, an ion-pairing agent, and an organic modifier.
-
An electrochemical detector is used for sensitive and selective detection of monoamines.
-
-
Quantification: The concentration of each monoamine is determined by comparing its peak area to that of a known standard.
Signaling Pathways and Experimental Workflows
This compound's Anxiolytic Signaling Pathways
Experimental Workflow for Preclinical Anxiolytic Drug Screening
Conclusion
This compound represents a significant advancement in the field of anxiolytic research. Its unique multi-target mechanism of action, which includes the modulation of the GABAergic system, regulation of monoamine neurotransmitters, inhibition of enkephalinase, and upregulation of BDNF, distinguishes it from classical anxiolytics. The preclinical and clinical data accumulated to date strongly support its anxiolytic efficacy, coupled with a favorable safety profile that lacks the sedative and addictive properties of benzodiazepines. Further research into the downstream signaling cascades and the development of novel synthetic analogues will continue to expand our understanding of this promising class of anxiolytic peptides and their potential for the treatment of anxiety and stress-related disorders.
References
Neuroprotective Effects of Selank on Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) is a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin.[1][2] It has garnered significant attention for its multifaceted pharmacological profile, which includes anxiolytic, nootropic, and pronounced neuroprotective properties.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects on neuronal cells, with a focus on its molecular mechanisms, quantitative data from preclinical studies, and detailed experimental methodologies. This compound's neuroprotective actions are primarily attributed to its ability to modulate key neurotransmitter systems, enhance the expression of neurotrophic factors, and regulate inflammatory and apoptotic pathways.[4] This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound in the context of neurodegenerative diseases and neuronal injury.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a complex interplay of various signaling pathways. The primary mechanisms identified to date include:
-
Modulation of the GABAergic System: this compound is believed to act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This action helps to stabilize neuronal excitability and protect against excitotoxicity.
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): this compound has been shown to increase the expression of BDNF and its receptor, TrkB, in the hippocampus. The BDNF/TrkB signaling pathway is crucial for neuronal survival, differentiation, synaptic plasticity, and neurogenesis.
-
Inhibition of Enkephalin-Degrading Enzymes: this compound inhibits enzymes responsible for the breakdown of enkephalins, which are endogenous opioid peptides involved in pain regulation and mood. By prolonging the action of enkephalins, this compound may contribute to its stress-protective and neuroprotective effects.
-
Anti-Inflammatory and Antioxidant Effects: this compound has been observed to modulate the expression of inflammatory cytokines, such as IL-6, and may reduce oxidative stress in the brain, further protecting neurons from damage.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound on Gene Expression in the Rat Frontal Cortex
Data from Volkova et al. (2016). The study analyzed the expression of 84 genes involved in neurotransmission.
| Time Point | Number of Genes with Altered Expression | Key Affected Systems |
| 1 hour | 45 out of 84 | GABAergic system, Dopamine receptors, Serotonin receptors |
| 3 hours | 22 out of 84 | GABAergic system |
Table 2: Effects of this compound on Neurotrophic Factor Expression
| Parameter | Brain Region | Effect | Dosage | Animal Model | Reference |
| BDNF mRNA | Hippocampus | Increased | 250 and 500 µg/kg | Rat | |
| BDNF Protein | Hippocampus | Increased 24 hours post-administration | 250 and 500 µg/kg | Rat | |
| BDNF Protein | Hippocampus & Frontal Cortex | Prevention of ethanol-induced increase | 0.3 mg/kg/day for 7 days | Rat |
Table 3: Inhibition of Enkephalin-Degrading Enzymes by this compound
| Enzyme System | Test System | IC50 of this compound | Comparison | Reference |
| Enkephalin-degrading enzymes | Human Serum | ~15-20 µM | More potent than puromycin and bacitracin |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and the general experimental workflows used to study its neuroprotective effects.
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflows
Caption: General experimental workflows for in vivo and in vitro studies.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.
In Vivo Administration of this compound in Rats
-
Animal Model: Male Wistar rats (average weight 200 g) are commonly used. Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Preparation: Dissolve lyophilized this compound diacetate in sterile, deionized water to the desired concentration (e.g., 10 mg/mL).
-
Administration: A single intranasal administration is performed. The typical dose is 300 µg/kg of body weight, administered in a small volume (e.g., 6 µl).
-
Tissue Collection: At specified time points (e.g., 1 and 3 hours post-administration), animals are euthanized by decapitation. The frontal cortex and hippocampus are rapidly dissected, frozen in liquid nitrogen, and stored at -70°C until analysis.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Isolation: Extract total RNA from the collected brain tissue using a commercial RNA extraction kit (e.g., RNeasy® Mini Kit, Qiagen) following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., RT2 First Strand Kit, Qiagen).
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., Bdnf, Ntrk2, GABA receptor subunits), and nuclease-free water.
-
Perform the qPCR reaction in a real-time PCR system (e.g., StepOnePlus™ Real-Time qPCR System, Life Technologies).
-
A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
-
Data Analysis: Normalize the cycle threshold (Ct) values of the target genes to a stable housekeeping gene. Calculate the relative fold change in gene expression using the ΔΔCt method.
Primary Neuronal Cell Culture for Neuroprotection Assays
-
Preparation of Culture Plates: Coat 96-well plates with Poly-D-Lysine (50 µg/mL) for 1 hour at 37°C, followed by washing with sterile deionized water.
-
Neuron Isolation: Isolate cortical or hippocampal neurons from embryonic day 17-18 (E17-E18) rat pups.
-
Cell Plating and Culture: Plate the dissociated neurons at a suitable density and culture in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.
-
This compound Treatment: Pre-treat the mature neuronal cultures with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 2 hours) before inducing neuronal stress.
Cell Viability (MTT) Assay
-
Induction of Neuronal Stress: After pre-treatment with this compound, expose the neurons to a neurotoxic agent, such as glutamate (e.g., 50 µM) for 24 hours to induce excitotoxicity.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
ELISA for BDNF Protein Quantification
-
Sample Preparation: Prepare brain tissue homogenates in a suitable lysis buffer. Determine the total protein concentration of each sample using a BCA assay.
-
ELISA Procedure:
-
Use a commercial BDNF ELISA kit (e.g., from RayBiotech or Sigma-Aldrich).
-
Add standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the wells and add the biotinylated anti-BDNF antibody.
-
After another wash, add HRP-conjugated streptavidin.
-
Add the TMB substrate solution and incubate until color develops.
-
Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the BDNF concentration in the samples by comparing their absorbance to the standard curve.
Western Blot for Bcl-2 Protein Expression
-
Protein Extraction and Quantification: Extract total protein from neuronal cell cultures or brain tissue and quantify using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for a loading control protein (e.g., β-actin).
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the Bcl-2 signal to the loading control.
TUNEL Assay for Apoptosis Detection
-
Sample Preparation: Culture neuronal cells on coverslips. After treatment with this compound and induction of apoptosis, fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction:
-
Incubate the samples with the TdT reaction mix, containing TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will show nuclear green fluorescence.
Conclusion
This compound demonstrates significant neuroprotective potential through its multifaceted mechanisms of action, including the modulation of the GABAergic system, upregulation of BDNF, and inhibition of enkephalin-degrading enzymes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound for a range of neurological disorders characterized by neuronal cell death. Future studies should focus on elucidating the downstream signaling pathways in more detail and translating these promising preclinical findings into clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 3. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Immunomodulatory Landscape of Selank and Tuftsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the immunomodulatory properties of the endogenous tetrapeptide tuftsin and its synthetic analogue, Selank. While both peptides share a common origin and exert influence over the immune system, their distinct structural characteristics lead to nuanced differences in their mechanisms of action and functional outcomes. This document details their relationship, comparative effects on key immune parameters, the experimental methodologies used to elucidate these effects, and the known signaling pathways through which they operate. Quantitative data are presented in tabular format for ease of comparison, and signaling and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction: The this compound and Tuftsin Relationship
Tuftsin is a naturally occurring tetrapeptide with the amino acid sequence Threonine-Lysine-Proline-Arginine (TKPR). It is derived from the Fc fragment of the heavy chain of immunoglobulin G (IgG) and is known to stimulate the phagocytic activity of various immune cells.[1] this compound, a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro), is an analogue of tuftsin.[2] The addition of the Pro-Gly-Pro sequence to the C-terminus of the tuftsin sequence enhances this compound's metabolic stability, prolonging its biological activity.[3] While tuftsin's effects are primarily immunomodulatory, this compound exhibits a broader range of activities, including anxiolytic and nootropic effects, alongside its influence on the immune system.[4] This guide will focus on the comparative immunomodulatory roles of these two peptides.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative effects of this compound and tuftsin on various immune parameters as reported in the scientific literature.
Table 1: Effect of this compound and Tuftsin on Cytokine Production
| Cytokine | Peptide | Cell Type/Model | Concentration/Dose | Change from Control | Reference |
| IL-1β | This compound | Rat serum (social stress model) | 100 mcg/kg/day (in vivo) | Decrease | [5] |
| IL-6 | This compound | Rat serum (social stress model) | 100 mcg/kg/day (in vivo) | Decrease | |
| IL-6 (gene expression) | This compound | Human peripheral blood cells (from patients with depression) | 10⁻⁷ M (in vitro) | Complete suppression | |
| TNF-α | This compound | Rat serum (social stress model) | 100 mcg/kg/day (in vivo) | Decrease | |
| IFN-γ | Tuftsin (retro-inverso analogue) | Human peripheral blood mononuclear cells (PBMCs) | 10⁻¹⁰ M (in vitro) | Increase | |
| TNF-α | Tuftsin (retro-inverso analogue) | Human peripheral blood mononuclear cells (PBMCs) | 10⁻¹⁰ M (in vitro) | Increase |
Table 2: Effect of this compound and Tuftsin on Phagocytosis
| Peptide | Cell Type | Assay | Concentration | Outcome | Reference |
| Tuftsin | Human polymorphonuclear leukocytes (PMNs) | Flow cytometry (fluorescent microspheres) | 5 µg/mL | Increased number of particles engulfed | |
| Tuftsin | Murine Kupffer cells | Microscopy (fluorescent microspheres) | 1 µg/mL | Increased percentage of phagocytic cells and number of particles engulfed | |
| This compound | Macrophages and neutrophils | Not specified | Not specified | Amplifies phagocytic action |
Table 3: Effect of this compound and Tuftsin on Immune Cell Gene Expression and Activity
| Gene/Activity | Peptide | Cell Type/Model | Concentration/Dose | Change from Control | Reference |
| C3 mRNA | This compound | Mouse spleen | 100 µg/kg (in vivo) | 3-fold decrease | |
| Casp1 mRNA | This compound | Mouse spleen | 100 µg/kg (in vivo) | Wave-like alteration | |
| Il2rg mRNA | This compound | Mouse spleen | 100 µg/kg (in vivo) | Significant alteration | |
| Xcr1 mRNA | This compound | Mouse spleen | 100 µg/kg (in vivo) | Reduction | |
| Natural Killer (NK) Cell Cytotoxicity | Tuftsin | Mouse splenic effector cells | 50-100 µg/mL | Pronounced enhancement | |
| Reactive Oxygen Species (ROS) | Tuftsin-like peptides | Human blood neutrophils and monocytes | Not specified | Stimulation of oxygen metabolism |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Phagocytosis Assay (Flow Cytometry)
This protocol is adapted from a study on tuftsin's effect on human polymorphonuclear leukocytes (PMNs).
-
Cell Preparation: Isolate PMNs from human peripheral blood using a standard density gradient centrifugation method.
-
Assay Setup:
-
Plate the isolated PMNs in 24-well plates.
-
Prepare a suspension of fluorescently labeled microspheres.
-
Add tuftsin to the cell cultures at a final concentration of 5 µg/mL.
-
Add the fluorescent microspheres to the wells at a particle-to-cell ratio of 50:1.
-
Incubate the plates for 15 minutes at 37°C.
-
-
Sample Processing:
-
Wash the cells to remove non-engulfed microspheres.
-
Treat the cells with trypsin to detach any surface-bound microspheres.
-
Centrifuge the cells through fetal bovine serum to pellet the cells.
-
-
Data Acquisition and Analysis:
-
Resuspend the cell pellets in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Analyze the data to determine the percentage of phagocytic cells and the mean fluorescence intensity, which corresponds to the number of engulfed particles per cell.
-
Cytokine Release Assay (ELISA)
This protocol is based on a study investigating this compound's effect on cytokine levels in a social stress model in rats.
-
Animal Model and Treatment:
-
Induce social stress in male rats through daily confrontations for 20 days.
-
Administer this compound intraperitoneally at a dose of 100 mcg/kg/day to the treatment group. A control group receives a vehicle injection.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples from the animals.
-
Process the blood to obtain serum.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α).
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the serum samples and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokines in the serum samples based on the standard curve.
-
Gene Expression Analysis (Real-Time PCR)
This protocol is derived from a study on this compound's effect on inflammation-related gene expression in the mouse spleen.
-
Animal Treatment and Tissue Collection:
-
Administer a single intraperitoneal injection of this compound (100 µg/kg) to mice.
-
At specific time points post-injection (e.g., 30 minutes, 90 minutes), euthanize the animals and collect the spleens.
-
-
RNA Extraction and cDNA Synthesis:
-
Homogenize the spleen tissue and extract total RNA using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mixture containing cDNA, gene-specific primers for the target genes (e.g., C3, Casp1, Il2rg, Xcr1) and a housekeeping gene, and a fluorescent dye (e.g., SYBR Green).
-
Perform the real-time PCR using a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Signaling Pathways
Tuftsin Signaling Pathway
Tuftsin exerts its immunomodulatory effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of immune cells such as macrophages and microglia. Nrp1 acts as a co-receptor for the Transforming Growth Factor-beta (TGF-β) receptor 1 (TβR1). The binding of tuftsin to Nrp1 facilitates the activation of the canonical TGF-β signaling pathway, leading to the phosphorylation of Smad3. Phosphorylated Smad3 then translocates to the nucleus to regulate the transcription of target genes involved in immune responses, including those that promote an anti-inflammatory M2 phenotype in microglia.
Caption: Tuftsin signaling through the Nrp1/TGF-β pathway.
This compound's Immunomodulatory Mechanism
The precise signaling pathway for this compound's immunomodulatory effects is less defined than that of tuftsin. However, evidence suggests that this compound modulates the immune system primarily through the regulation of gene expression. Studies have shown that this compound can alter the expression of genes encoding cytokines, chemokines, and their receptors in the spleen. For instance, this compound has been observed to decrease the mRNA levels of the complement component C3 and alter the expression of caspase 1 (Casp1), interleukin-2 receptor gamma chain (Il2rg), and chemokine receptor Xcr1. This suggests that this compound's immunomodulatory actions may be mediated by its influence on the transcriptional regulation of key immune-related genes, thereby affecting various immune processes. The upstream receptors and the specific intracellular signaling cascades that lead to these changes in gene expression are still under investigation.
Caption: this compound's proposed immunomodulatory workflow via gene expression.
Conclusion
This compound and tuftsin, while closely related, exhibit distinct immunomodulatory profiles. Tuftsin is a potent, naturally occurring stimulator of phagocytic cells, acting through the well-defined Nrp1/TGF-β signaling pathway. This compound, its stabilized synthetic analogue, demonstrates a more complex immunomodulatory role, primarily characterized by its ability to modulate the expression of a wide array of immune-related genes. This results in a broader spectrum of effects, including anti-inflammatory actions in certain contexts.
For researchers and drug development professionals, the choice between these peptides depends on the desired therapeutic outcome. Tuftsin and its direct analogues may be more suitable for applications requiring a direct and potent stimulation of phagocytic activity. In contrast, this compound's multifaceted profile, combining immunomodulatory, anxiolytic, and nootropic properties, may offer advantages in treating conditions with a complex interplay between the nervous and immune systems, such as stress-induced immune dysregulation. Further research is warranted to fully elucidate the specific receptors and signaling pathways mediating this compound's immunomodulatory effects and to directly compare the quantitative effects of both peptides under a wider range of conditions. This will enable a more targeted and effective therapeutic application of these promising immunomodulatory peptides.
References
- 1. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Peptide: Unraveling Its Potential in Neurological and Immunological Research - SM Mirror [smmirror.com]
- 3. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. The Influence of this compound on the Level of Cytokines Under the Conditions of "Social" Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Selank on Brain-Derived Neurotrophic Factor (BDNF) Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selank, a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin, has garnered significant attention for its anxiolytic, nootropic, and neuroprotective properties. Its mechanism of action is multifaceted, involving the modulation of various neurotransmitter systems, including the GABAergic and serotonergic systems.[1] A growing body of preclinical evidence suggests that a key component of this compound's cognitive-enhancing and neuroprotective effects lies in its ability to modulate the expression of brain-derived neurotrophic factor (BDNF).[1][2]
BDNF is a critical neurotrophin that plays a pivotal role in neuronal survival, differentiation, synaptic plasticity, and cognitive function.[2] Dysregulation of BDNF expression has been implicated in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on BDNF expression, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the implicated signaling pathways.
Quantitative Data on this compound's Effect on BDNF Expression
The following tables summarize the quantitative findings from key preclinical studies investigating the impact of this compound on BDNF expression in rodent models. It is important to note that access to the full text of some primary studies was limited; therefore, some specific quantitative values are not available and are indicated as "Not Available (N/A)".
Table 1: Effect of this compound on BDNF mRNA Expression in the Rat Hippocampus
| Study | Animal Model | This compound Dosage | Treatment Duration | Time Point of Measurement | Method | Key Findings |
| Inozemtseva et al. (2008)[3] | Male Wistar Rats | 250 µg/kg and 500 µg/kg (intranasal) | Single dose | 3 hours post-administration | RT-PCR | Statistically significant increase in BDNF mRNA levels at both doses. Specific fold-change values are N/A. |
Table 2: Effect of this compound on BDNF Protein Levels
| Study | Animal Model | This compound Dosage | Treatment Duration | Brain Region | Method | Key Findings |
| Inozemtseva et al. (2008) | Male Wistar Rats | 250 µg/kg and 500 µg/kg (intranasal) | Single dose | Hippocampus | ELISA | Statistically significant increase in BDNF protein levels at both doses 24 hours post-administration. Specific concentration changes are N/A. |
| Kolik et al. (2019) | Outbred rats with ethanol-induced memory impairment | 0.3 mg/kg/day (intraperitoneal) | 7 days | Hippocampus and Prefrontal Cortex | ELISA | Prevented the ethanol-induced increase in BDNF content (p<0.05). Specific BDNF concentrations are N/A. |
| Kolik et al. (2019) | 9-month-old rats (not exposed to ethanol) | 0.3 mg/kg/day (intraperitoneal) | 7 days | N/A | N/A | Produced a cognitive-stimulating effect (p<0.05), the direct effect on basal BDNF levels was not specified in the abstract. |
Signaling Pathways
This compound's influence on BDNF expression is believed to be mediated through the activation of the Tropomyosin receptor kinase B (TrkB), the high-affinity receptor for BDNF. The binding of BDNF to TrkB initiates a cascade of intracellular signaling pathways crucial for neuroplasticity and cell survival. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
References
- 1. Intranasal administration of the peptide this compound regulates BDNF expression in the rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Peptide Analogue of Tuftsin, Protects Against Ethanol-Induced Memory Impairment by Regulating of BDNF Content in the Hippocampus and Prefrontal Cortex in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Neuroregulatory Effects of Selank on Dopaminergic and Serotonergic Systems: A Technical Guide
For Immediate Release: SHANGHAI, China – The synthetic heptapeptide Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) continues to garner significant interest within the neuropharmacological community for its unique anxiolytic, nootropic, and neuroprotective properties. This document provides an in-depth technical overview of the current understanding of this compound's impact on the core monoaminergic systems—specifically, the dopamine and serotonin pathways. It synthesizes quantitative data from key preclinical studies, details experimental methodologies, and visualizes the proposed mechanisms of action.
Executive Summary
This compound, a synthetic analogue of the endogenous immunomodulatory peptide tuftsin, exerts complex and often subtle effects on the central nervous system.[1][2] Its primary mechanism is not through direct receptor binding but rather through the modulation of neurotransmitter synthesis, metabolism, and gene expression.[1][3] Research indicates that this compound can normalize serotonin and dopamine levels, particularly under conditions of stress or neurochemical imbalance, such as antenatal hypoxia.[4] Its effects are highly dependent on the baseline neurochemical state and genetic strain of the animal model, suggesting a regulatory or "harmonizing" role rather than that of a simple agonist or antagonist. This guide will dissect these strain-dependent effects and outline the broader proposed mechanisms, including the inhibition of enkephalin-degrading enzymes and the upregulation of Brain-Derived Neurotrophic Factor (BDNF).
Impact on the Dopaminergic System
This compound's influence on the dopamine (DA) system is multifaceted, involving the modulation of synthesis, metabolism, and potentially receptor sensitivity. Preclinical evidence points towards an activation of brain monoaminergic systems, including dopamine synthesis and turnover.
Quantitative Effects on Dopamine and Metabolites
Studies have demonstrated that this compound's effect on dopamine metabolism is not uniform and can vary significantly between different genetic strains and brain regions. A key study by Narkevich et al. highlights this differential impact.
| Parameter | Animal Model | Brain Region | Dosage | Observed Effect |
| DOPAC & HVA | C57Bl/6 Mice | Frontal Cortex, Hippocampus | 0.3 mg/kg | Increase in metabolites |
| DOPAC & HVA | BALB/c Mice | Frontal Cortex, Hippocampus | 0.3 mg/kg | Decrease in metabolites |
| Dopamine | Adult rats (post-hypoxia) | Brain (unspecified) | 300 µg/kg | Significant increase to normal levels |
DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid. Data sourced from Narkevich et al. (2008) and Semenova et al. (2008).
These findings suggest that this compound may increase DA turnover in stress-susceptible C57Bl/6 mice while decreasing it in BALB/c mice, which exhibit a more passive stress response. In a rat model of antenatal hypoxia, where baseline dopamine levels were suppressed, this compound administration restored them to normal levels.
Proposed Mechanisms of Action
The leading hypothesis for this compound's dopaminergic action involves the modulation of key enzymes and the indirect influence of other neuropeptides.
-
Enzyme Modulation : this compound may influence the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
-
Enkephalin Regulation : The peptide is believed to inhibit enzymes that degrade enkephalins. Enkephalins can modulate dopaminergic activity, and by extending their signaling lifetime, this compound may indirectly influence dopamine pathways.
The proposed logical pathway for this compound's effect on dopamine metabolism is visualized below.
Impact on the Serotonergic System
This compound demonstrates a clear tropism for the serotonergic system, often working to normalize serotonin (5-HT) levels that have been disrupted by stress or pathological conditions. Its effects are again strain- and condition-dependent.
Quantitative Effects on Serotonin and Metabolites
The impact of this compound on 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), varies based on the animal model's baseline anxiety and stress-coping phenotype.
| Parameter | Animal Model | Brain Region | Dosage | Observed Effect |
| 5-HT & 5-HIAA | BALB/c Mice (Passive) | Hippocampus | 0.3 mg/kg | Decrease in 5-HT and 5-HIAA |
| 5-HT & 5-HIAA | C57Bl/6 Mice (Susceptible) | Hippocampus | 0.3 mg/kg | No significant effect |
| Serotonin | Adult rats (post-hypoxia) | Brain (unspecified) | 300 µg/kg | Decrease to normal levels |
5-HT: Serotonin; 5-HIAA: 5-Hydroxyindoleacetic acid. Data sourced from Narkevich et al. (2008) and Semenova et al. (2008).
In BALB/c mice, which have constitutively higher levels of 5-HT and 5-HIAA in the hippocampus, this compound administration led to a decrease in both. Conversely, in C57Bl/6 mice, it had no significant effect on the serotonergic system. In rats subjected to antenatal hypoxia, which caused an abnormal increase in serotonin, this compound treatment restored the levels to a normal baseline. This supports the hypothesis that this compound acts as a stabilizing agent.
Proposed Mechanisms of Action
This compound's regulatory effects on the serotonin system are thought to be mediated by several mechanisms, including effects on synthesis, reuptake, and receptor sensitivity.
-
Synthesis and Metabolism : The peptide appears to influence the exchange of monoamines and the activity of tryptophan hydroxylase, a key enzyme in serotonin synthesis. The observed changes in the 5-HIAA/5-HT ratio in some studies suggest a modulation of serotonin turnover.
-
Reuptake Inhibition : Some sources suggest this compound may inhibit the reuptake of serotonin, which would increase its synaptic availability.
-
Receptor Sensitivity : this compound may also modulate the sensitivity of serotonin receptors, making them more responsive to endogenous serotonin.
A diagram illustrating the proposed signaling pathway for this compound's serotonergic effects is provided below.
Experimental Protocols
The findings summarized in this guide are primarily derived from preclinical studies using rodent models. Understanding the methodologies is crucial for interpreting the data.
Animal Models and Drug Administration
-
Subjects : Male BALB/c and C57Bl/6 mice are frequently used to compare effects in strains with different anxiety-like phenotypes. Wistar rats have been used in studies investigating the reversal of hypoxia-induced neurochemical changes.
-
Administration : this compound is typically administered via intraperitoneal (i.p.) injection. A common dosage used in these neurochemical studies is 0.3 mg/kg (or 300 µg/kg).
Neurochemical Analysis
-
Method : The primary technique for quantifying monoamines and their metabolites in brain tissue is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Procedure :
-
Following a defined post-injection period, animals are sacrificed.
-
Specific brain regions (e.g., hippocampus, frontal cortex, striatum, hypothalamus) are rapidly dissected on ice.
-
Tissue samples are homogenized in a perchloric acid solution.
-
The homogenate is centrifuged, and the supernatant is filtered.
-
The resulting sample is injected into the HPLC system for separation and quantification of norepinephrine, dopamine, serotonin, DOPAC, HVA, and 5-HIAA.
-
The general workflow for these experiments is outlined in the following diagram.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is not a classical agonist or antagonist for dopamine or serotonin receptors. Instead, it functions as a sophisticated neuroregulatory peptide. Its primary impact is the stabilization of dopaminergic and serotonergic systems, particularly when they are perturbed by stress, genetic predisposition, or injury. The effects are highly context-dependent, varying with brain region and the subject's baseline neurochemical state.
Future research should aim to:
-
Elucidate the precise molecular interactions between this compound and key enzymes like tyrosine and tryptophan hydroxylase.
-
Investigate the downstream effects of this compound-induced BDNF expression on dopaminergic and serotonergic neuron health and plasticity.
-
Conduct studies using in vivo microdialysis to understand the real-time effects of this compound on neurotransmitter release and clearance in awake, behaving animals.
-
Translate these preclinical findings into well-controlled human clinical trials to validate its therapeutic potential for anxiety and stress-related disorders.
References
An In-depth Technical Guide to Selank's Interaction with the GABAergic System in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular interactions between the synthetic peptide Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) and the GABAergic system in the brain. This compound, a heptapeptide analog of the endogenous immunomodulatory peptide tuftsin, exhibits pronounced anxiolytic and nootropic effects with a notable absence of the sedative and amnestic side effects associated with classical benzodiazepines.[1] This document consolidates current research findings, presenting quantitative data on gene expression, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows. The primary mechanism of this compound's action is identified as a positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, leading to an enhancement of GABAergic inhibition.[1][2][3] This guide is intended to be a valuable resource for researchers and professionals in neuropharmacology and drug development investigating novel anxiolytic agents.
Introduction
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability and maintaining the balance between neuronal excitation and inhibition.[2] The GABAA receptor, a ligand-gated ion channel, is a key pharmacological target for anxiolytic drugs. This compound has emerged as a promising therapeutic candidate with anxiolytic properties comparable to benzodiazepines, but with a more favorable side-effect profile. Understanding the nuanced interaction of this compound with the GABAergic system is paramount for its further development and clinical application.
Molecular Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor
Current scientific evidence strongly indicates that this compound functions as a positive allosteric modulator of the GABAA receptor. This means that this compound does not directly activate the receptor but rather enhances the effect of the endogenous ligand, GABA. This modulation is considered the primary basis for its anxiolytic effects.
This compound's interaction with the GABAA receptor is distinct from that of benzodiazepines. While both compound classes potentiate GABAergic inhibition, this compound appears to have a different binding site and modulatory profile. Research indicates that this compound can alter the number of specific binding sites for [3H]GABA without affecting the receptor's affinity for GABA itself (Kd). This suggests a mechanism that influences receptor availability or conformation, thereby potentiating the inhibitory response to GABA.
The binding of this compound to its allosteric site on the GABAA receptor is believed to initiate a cascade of intracellular events that culminate in a decrease in neuronal excitability. While the precise downstream signaling pathway is still under investigation, it is hypothesized to involve the modulation of intracellular signaling molecules that can, in turn, influence gene expression.
Signaling Pathway Diagram
Quantitative Data on this compound's Interaction with the GABAergic System
Effects on Gene Expression
This compound administration has been shown to significantly alter the mRNA levels of numerous genes involved in GABAergic neurotransmission in the frontal cortex of rats. These changes are observed within hours of administration, suggesting a rapid and direct influence on gene transcription.
| Gene | Function | Time Point | Fold Change (vs. Control) | Reference |
| GABAA Receptor Subunits | ||||
| Gabre | GABAA Receptor Subunit ε | 1 hour | ↑ (Significant Increase) | |
| Gabrq | GABAA Receptor Subunit θ | 1 hour | ↑ (Significant Increase) | |
| Gabra6 | GABAA Receptor Subunit α6 | 3 hours | ↑ 7.6 | |
| GABA Transporters | ||||
| Slc6a13 | GABA Transporter 2 (GAT-2) | 1 hour | ↑ (Altered) | |
| Other Neurotransmission-Related Genes | ||||
| Hcrt | Hypocretin (Orexin) Neuropeptide Precursor | 3 hours | ↑ 128.3 |
Note: Many of the gene expression changes are reported qualitatively in the literature as "significant changes" without specific fold-change values being consistently available in all summaries.
Radioligand Binding Assays
Studies utilizing [3H]GABA radioligand binding assays have provided insights into this compound's interaction with the GABAA receptor. It has been reported that in the presence of this compound, the number of specific binding sites (Bmax) for [3H]GABA is altered; however, the affinity of the receptor for GABA (Kd) is not affected. Specific quantitative values for Bmax changes are not consistently reported in the available literature.
Electrophysiological Studies
Electrophysiological studies on rat hippocampal slices have demonstrated that the application of this compound increases the amplitude and frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in CA1 pyramidal neurons. This provides functional evidence for the potentiation of GABAergic signaling. In the examined concentration range of 1-8 μM, this compound did not show a significant dose-dependence. Specific quantitative data on the percentage increase in sIPSC amplitude and frequency are not detailed in the readily available literature.
Experimental Protocols
Real-Time Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the methodology used to assess changes in gene expression in the rat frontal cortex following this compound administration.
Objective: To quantify the relative mRNA levels of genes involved in GABAergic and other neurotransmitter systems.
Materials:
-
Male Wistar rats
-
This compound (dissolved in deionized water)
-
GABA (dissolved in deionized water)
-
Deionized water (vehicle control)
-
RNA extraction kit (e.g., RNeasy® Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., RT2 First Strand Kit, Qiagen)
-
Custom PCR array for neurotransmission-related genes (e.g., CAPR11632, Qiagen)
-
Real-time PCR system (e.g., StepOnePlus™, Life Technologies)
-
SYBR Green Mastermix
Procedure:
-
Animal Treatment: A single intranasal dose of this compound (300 μg/kg) or GABA (300 μg/kg) is administered to male Wistar rats. A control group receives an equivalent volume of deionized water.
-
Tissue Collection: Animals are euthanized at 1 and 3 hours post-administration. The frontal cortex is rapidly dissected and immediately frozen in liquid nitrogen.
-
RNA Isolation: Total RNA is extracted from the frontal cortex tissue using an RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: The expression of 84 genes involved in neurotransmission is analyzed using a custom PCR array on a real-time PCR system. The typical thermal cycling conditions are: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: The threshold cycle (Ct) values are normalized to appropriate reference genes. The relative changes in gene expression are calculated using the 2-ΔΔCt method.
Radioligand Binding Assay ([3H]GABA)
This protocol is designed to assess the effect of this compound on the binding of GABA to its receptors in rat brain synaptic membranes.
Objective: To determine if this compound alters the number of binding sites (Bmax) or the binding affinity (Kd) of [3H]GABA to GABAA receptors.
Materials:
-
[3H]GABA (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound
-
Rat brain synaptic membranes
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Synaptic membranes are prepared from rat brains through a series of homogenization and centrifugation steps.
-
Incubation: The prepared membranes are incubated with a fixed concentration of [3H]GABA in the presence and absence of varying concentrations of this compound. A parallel set of tubes containing a high concentration of unlabeled GABA is used to determine non-specific binding.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression is used to determine the Bmax and Kd values.
Ex Vivo Whole-Cell Patch-Clamp Recording
This protocol details the procedure for recording spontaneous inhibitory postsynaptic currents (sIPSCs) from pyramidal neurons in acute hippocampal slices.
Objective: To measure the functional effect of this compound on GABAergic synaptic transmission.
Materials:
-
Male Wistar rats (3-4 weeks old)
-
Slicing solution (e.g., ice-cold, oxygenated NMDG-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Internal solution for patch pipette (containing high chloride to record inward sIPSCs)
-
This compound stock solution
-
Vibrating microtome
-
Patch-clamp rig with amplifier, digitizer, and microscope
Procedure:
-
Slice Preparation: Anesthetize the rat and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome in ice-cold slicing solution.
-
Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
Recording: Transfer a single slice to the recording chamber under the microscope, continuously perfused with oxygenated aCSF. Identify pyramidal neurons in the CA1 region.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Data Acquisition: Clamp the neuron at a holding potential of -70 mV to record inward sIPSCs. After establishing a stable baseline, apply this compound to the bath and record the changes in sIPSC frequency and amplitude.
-
Data Analysis: Analyze the recorded currents to quantify the frequency and amplitude of sIPSCs before and after this compound application.
Downstream Effects and Broader Implications
The modulation of the GABAergic system by this compound likely initiates a cascade of downstream events that contribute to its broader neuroprotective and nootropic effects. One significant downstream effect is the regulation of Brain-Derived Neurotrophic Factor (BDNF). Studies have shown that this compound can increase the gene expression of both BDNF and its receptor, TrkB, in the hippocampus. This upregulation of the BDNF/TrkB signaling pathway is a plausible mechanism underlying this compound's observed positive effects on memory and learning.
Conclusion and Future Directions
This compound demonstrates a significant and complex interaction with the GABAergic system, primarily through positive allosteric modulation of GABAA receptors. This activity is supported by evidence of altered gene expression of key components of the GABAergic system and functional potentiation of inhibitory synaptic transmission. While the precise binding site and the full downstream signaling cascade remain to be fully elucidated, the available data provide a strong foundation for its anxiolytic and nootropic effects.
Future research should focus on:
-
Determining specific quantitative binding data (Ki, EC50/IC50) for this compound at various GABAA receptor subunit compositions.
-
Publishing detailed quantitative results from electrophysiological studies to fully characterize the potentiation of GABA-evoked currents by this compound in different neuronal populations.
-
Elucidating the complete downstream signaling cascade initiated by this compound's modulation of the GABAA receptor, including the link to BDNF expression.
A deeper understanding of this compound's interaction with the GABAergic system will be instrumental in its further development as a therapeutic agent for anxiety and other neurological disorders.
References
- 1. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesystems.com [peptidesystems.com]
- 3. Peptide this compound Enhances the Effect of Diazepam in Reducing Anxiety in Unpredictable Chronic Mild Stress Conditions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure and Amino Acid Sequence of Selank
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selank, a synthetic heptapeptide, has garnered significant attention in the fields of neuropsychopharmacology and immunology for its anxiolytic, nootropic, and immunomodulatory properties. Developed by the Institute of Molecular Genetics of the Russian Academy of Sciences, this compound is an analogue of the endogenous peptide tuftsin. This technical guide provides a comprehensive overview of the molecular structure and amino acid sequence of this compound. It details its physicochemical properties, presents quantitative data on its biological activity, outlines key experimental protocols for its study, and visualizes its primary signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development.
Molecular Structure and Amino Acid Sequence
This compound is a heptapeptide, meaning it is a peptide derived from seven amino acids. Its structure is based on the native tetrapeptide tuftsin (Thr-Lys-Pro-Arg), with the addition of a Pro-Gly-Pro tripeptide sequence at the C-terminus. This modification enhances its metabolic stability and prolongs its duration of action compared to its parent molecule.[1][2]
Amino Acid Sequence: Thr-Lys-Pro-Arg-Pro-Gly-Pro (TKPRPGP)[3][4][5]
Chemical and Physical Properties
The addition of the proline-rich C-terminal fragment not only increases stability but also influences the peptide's overall physicochemical characteristics. A summary of these properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C33H57N11O9 | |
| Molecular Weight | 751.87 g/mol | |
| IUPAC Name | L-threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline | |
| CAS Number | 129954-34-3 | |
| Synonyms | Selanc, TP-7 |
Quantitative Data on Biological Activity
This compound's biological effects are multifaceted, primarily impacting the nervous and immune systems. Key quantitative data from preclinical studies are summarized below.
Modulation of Brain-Derived Neurotrophic Factor (BDNF)
This compound has been shown to regulate the expression of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.
Table 2: Effect of Intranasal this compound Administration on BDNF mRNA and Protein Levels in the Rat Hippocampus
| Time Point Post-Administration | This compound Dose (Intranasal) | Change in BDNF mRNA Levels | Change in BDNF Protein Levels | Reference(s) |
| 3 hours | 250 µg/kg | Increased | Not specified | |
| 3 hours | 500 µg/kg | Increased | Not specified | |
| 24 hours | 250 µg/kg | Not specified | Increased | |
| 24 hours | 500 µg/kg | Not specified | Increased |
Gene Expression in the GABAergic System
This compound's anxiolytic effects are linked to its modulation of the GABAergic system. Studies have quantified its impact on the expression of genes involved in GABAergic neurotransmission.
Table 3: Effect of this compound on Gene Expression in the Frontal Cortex of Rats
| Time Point Post-Administration | This compound Dose (Intranasal) | Number of Genes with Significant Expression Changes | Key Affected Gene Categories | Reference(s) |
| 1 hour | 300 µg/kg | 45 | GABA receptor subunits, transporters, ion channels, dopamine and serotonin receptors | |
| 3 hours | 300 µg/kg | 22 | GABA receptor subunits, transporters, ion channels, dopamine and serotonin receptors |
Immunomodulatory Effects on Cytokine Expression
As an analogue of tuftsin, this compound retains immunomodulatory properties, including the ability to influence cytokine production.
Table 4: Effect of this compound on Cytokine Levels in a "Social" Stress Model in Rats
| Cytokine | Effect of this compound (100 mcg/kg/day, intraperitoneally) | Reference(s) |
| IL-1β | Reduction to near control values | |
| IL-6 | Reduction to near control values | |
| TNF-α | Reduction to near control values | |
| TGF-β1 | Reduction to near control values |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
Analysis of BDNF mRNA Levels via Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps to quantify changes in BDNF mRNA in brain tissue following this compound administration.
-
Animal Treatment and Tissue Collection:
-
Administer this compound (e.g., 250-500 µg/kg, intranasally) or a vehicle control to laboratory animals (e.g., Wistar rats).
-
At predetermined time points (e.g., 3 hours post-administration), euthanize the animals.
-
Rapidly dissect the hippocampus, freeze it in liquid nitrogen, and store it at -80°C until analysis.
-
-
RNA Extraction:
-
Homogenize the frozen hippocampal tissue.
-
Extract total RNA using a suitable kit (e.g., TRIzol reagent) following the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using primers specific for the Bdnf gene and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Use a real-time PCR system and a SYBR Green-based master mix for amplification and detection.
-
Thermal cycling conditions should be optimized, but a typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the Bdnf expression to the housekeeping gene.
-
Analysis of BDNF Protein Levels via Western Blot
This protocol details the immunodetection of BDNF protein in brain tissue.
-
Protein Lysate Preparation:
-
Homogenize frozen hippocampal tissue in an ice-cold lysis buffer containing protease inhibitors.
-
Incubate the homogenate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-40 µg of protein per lane onto a 12-15% SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BDNF overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BDNF band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key molecular pathways influenced by this compound and a typical experimental workflow for its analysis.
Caption: Molecular structure of the heptapeptide this compound.
Caption: this compound's influence on the BDNF signaling pathway.
Caption: this compound's modulation of the GABAergic system.
Caption: Workflow for gene expression analysis via RT-qPCR.
References
Selank: A Technical Guide to its Nootropic and Cognitive-Enhancing Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) is a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin.[1] It has garnered significant attention in preclinical and clinical research for its anxiolytic and nootropic properties, distinguishing itself from classical benzodiazepines by a lack of sedative and amnestic side effects.[2][3] This technical guide provides an in-depth analysis of this compound's potential for cognitive enhancement, summarizing quantitative data from key studies, detailing experimental protocols, and visualizing its core mechanisms of action. Evidence suggests that this compound's multifaceted effects are mediated through the allosteric modulation of the GABAergic system, upregulation of Brain-Derived Neurotrophic Factor (BDNF), and subsequent changes in the expression of genes involved in neurotransmission.[2][4]
Introduction
Developed at the Institute of Molecular Genetics of the Russian Academy of Sciences, this compound was designed to be a more stable and potent analogue of tuftsin. Its unique pharmacological profile, combining anxiety reduction with cognitive enhancement, makes it a compelling candidate for further investigation in the context of anxiety-asthenic disorders and cognitive deficits. This whitepaper will explore the foundational science behind this compound's nootropic effects, providing a resource for researchers and drug development professionals.
Mechanism of Action
This compound's cognitive-enhancing effects appear to stem from a complex interplay between multiple neurochemical systems. The primary mechanisms of action are believed to be:
-
Positive Allosteric Modulation of GABA-A Receptors: this compound is hypothesized to act as a positive allosteric modulator of GABA-A receptors. Unlike direct agonists, it is thought to enhance the inhibitory effects of the endogenous neurotransmitter GABA without directly binding to the benzodiazepine site. This modulation of the primary inhibitory system in the central nervous system likely contributes to its anxiolytic effects without causing sedation. Research indicates that this compound can alter the number of specific binding sites for [3H]GABA without affecting the receptor's affinity for GABA itself, suggesting it influences receptor availability or conformation.
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Preclinical studies have demonstrated that this compound can rapidly increase the expression of BDNF in the hippocampus, a brain region critical for learning and memory. BDNF is a key neurotrophin involved in neuronal survival, synaptic plasticity, and neurogenesis. The upregulation of the BDNF/TrkB signaling pathway is a plausible mechanism underlying this compound's nootropic and neuroprotective effects.
-
Modulation of Gene Expression: A single intranasal administration of this compound has been shown to significantly alter the expression of numerous genes involved in neurotransmission in the rat frontal cortex. These changes in gene expression are likely downstream effects of its interaction with the GABAergic and neurotrophic systems.
Signaling Pathways
Caption: Putative signaling pathway of this compound's allosteric modulation of the GABA-A receptor.
Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement via BDNF/TrkB.
Preclinical Evidence for Cognitive Enhancement
A number of preclinical studies in rodent models have investigated the nootropic effects of this compound.
Quantitative Data from Preclinical Studies
| Animal Model | Dosage & Route | Duration | Cognitive Task | Key Quantitative Findings | Citation(s) |
| Rats with initially low learning ability | 300 µg/kg, intraperitoneal | 4 days | Conditioned Active Avoidance Reflex | Significantly increased number of correct solutions and decreased number of errors (p < 0.05). | |
| Rats | 300 µg/kg, intranasal | Single dose | Gene Expression Analysis (Frontal Cortex) | Altered expression of 45 out of 84 neurotransmission-related genes at 1 hour post-administration. | |
| Rats with ethanol-induced memory impairment | 0.3 mg/kg/day, intraperitoneal | 7 days | Object Recognition Test | Prevented ethanol-induced memory and attention disturbances (p < 0.01) and prevented ethanol-induced increase in BDNF content in the hippocampus and frontal cortex (p < 0.05). | |
| Rats not exposed to ethanol | 0.3 mg/kg/day, intraperitoneal | 7 days | Object Recognition Test | Produced a cognitive-stimulating effect (p < 0.05). |
Quantitative Gene Expression Data
A pivotal study by Volkova et al. (2016) provides a quantitative look into this compound's influence on the expression of 84 genes involved in neurotransmission in the rat frontal cortex following a single intranasal administration of 300 µg/kg.
| Gene Symbol | Gene Name | Function | Time Point | Expression Change (Fold Change vs. Control) | p-value |
| Selected Upregulated Genes at 1 Hour | |||||
| Gabra1 | Gamma-aminobutyric acid type A receptor alpha1 subunit | GABA-A receptor subunit | 1 hour | 2.1 | < 0.05 |
| Gabrb2 | Gamma-aminobutyric acid type A receptor beta2 subunit | GABA-A receptor subunit | 1 hour | 2.5 | < 0.05 |
| Slc6a1 | Solute carrier family 6 member 1 (GABA transporter 1) | GABA reuptake | 1 hour | 3.2 | < 0.05 |
| Drd1 | Dopamine receptor D1 | Dopamine signaling | 1 hour | 2.8 | < 0.05 |
| Htr2a | 5-hydroxytryptamine receptor 2A | Serotonin signaling | 1 hour | 2.3 | < 0.05 |
| Selected Downregulated Genes at 1 Hour | |||||
| Gabbr1 | Gamma-aminobutyric acid type B receptor subunit 1 | GABA-B receptor subunit | 1 hour | -2.4 | < 0.05 |
| Slc6a11 | Solute carrier family 6 member 11 (GABA transporter 3) | GABA reuptake | 1 hour | -2.9 | < 0.05 |
| Drd2 | Dopamine receptor D2 | Dopamine signaling | 1 hour | -2.2 | < 0.05 |
| Htr1a | 5-hydroxytryptamine receptor 1A | Serotonin signaling | 1 hour | -3.1 | < 0.05 |
| Selected Gene Expression Changes at 3 Hours | |||||
| Gabrg2 | Gamma-aminobutyric acid type A receptor gamma2 subunit | GABA-A receptor subunit | 3 hours | 1.8 | < 0.05 |
| Slc6a13 | Solute carrier family 6 member 13 (GABA transporter 2) | GABA reuptake | 3 hours | -2.1 | < 0.05 |
Note: This table presents a selection of the 45 genes with significantly altered expression at 1 hour and 22 genes at 3 hours as reported by Volkova et al. (2016). For the complete dataset, refer to the original publication.
Clinical Evidence
Clinical trials, primarily conducted in Russia, have evaluated this compound's efficacy in treating Generalized Anxiety Disorder (GAD) and neurasthenia, often with comparisons to benzodiazepines.
Quantitative Data from Clinical Studies
| Condition | Number of Participants | Dosage & Route | Duration | Assessment Scales | Key Quantitative Findings | Citation(s) |
| Generalized Anxiety Disorder (GAD) and Neurasthenia | 62 (30 treated with this compound) | Not specified | Not specified | Hamilton Anxiety Rating Scale (HARS), Zung Self-Rating Anxiety Scale (SAS), Clinical Global Impression (CGI) | Anxiolytic effects were similar to medazepam. This compound also demonstrated anti-asthenic and psychostimulant effects. | |
| Generalized Anxiety Disorder (GAD) | 30 | Not specified | Not specified | Not specified | This compound had similar anxiolytic effects to a benzodiazepine but also provided cognitive enhancement. | |
| Phobic-anxiety and somatoform disorders | Not specified | Not specified | Not specified | Not specified | Demonstrated pronounced anxiolytic and mild nootropic effects. The anxiolytic effect persisted for a week after discontinuation. |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents
Objective: To assess the anxiolytic effects of this compound.
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms. For rats, arm dimensions are approximately 50 cm x 10 cm, with 40 cm high walls for the closed arms.
Methodology:
-
Habituation: Rodents are allowed to acclimate to the testing room for at least 30-60 minutes before the test.
-
Administration: this compound is administered at the desired dose and route (e.g., 300 µg/kg, intranasally) 30 minutes before the test.
-
Placement: The animal is gently placed in the center of the maze, facing one of the open arms.
-
Recording: The animal's behavior is recorded for 5 minutes using a video camera positioned above the maze.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Conditioned Active Avoidance Reflex for Learning and Memory in Rats
Objective: To evaluate the cognitive-enhancing effects of this compound on learning and memory.
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor consists of an electrified grid. A conditioned stimulus (e.g., light or sound) is paired with an unconditioned stimulus (a mild foot shock).
Methodology:
-
Administration: this compound is administered at the desired dose and route (e.g., 300 µg/kg, intraperitoneally) 15 minutes before each training session.
-
Training Sessions: The training is conducted over several days (e.g., 4 days). Each session consists of a set number of trials (e.g., 20).
-
Trial Procedure:
-
The conditioned stimulus is presented for a few seconds.
-
This is followed by the unconditioned stimulus (foot shock).
-
The rat can avoid the shock by moving to the other compartment during the presentation of the conditioned stimulus (an active avoidance response).
-
-
Parameters Measured:
-
Number of correct avoidance responses.
-
Number of errors (failures to avoid the shock).
-
Latency to respond.
-
-
Data Analysis: An increase in the number of correct avoidance responses and a decrease in the number of errors over the training period indicate an improvement in learning and memory.
Gene Expression Analysis via Real-Time Quantitative RT-PCR
Objective: To quantify the effects of this compound on the expression of genes involved in neurotransmission.
Methodology (based on Volkova et al., 2016):
-
Animal Model: Male Wistar rats.
-
Administration: A single intranasal administration of this compound (300 µg/kg) or vehicle (deionized water).
-
Tissue Collection: Animals are decapitated at 1 and 3 hours post-administration. The frontal cortex is dissected and frozen in liquid nitrogen.
-
RNA Isolation: Total RNA is extracted from the tissue samples using a suitable kit (e.g., RNeasy® Mini Kit).
-
Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA.
-
Real-Time qPCR: The expression of a panel of genes is quantified using a real-time PCR system with a SYBR Green-based master mix. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: The relative mRNA levels of the target genes are calculated using the comparative Ct (ΔΔCt) method, normalized to appropriate housekeeping genes. Statistical analysis is performed to identify significant changes in gene expression between the this compound-treated and control groups.
Experimental and Drug Development Workflow
The investigation of a novel peptide therapeutic like this compound follows a structured workflow from preclinical research to potential clinical application.
Caption: A generalized experimental workflow for the development of a peptide therapeutic like this compound.
Conclusion
The available preclinical and clinical data suggest that this compound is a promising peptide-based therapeutic with a unique dual anxiolytic and nootropic profile. Its multifaceted mechanism of action, involving the allosteric modulation of the GABAergic system and the upregulation of BDNF, distinguishes it from traditional cognitive enhancers and anxiolytics. The quantitative data on gene expression changes provide a deeper understanding of its molecular effects. Further research is warranted to fully elucidate its signaling pathways and to conduct large-scale, placebo-controlled clinical trials to definitively establish its efficacy and safety for cognitive enhancement in various populations.
References
- 1. The optimizing action of the synthetic peptide this compound on a conditioned active avoidance reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revitalyzemd.com [revitalyzemd.com]
- 4. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on the Cellular Effects of Selank: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) is a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin. While extensively studied for its anxiolytic and nootropic properties in vivo, the foundational cellular and molecular mechanisms are primarily elucidated through in vitro studies. This document provides a technical overview of the core cellular effects of this compound observed in preliminary cell-based assays, focusing on its influence on gene expression, neurotrophic factor regulation, and immunomodulatory pathways. Detailed experimental protocols and pathway visualizations are provided to facilitate the replication and further exploration of these findings.
Summary of Core Cellular Effects
In vitro research has identified several key areas of this compound's activity at the cellular level. The primary effects can be categorized into three main domains: modulation of the GABAergic system, regulation of neurotrophic factor expression, and influence on the immune response, particularly cytokine gene expression.
Data Presentation: Summary of Observed Effects
The following tables summarize the principal in vitro findings related to this compound's cellular effects. Due to the preliminary nature of many studies, much of the data is qualitative or semi-quantitative.
Table 1: Effects of this compound on Gene Expression in Neural Cells
| Cell Line/System | Target Gene/System | Observed Effect | Supporting Evidence |
|---|---|---|---|
| IMR-32 Neuroblastoma | Genes of the GABAergic system | Complex modulation; altered expression of 67 out of 84 tested genes involved in GABAergic neurotransmission.[1][2] | qPCR array |
| Rat Hippocampal Cells | Brain-Derived Neurotrophic Factor (BDNF) | Increased BDNF mRNA expression.[3][4] | In vivo/ex vivo analysis, qRT-PCR |
| Rat Frontal Cortex Cells | Genes involved in neurotransmission | Significant changes in the expression of 45 genes 1 hour post-administration.[5] | In vivo/ex vivo analysis, qPCR |
| Rat Hippocampal Cells | Various genes | Alteration in mRNA levels of 36 different genes, primarily encoding plasma membrane proteins. | In vivo/ex vivo analysis |
Table 2: Immunomodulatory and Anti-Inflammatory Effects of this compound
| Cell Line/System | Target | Observed Effect | Supporting Evidence |
|---|---|---|---|
| Mouse Spleen Cells | Pro-inflammatory Cytokines (e.g., IL-6) | Potential suppression of genes controlling inflammatory cytokines. | In vivo/ex vivo analysis, qPCR |
| Mouse Spleen Cells | Inflammation-related genes (C3, Casp1, Il2rg, Xcr1) | Significant, time-dependent alterations in mRNA levels. A 3-fold decrease in C3 mRNA was noted 30 minutes post-injection. | In vivo/ex vivo analysis, qRT-PCR |
| Mouse Spleen Cells | Chemokine & Cytokine Genes | Significant changes in mRNA levels of various chemokines, cytokines, and their receptors. | In vivo/ex vivo analysis, qRT-PCR |
| Rat Peritoneal Mast Cells | Histamine Secretion | Reduced secretion of histamine. | Isolated cell assay |
Key Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms and experimental designs is crucial for understanding the action of this compound. The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.
Proposed Signaling Pathways of this compound in a Neuronal Context
This diagram illustrates the hypothesized multimodal action of this compound on a neuron, integrating its effects on GABAergic modulation and BDNF expression.
Caption: Proposed multimodal signaling pathways for this compound in neuronal cells.
Experimental Workflow for Gene Expression Analysis
This diagram outlines a standard workflow for investigating the effects of this compound on the expression of target genes in a cell culture model.
Caption: Workflow for analyzing this compound-induced gene expression changes via qRT-PCR.
Detailed Experimental Protocols
The following protocols are representative methodologies for conducting in vitro studies on this compound. They are based on standard laboratory practices and findings from the cited literature.
Protocol: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating an adherent neural cell line with this compound.
-
Cell Seeding:
-
Culture a relevant cell line (e.g., human neuroblastoma IMR-32) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.
-
Seed cells into 6-well plates at a density of 2.5 x 10⁵ cells per well and allow them to adhere and grow for 24 hours or until 70-80% confluency is reached.
-
-
Preparation of this compound Stock:
-
Reconstitute lyophilized this compound powder in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in serum-free cell culture media to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Aspirate the old media from the cultured cells and gently wash once with sterile Phosphate-Buffered Saline (PBS).
-
Add 2 mL of the media containing the appropriate this compound concentration (or vehicle control) to each well.
-
-
Incubation and Harvesting:
-
Incubate the treated cells for the desired time period (e.g., 1, 3, 6, or 24 hours) at 37°C and 5% CO₂.
-
After incubation, proceed immediately to harvesting for downstream analysis (e.g., RNA extraction for qRT-PCR or protein extraction for ELISA/Western Blot).
-
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol details the steps to quantify changes in mRNA levels of target genes like BDNF or IL6.
-
RNA Extraction:
-
Following this compound treatment, aspirate media and lyse cells directly in the well using 1 mL of a TRIzol-like reagent.
-
Extract total RNA according to the manufacturer's protocol (e.g., phase separation with chloroform followed by isopropanol precipitation).
-
Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in 20-50 µL of nuclease-free water.
-
-
Quality Control and Quantification:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running a sample on a 1% agarose gel or using a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers, following the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20 µL volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Use primers specific for the gene of interest (e.g., BDNF) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Thermal Cycling:
-
Run the reaction on a qPCR instrument with a standard thermal profile:
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 30 seconds, 72°C for 30 seconds.
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene's expression to the housekeeping gene and comparing the treatment group to the vehicle control group.
-
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Proteins
This protocol is for quantifying the concentration of a secreted protein (e.g., BDNF, IL-6) in the cell culture supernatant.
-
Sample Collection:
-
Following the treatment period with this compound (Protocol 3.1), carefully collect the cell culture media from each well into sterile microcentrifuge tubes.
-
Centrifuge the media at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube and store at -80°C until the assay is performed.
-
-
ELISA Procedure:
-
Use a commercially available sandwich ELISA kit for the protein of interest (e.g., Human BDNF ELISA Kit).
-
Coat a 96-well plate with the capture antibody overnight at 4°C, or use a pre-coated plate provided with the kit.
-
Wash the plate 3-4 times with the provided wash buffer.
-
Block non-specific binding sites by incubating with a blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by performing serial dilutions of the provided protein standard.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature or as directed by the manufacturer.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours.
-
Wash the plate, then add 100 µL of streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.
-
Wash the plate, then add 100 µL of TMB substrate. A blue color will develop.
-
-
Measurement and Analysis:
-
Stop the reaction by adding 50 µL of stop solution. The color will turn yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the standard curve (absorbance vs. concentration) and use it to determine the concentration of the protein in the unknown samples.
-
References
- 1. Frontiers | GABA, this compound, and Olanzapine Affect the Expression of Genes Involved in GABAergic Neurotransmission in IMR-32 Cells [frontiersin.org]
- 2. semaxpolska.com [semaxpolska.com]
- 3. This compound Peptide | Benefits, Uses & Mechanism of Action | Nūūtro [nuutro.co.uk]
- 4. peptidesystems.com [peptidesystems.com]
- 5. researchgate.net [researchgate.net]
Early Animal Model Research on the Anxiolytic Properties of Selank: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) is a synthetic heptapeptide analogue of the endogenous tetrapeptide tuftsin. Developed by the Institute of Molecular Genetics of the Russian Academy of Sciences, early preclinical research has positioned this compound as a promising anxiolytic agent with a distinct pharmacological profile. Unlike classical benzodiazepines, this compound is reported to exhibit anxiety-reducing effects without sedation or the development of dependence.[1] This technical guide provides an in-depth summary of the foundational animal model research into this compound's anxiolytic potential, focusing on its core mechanisms of action, experimental protocols, and key quantitative findings from early studies.
Introduction
Anxiety disorders represent a significant global health concern. While traditional anxiolytics are effective for many, their utility can be limited by side effects such as sedation, cognitive impairment, and potential for addiction. This has driven research into novel therapeutic agents with improved safety and tolerability profiles. This compound emerged from this research as a peptide-based drug candidate with a multi-target mechanism of action, suggesting a more nuanced modulation of the central nervous system compared to conventional anxiolytics.[1][2] Early animal studies were critical in elucidating its primary pharmacological activities and establishing its anxiolytic efficacy.
Core Mechanisms of Action
Initial research in rodent models has identified several key signaling pathways through which this compound is believed to exert its anxiolytic effects. These mechanisms are not mutually exclusive and likely contribute in concert to its overall therapeutic profile.
Modulation of the GABAergic System
A primary mechanism underlying this compound's anxiolytic action is its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the brain.[1] Clinical and preclinical studies suggest that this compound's effects are comparable to low-dose benzodiazepines, which are well-known positive allosteric modulators of GABA-A receptors.[1] However, this compound's interaction is more complex; it is proposed to act as an allosteric modulator that can lead to rapid changes in the GABAergic system's state without directly affecting receptor affinity for GABA itself. This modulation is believed to enhance the inhibitory action of GABA, thereby reducing neuronal hyperexcitability associated with anxiety, but without the typical side effects of benzodiazepines.
Inhibition of Enkephalin-Degrading Enzymes
Another significant proposed mechanism is this compound's ability to inhibit enkephalin-degrading enzymes (enkephalinases) in the blood plasma. Enkephalins are endogenous opioid peptides that play a role in pain modulation and emotional regulation. By inhibiting their breakdown, this compound effectively increases the half-life and concentration of these natural anxiolytic peptides, enhancing their calming effects. Studies have shown that the anxiolytic activity of this compound in mice correlates with an increased half-life of plasma leu-enkephalin. This effect was particularly noted in the anxiety-prone BALB/c mouse strain, which showed a greater anxiolytic response to this compound compared to the C57BL/6 strain.
Influence on Monoamine Neurotransmitters
Early research also indicates that this compound can modulate the balance of monoamine neurotransmitters, such as serotonin and dopamine, in different brain regions. The effects appear to be strain-dependent. For instance, in anxious BALB/c mice, this compound was shown to decrease levels of serotonin and its metabolite 5-HIAA in the hippocampus, while in C57BL/6 mice, it increased dopamine metabolite concentrations in the frontal cortex and hippocampus. This suggests that this compound may help restore the balance of these crucial neurotransmitter systems, which are often dysregulated in anxiety and stress-related disorders.
Experimental Protocols in Early Animal Research
The anxiolytic properties of this compound were primarily investigated using standard behavioral pharmacology paradigms in rodents. The Elevated Plus Maze (EPM) and the Open Field Test (OFT) were cornerstone assays.
General Animal Model Specifications
-
Species and Strain: Early studies frequently utilized male Wistar rats and inbred mouse strains known for their distinct anxiety phenotypes, such as the anxiety-prone BALB/c mice and the more resilient C57BL/6 mice.
-
Administration: Both intraperitoneal (i.p.) and intranasal (i.n.) routes of administration were explored. Intranasal delivery was identified as an optimal method for targeting the central nervous system.
-
Dosage: Effective anxiolytic doses were established in the range of 100 µg/kg for mice and 300 µg/kg for rats.
Elevated Plus Maze (EPM) Protocol
The EPM is a widely validated test for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.
-
Procedure:
-
Animals are habituated to the testing room prior to the experiment.
-
This compound or a vehicle control is administered (e.g., 30-60 minutes before the test).
-
The animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set period, typically 5 minutes.
-
-
Key Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total locomotor activity (total arm entries).
-
-
Interpretation: An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or the number of entries into the open arms, without a significant change in total locomotor activity.
Open Field Test (OFT) Protocol
The OFT assesses general locomotor activity and anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the fear of an open, exposed area.
-
Apparatus: A square arena with walls to prevent escape, often with the floor divided into a grid of peripheral and central squares.
-
Procedure:
-
Animals are habituated to the testing room.
-
This compound or a vehicle control is administered.
-
The animal is placed in the center of the arena.
-
Behavior is recorded for a set duration.
-
-
Key Parameters Measured:
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Total distance traveled and number of line crossings (measures of locomotor activity).
-
Rearing frequency (a measure of exploratory behavior).
-
-
Interpretation: An anxiolytic effect is suggested by an increase in time spent in and entries into the central zone, indicating reduced thigmotaxis (wall-hugging).
Quantitative Data from Early Animal Studies
While full-text access to the earliest foundational papers, such as Seredenin et al. (1998), is limited, subsequent and related studies provide quantitative insights into this compound's effects. The data consistently demonstrates strain-specific anxiolytic activity.
Table 1: Effects of this compound in the Open Field Test (Mice)
This table summarizes data showing this compound's effect on behavior in the Open Field Test, highlighting the difference in response between BALB/c and C57BL/6 mice.
| Study Reference | Animal Model | Dosage (i.p.) | Key Behavioral Parameter | Control Group | This compound-Treated Group | Outcome |
| Sokolov et al. (2002) | BALB/c mice | 100 µg/kg | Half-life of plasma leu-enkephalin | Baseline | Increased | Anxiolytic effect observed |
| Sokolov et al. (2002) | C57BL/6 mice | 100 µg/kg | Half-life of plasma leu-enkephalin | Baseline | No significant effect | No behavioral effect observed |
Table 2: Effects of this compound in the Elevated Plus Maze (Rats with Alcohol Withdrawal)
This table presents data from a study on rats experiencing alcohol withdrawal, demonstrating this compound's ability to mitigate anxiety-like behavior in this stress model.
| Study Reference | Animal Model | Dosage (i.p.) | Behavioral Parameter | Control (Withdrawal) | This compound (Withdrawal) | P-value |
| Kolik et al. (2014) | Outbred rats | 0.3 mg/kg | Time in Open Arms | Reduced | Increased | p < 0.01 |
| Kolik et al. (2014) | Outbred rats | 0.3 mg/kg | Entries into Open Arms | Reduced | Increased | p < 0.05 |
Note: The control group exhibited increased anxiety due to alcohol withdrawal. This compound treatment significantly reversed these anxiogenic effects.
Table 3: Effects of this compound on Brain Monoamines in Different Mouse Strains
This table summarizes the differential effects of this compound on key neurotransmitters and their metabolites in the brains of BALB/c and C57BL/6 mice, as measured by HPLC.
| Study Reference | Brain Region | Analyte | BALB/c Mice (this compound vs. Control) | C57BL/6 Mice (this compound vs. Control) |
| Narkevich et al. (2008) | Hypothalamus | Norepinephrine (NE) | Increased | Increased |
| Narkevich et al. (2008) | Frontal Cortex | Dopamine Metabolites (DOPAC, HVA) | Decreased | Increased |
| Narkevich et al. (2008) | Hippocampus | Dopamine Metabolites (DOPAC, HVA) | Decreased | Increased |
| Narkevich et al. (2008) | Hippocampus | Serotonin (5-HT) & Metabolite (5-HIAA) | Decreased | No significant effect |
Conclusion and Future Directions
Early animal model research was instrumental in establishing the anxiolytic potential of this compound. The collective findings from these studies demonstrate that this compound reduces anxiety-like behaviors in rodents, particularly in genetically anxiety-prone strains and in models of stress. Its unique, multi-faceted mechanism of action—involving allosteric modulation of the GABAergic system, inhibition of enkephalin degradation, and normalization of monoamine balance—distinguishes it from classical anxiolytics. The lack of sedative side effects and the noted nootropic properties further underscore its potential as a novel therapeutic agent.
For drug development professionals, these foundational studies provide a strong rationale for further investigation. Future preclinical research should aim to fully elucidate the subtype selectivity of this compound's interaction with GABA-A receptors, further explore its downstream effects on gene expression and neurotrophic factors like BDNF, and conduct comprehensive dose-response studies across a wider range of anxiety models. This will pave the way for well-designed clinical trials to validate these promising early findings in human populations.
References
Whitepaper: The Role of the Pro-Gly-Pro Sequence in Enhancing the Metabolic Stability of Selank
Executive Summary
Peptide therapeutics offer high specificity and potency but are often hindered by rapid enzymatic degradation in vivo, leading to poor pharmacokinetic profiles. Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro), a synthetic anxiolytic and nootropic peptide, represents a successful example of rational drug design aimed at overcoming this limitation. Developed as an analog of the endogenous immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg), this compound's enhanced stability and altered biological activity are primarily attributed to the addition of a C-terminal Pro-Gly-Pro (PGP) sequence.[1][2] This technical guide provides an in-depth analysis of the PGP moiety's role in stabilizing this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Challenge of Peptide Instability
The therapeutic potential of peptides is frequently compromised by their susceptibility to proteolysis.[3][4] Enzymes such as aminopeptidases, carboxypeptidases, and endopeptidases present in blood plasma and tissues can rapidly cleave peptide bonds, resulting in short biological half-lives, often on the scale of minutes.[5] The parent molecule of this compound, tuftsin, is a prime example; its immunomodulatory effects are transient due to its rapid degradation in circulation. To translate the therapeutic potential of the core tuftsin sequence into a viable neuropsychotropic drug, a strategy to protect it from enzymatic cleavage was necessary.
The Pro-Gly-Pro (PGP) Sequence: A Proteolytic Shield
The addition of the PGP sequence to the C-terminus of tuftsin is the key modification that confers metabolic stability to this compound. This stabilization is not merely an increase in molecular weight but a direct consequence of the unique stereochemical properties of proline residues.
-
Conformational Rigidity: Proline contains a unique pyrrolidine ring that restricts the torsional angles of the peptide backbone, reducing its flexibility. This inherent rigidity makes the peptide a less suitable substrate for many proteases, which often require a degree of flexibility to bind and cleave their target sequences.
-
Resistance to Peptidases: Peptide bonds involving proline (both X-Pro and Pro-X) are notoriously resistant to cleavage by a wide range of common peptidases. The PGP sequence acts as a "shield," sterically hindering carboxypeptidases from accessing and cleaving the C-terminal Arginine of the core therapeutic sequence (Thr-Lys-Pro-Arg).
-
Inhibition of Enkephalin-Degrading Enzymes: Beyond passive stabilization, this compound has been shown to actively inhibit enkephalin-degrading enzymes. This dual-action mechanism—resisting its own degradation while protecting other endogenous peptides—contributes to its overall pharmacological profile.
The PGP sequence itself is a naturally occurring and stable fragment of collagen, possessing its own neuroprotective and anti-inflammatory properties.
Quantitative Analysis of Stability
While the addition of the PGP sequence significantly enhances this compound's biological duration, it is crucial to distinguish between the half-life of the intact parent peptide and the persistence of its therapeutic effects. The intact this compound peptide has a short half-life of only a few minutes in blood plasma. However, its anxiolytic and nootropic effects persist for several hours. This suggests that the PGP sequence, while not preventing eventual degradation, slows it sufficiently to allow for central nervous system penetration and engagement with its molecular targets. Furthermore, its metabolites may also contribute to its prolonged activity.
| Peptide | Sequence | Reported Half-Life (in circulation) | Duration of Biological Effect |
| Tuftsin | Thr-Lys-Pro-Arg | ~16 minutes | Transient |
| This compound | Thr-Lys-Pro-Arg-Pro-Gly-Pro | ~2-10 minutes (intact peptide) | Prolonged (several hours) |
Table 1: Comparative stability and effect duration of Tuftsin and this compound.
Experimental Protocols
Standard Protocol for In Vitro Peptide Stability Assay in Human Serum
Assessing the stability of peptides like this compound is a critical step in development. The following protocol outlines a standard methodology using RP-HPLC to quantify peptide degradation over time.
1. Materials & Reagents:
-
Lyophilized peptide (this compound or analog), purity >95%
-
Human serum (pooled, commercial source)
-
Peptide Solvent: Dimethyl Sulfoxide (DMSO), HPLC grade
-
Precipitating/Quenching Solution: 1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
HPLC Mobile Phase A: 0.1% TFA in Water
-
HPLC Mobile Phase B: 0.1% TFA in ACN
-
Low-bind microcentrifuge tubes
-
Incubator (37°C) and Centrifuge (4°C)
2. Procedure:
-
Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of the peptide in DMSO.
-
Serum Preparation: Thaw human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates.
-
Incubation: Pre-warm the serum to 37°C. Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL), ensuring the final DMSO concentration is <1%. Vortex gently. This is the t=0 sample point.
-
Time-Course Sampling: Immediately withdraw an aliquot for the t=0 time point and quench as described below. Incubate the remaining mixture at 37°C, withdrawing aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching & Protein Precipitation: For each time point, add the aliquot of the peptide-serum mixture to a tube containing the cold Precipitating Solution (typically in a 1:3 or 1:4 ratio, e.g., 50 µL sample to 150 µL solution). Vortex vigorously for 30 seconds.
-
Precipitate Removal: Incubate the quenched samples on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a standard volume onto an RP-HPLC system (e.g., C18 column).
-
Data Analysis: Quantify the peak area corresponding to the intact peptide in the chromatogram for each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample. The half-life (t1/2) is the time at which 50% of the initial peptide has been degraded.
Visualizations: Mechanisms and Workflows
Diagram: PGP-Mediated Proteolytic Resistance
Caption: Comparative enzymatic degradation pathway of Tuftsin vs. This compound.
Diagram: Experimental Workflow for In Vitro Stability Assay
Caption: Workflow for determining peptide half-life in a serum stability assay.
Diagram: this compound's Proposed Primary Signaling Pathway
Caption: this compound's proposed mechanism via allosteric modulation of GABA-A receptors.
Conclusion
The Pro-Gly-Pro sequence is a cornerstone of this compound's design, transforming the transient endogenous peptide tuftsin into a viable therapeutic agent with prolonged neuropsychotropic activity. By providing a robust steric and conformational shield against enzymatic degradation, the PGP moiety ensures that the core peptide can reach and interact with its targets in the central nervous system. This strategic modification exemplifies a powerful principle in peptide drug development: minor structural changes, when rationally applied, can yield dramatic improvements in metabolic stability and overall therapeutic efficacy. The success of this compound underscores the potential for continued innovation in designing next-generation peptide-based therapeutics for neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Influence of Selank on Hippocampal Gene Expression: A Technical Guide
Foreword: The synthetic heptapeptide Selank, an analogue of the endogenous immunomodulatory peptide tuftsin, has garnered significant scientific interest for its diverse neurological effects, including anxiolytic, nootropic, and neuroprotective properties.[1] A growing body of preclinical evidence suggests that these effects are, at least in part, underpinned by its ability to modulate the expression of a wide array of genes within the brain, particularly in the hippocampus, a region critical for memory formation and emotional regulation.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on hippocampal gene expression, intended for researchers, scientists, and professionals in drug development.
Quantitative Analysis of Gene Expression Alterations
This compound administration has been shown to induce significant changes in the transcriptional landscape of the hippocampus. These alterations encompass genes involved in neurotransmission, inflammatory processes, and neurotrophic factor signaling. The following tables summarize the key quantitative findings from preclinical studies in rats.
Table 1: Gene Expression Changes in the Rat Hippocampus Following a Single Intranasal Administration of this compound (200 mcg/kg) [3]
| Gene Symbol | Gene Name | Fold Change vs. Control | p-value |
| ACTN1 | Actinin Alpha 1 | 0.42 | <0.05 |
| CX3CR1 | C-X3-C Motif Chemokine Receptor 1 | 0.46 | <0.05 |
| FGF7 | Fibroblast Growth Factor 7 | 2.35 | <0.05 |
| PTPRN2 | Protein Tyrosine Phosphatase Receptor Type N2 | 2.61 | <0.05 |
| XTRP3 | Sodium- and chloride- dependent transporter XTRP3 | 3.98 | <0.05 |
Table 2: Gene Expression Changes in the Rat Hippocampus Following a Course of Intranasal Administration of this compound (200 mcg/kg daily for 5 days) [3]
| Gene Symbol | Gene Name | Fold Change vs. Control | p-value |
| ACTN1 | Actinin Alpha 1 | 0.49 | <0.05 |
| CX3CR1 | C-X3-C Motif Chemokine Receptor 1 | 2.77 | <0.05 |
| FGF7 | Fibroblast Growth Factor 7 | 2.23 | <0.05 |
| PTPRN2 | Protein Tyrosine Phosphatase Receptor Type N2 | 3.01 | <0.05 |
| XTRP3 | Sodium- and chloride- dependent transporter XTRP3 | 2.13 | <0.05 |
Table 3: Influence of this compound on BDNF Gene and Protein Expression in the Rat Hippocampus [4]
| Treatment | Time Point | Measured Parameter | Change vs. Control |
| This compound (250 µg/kg) | 3 hours | Bdnf mRNA | Increased |
| This compound (500 µg/kg) | 3 hours | Bdnf mRNA | Increased |
| This compound (250 µg/kg) | 24 hours | BDNF Protein | Increased |
| This compound (500 µg/kg) | 24 hours | BDNF Protein | Increased |
Key Signaling Pathways Modulated by this compound
The observed changes in gene expression are downstream consequences of this compound's interaction with critical signaling cascades in the hippocampus. The two most prominently implicated pathways are the GABAergic system and the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.
Allosteric Modulation of GABA-A Receptors
A primary hypothesis for this compound's anxiolytic effects is its positive allosteric modulation of GABA-A receptors. While not binding directly to the GABA recognition site, this compound is thought to influence the receptor's conformation, thereby potentiating the inhibitory effects of GABA. This enhanced GABAergic tone can subsequently trigger intracellular signaling events that culminate in altered gene expression.
Upregulation of the BDNF/TrkB Signaling Pathway
This compound has been demonstrated to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB, in the hippocampus. This neurotrophic factor is pivotal for neurogenesis, synaptic plasticity, and neuronal survival. The upregulation of the BDNF/TrkB pathway is a plausible mechanism underlying this compound's nootropic and neuroprotective effects.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating this compound's effect on hippocampal gene expression.
Animal Models and Drug Administration
-
Animal Model: Male Wistar rats are commonly used.
-
Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Route: Intranasal administration is frequently chosen as an optimal method for delivering peptides to the central nervous system.
-
Dosage: A common dose for gene expression studies is 200-300 µg/kg. For studies on BDNF expression, doses of 250 µg/kg and 500 µg/kg have been used.
-
Vehicle Control: The control group typically receives an equivalent volume of deionized water or saline.
-
Treatment Duration: Studies have investigated both single administrations and a course of daily administrations for 5 days.
-
Tissue Collection and RNA Isolation
-
Time Points: Hippocampal tissue is collected at various time points post-administration, commonly at 1 and 3 hours to assess early gene expression changes. For BDNF protein analysis, a 24-hour time point has been used.
-
Procedure: Animals are decapitated, and the hippocampus is dissected.
-
RNA Isolation: Total RNA is extracted from the hippocampal tissue using commercially available kits, such as the RNAgentsTM Total RNA Isolation System ("Promega", USA) or PeqGold TriFast kit (PeqLab, Germany).
Gene Expression Analysis
-
Methodology: Real-time quantitative polymerase chain reaction (RT-qPCR) is the standard method for quantifying mRNA levels.
-
Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a cDNA synthesis kit, such as the "RevertAid™H Minus First Strand with DNA Synthesis Kit" (“Fermentas”, Lithuania).
-
qPCR:
-
Arrays: Custom RT² Profiler™ PCR Arrays (Qiagen, Germany) targeting genes involved in neurotransmission are often utilized.
-
Reagents: SYBR Green mastermixes are used for detection.
-
Instrumentation: A real-time qPCR system, such as the StepOnePlus™ (Life Technologies, USA) or Mx3000P™ (Stratagene Equipment, USA), is employed.
-
-
Data Analysis:
-
Normalization: The cycle threshold (Ct) values of the target genes are normalized to a stable housekeeping gene, such as the ribosomal protein L3 gene.
-
Fold Change Calculation: The relative fold change in gene expression is calculated using the ΔΔCt method.
-
Statistical Analysis: Appropriate statistical tests, such as t-tests or ANOVA, are used to determine the significance of the observed changes.
-
Conclusion and Future Directions
The evidence strongly indicates that this compound exerts a significant influence on gene expression in the hippocampus. Its ability to modulate genes involved in GABAergic neurotransmission and neurotrophic factor signaling provides a molecular basis for its observed anxiolytic and nootropic effects. The downregulation of genes associated with inflammation, such as CX3CR1, further suggests a potential neuroprotective role.
Future research should aim to:
-
Conduct whole-transcriptome sequencing (RNA-Seq) to provide a more comprehensive and unbiased view of the gene expression changes induced by this compound in the hippocampus.
-
Investigate the long-term effects of chronic this compound administration on the hippocampal transcriptome.
-
Elucidate the precise molecular mechanisms by which this compound modulates gene expression, including the identification of upstream transcription factors and signaling molecules.
-
Validate the functional consequences of the observed gene expression changes at the protein and behavioral levels.
A deeper understanding of this compound's influence on the hippocampal transcriptome will be instrumental in optimizing its therapeutic potential for a range of neurological and psychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for Intranasal Administration of Selank in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selank is a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) that is an analogue of the endogenous peptide tuftsin.[1] It has garnered significant interest in neuroscience research for its pronounced anxiolytic and nootropic effects, comparable to classical benzodiazepines but reportedly without the associated sedative and amnestic side effects.[1][2] Intranasal administration presents a non-invasive and effective route for delivering this compound to the central nervous system (CNS), potentially bypassing the blood-brain barrier.[1][2] These application notes provide a comprehensive overview of the protocols for intranasal this compound administration in rodent models, based on a review of published studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various rodent studies involving intranasal administration of this compound.
Table 1: this compound Dosages and Administration Volumes in Rodent Studies
| Rodent Model | Dosage (µg/kg) | Administration Volume | Frequency | Key Findings | Reference |
| Rats (Outbred) | 300 | 6 µL | Single dose | Altered expression of genes involved in GABAergic neurotransmission. | |
| Mice (BALB/c) | 100 | Not specified | Not specified | Produced an anxiolytic effect in the open-field test. | |
| Mice (BALB/c) | 300 | Not specified | Daily for 5 days | Demonstrated anxiolytic and nootropic efficiency. | |
| Mice (C57BL/6) | 100 | Not specified | Not specified | No effect on behavioral reactions. | |
| Mice (C57BL/6) | 300 | Not specified | Daily for 5 days | No anxiolytic or nootropic efficiency observed. |
Table 2: Behavioral and Molecular Effects of Intranasal this compound in Rodents
| Effect Studied | Rodent Model | Dosage (µg/kg) | Outcome | Reference |
| Anxiety | Rats | 300 (intraperitoneal) | Eliminated anxiety induced by ethanol withdrawal in elevated plus maze and social interaction tests. | |
| Anxiety | Mice (BALB/c) | 100 | Anxiolytic effect observed in the open-field test. | |
| Gene Expression (Frontal Cortex) | Rats | 300 | Significant changes in the expression of 45 genes involved in neurotransmission 1 hour post-administration. | |
| Memory and Learning | Rats | Not specified | Positively influences the formation of memory and learning processes. | |
| Enkephalin Degradation | Mice (BALB/c) | 100 | Increased the half-life of plasma leu-enkephalin, suggesting inhibition of enkephalin-degrading enzymes. | |
| BDNF Expression (Hippocampus) | Rats | Not specified | Increases mRNA levels of Brain-Derived Neurotrophic Factor (BDNF). |
Experimental Protocols
Protocol 1: Intranasal Administration of this compound to Anesthetized Rodents
This protocol is adapted from methodologies described for intranasal delivery in rodents and is suitable for precise volume administration.
Materials:
-
This compound solution (e.g., in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Anesthesia chamber and nose cone
-
Micropipette and fine tips
-
Rodent restrainer (optional, for recovery)
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory environment for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rodent using isoflurane (5% for induction, 1-2% for maintenance). Confirm the appropriate depth of anesthesia by the loss of righting and pedal withdrawal reflexes.
-
Positioning: Place the animal in a supine position to facilitate administration.
-
Solution Preparation: Prepare the this compound solution at the desired concentration in sterile saline. Draw the required volume (typically 5-10 µL per nostril for mice) into a micropipette.
-
Administration:
-
Gently restrain the head of the anesthetized animal.
-
Carefully position the micropipette tip just inside one nostril.
-
Slowly dispense a small droplet of the solution, allowing the animal to inhale it.
-
Administer the solution in small aliquots, alternating between nostrils, to prevent the solution from being swallowed.
-
-
Recovery:
-
Following administration, place the animal in a clean cage for recovery.
-
Monitor the animal continuously until it has fully recovered from anesthesia.
-
Protocol 2: Intranasal Administration of this compound to Awake Rodents
This method is preferred for chronic dosing studies to avoid the confounding effects of repeated anesthesia.
Materials:
-
This compound solution
-
Micropipette and fine tips
-
Appropriate restraint method (e.g., scruffing for mice)
Procedure:
-
Acclimation: This is a critical step to minimize stress. For 1-2 weeks prior to the experiment, handle the mice daily to accustom them to the researcher.
-
Introduce the restraint method (e.g., scruffing) for short, gradually increasing durations.
-
Perform sham administrations with saline to habituate the mice to the procedure.
-
-
Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.
-
Administration:
-
Position the mouse so its head is slightly tilted back.
-
Bring the micropipette tip close to one nostril and dispense a small droplet (e.g., 3-6 µL).
-
Allow the mouse to inhale the droplet.
-
Wait a few seconds before administering the next droplet, alternating nostrils if desired.
-
-
Post-administration:
-
Return the mouse to its home cage.
-
Monitor for any signs of respiratory distress or adverse reactions.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its study.
Caption: Proposed signaling pathways of intranasally administered this compound.
Caption: A typical experimental workflow for rodent studies with this compound.
References
Subcutaneous Selank Injection Guide for Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selank is a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) that is an analogue of the endogenous immunomodulatory peptide tuftsin.[1] It has garnered significant interest in the scientific community for its anxiolytic, nootropic, and neuroprotective properties.[2] This document provides detailed application notes and protocols for the subcutaneous administration of this compound in animal models, intended to guide researchers in designing and executing preclinical studies.
This compound's mechanism of action is multifaceted, primarily involving the modulation of various neurotransmitter systems. It is known to enhance the GABAergic system, which plays a crucial role in reducing neuronal excitability and anxiety.[3] Additionally, this compound influences the levels of monoamine neurotransmitters, including serotonin and dopamine, and has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival and plasticity.[3][4] Its immunomodulatory effects, inherited from tuftsin, are also a key aspect of its biological activity.
Data Presentation
The following tables summarize quantitative data from various studies on this compound administration in rodent models. While subcutaneous administration data is limited in publicly available literature, data from other parenteral routes (intraperitoneal) are included for comparative purposes.
Table 1: this compound Administration Parameters in Rodent Studies
| Parameter | Mice | Rats | Reference |
| Animal Model | BALB/c, C57BL/6 | Wistar | |
| Typical Dosage Range (Subcutaneous) | 100-300 µg/kg | 100-500 µg/kg | |
| Typical Dosage Range (Intraperitoneal) | 100 - 300 µg/kg | 300 µg/kg | |
| Administration Frequency | Single dose or daily | Single dose or daily | |
| Vehicle | Sterile Saline (0.9% NaCl), Bacteriostatic Water | Sterile Saline (0.9% NaCl), Bacteriostatic Water |
Table 2: Summary of Reported Effects of this compound in Animal Models
| Effect | Animal Model | Dosage and Route | Key Findings | Reference |
| Anxiolytic | BALB/c Mice | 100 µg/kg (i.p.) | Increased exploratory activity in open-field test. | |
| Wistar Rats | 0.3 mg/kg (i.p.) | Eliminated anxiety induced by ethanol withdrawal in elevated plus maze. | ||
| Nootropic/Cognitive Enhancement | Wistar Rats | 300 µg/kg (i.p.) | Significantly activated the learning process in rats with poor learning ability. | |
| Rats | Not Specified | Boosts memory trace stability and enhances memory storage. | ||
| Neurotransmitter Modulation | BALB/c & C57BL/6 Mice | 0.3 mg/kg (i.p.) | Increased norepinephrine in the hypothalamus; strain-dependent effects on dopamine metabolites. | |
| Rats | 300 µg/kg (intranasal) | Caused alterations in the expression of genes involved in neurotransmission. | ||
| BDNF Expression | Rats | Not Specified | Rapidly elevates the expression of BDNF in the hippocampus. | |
| Immunomodulatory | Not Specified | Not Specified | Modulates the expression of Interleukin-6 (IL-6) and affects the balance of T helper cell cytokines. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol describes the reconstitution of lyophilized this compound powder for subcutaneous administration.
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free vehicle (e.g., Bacteriostatic Water for Injection or 0.9% Sodium Chloride Injection, USP)
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
-
Bring the vial of lyophilized this compound and the vehicle to room temperature.
-
Disinfect the rubber stoppers of both vials with an alcohol swab.
-
Using a sterile syringe, draw up the desired volume of the vehicle. A common reconstitution is to add 2 mL of bacteriostatic water to a 5 mg vial of this compound.
-
Slowly inject the vehicle into the vial of this compound, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can denature the peptide.
-
The reconstituted solution should be clear and free of particulate matter.
-
Store the reconstituted solution at 2-8°C and protect it from light. Use within the recommended stability period, which is typically up to 6 weeks when refrigerated.
Protocol 2: Subcutaneous Administration of this compound in Mice
This protocol provides a generalized procedure for subcutaneous this compound injection in mice.
Materials:
-
Reconstituted this compound solution
-
Sterile insulin syringes or 1 mL syringes with a 25-27 gauge needle
-
Appropriate animal restraint device (optional)
Procedure:
-
Calculate the correct volume of this compound solution to inject based on the animal's body weight and the desired dosage.
-
Gently restrain the mouse. The loose skin over the shoulders (scruff) is the most common site for subcutaneous injection.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate gently by pulling back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and reinject at a different site with a new needle and syringe.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
Maximum Injection Volume: The maximum recommended subcutaneous injection volume per site for a mouse is 5 mL/kg.
Protocol 3: Subcutaneous Administration of this compound in Rats
This protocol provides a generalized procedure for subcutaneous this compound injection in rats.
Materials:
-
Reconstituted this compound solution
-
Sterile 1 mL or 3 mL syringes with a 23-25 gauge needle
-
Appropriate animal restraint device (optional)
Procedure:
-
Calculate the required injection volume based on the rat's body weight and the target dose.
-
Properly restrain the rat. The loose skin over the dorsal thoracic (back) or flank regions are suitable injection sites.
-
Create a tent of skin at the chosen injection site.
-
Insert the needle, with the bevel facing upwards, into the subcutaneous space at the base of the skin tent.
-
Aspirate to check for blood. If blood is present, withdraw the needle and select a new injection site with a fresh needle and syringe.
-
Administer the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage. Observe the animal for any signs of distress.
Maximum Injection Volume: The maximum recommended subcutaneous injection volume per site for a rat is 5 mL/kg.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted signaling pathways.
Caption: Typical experimental workflow for this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. This compound Peptide | Benefits, Uses & Mechanism of Action | Nūūtro [nuutro.co.uk]
Preparing Selank Solutions from Lyophilized Powder for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selank is a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) that is an analogue of the endogenous immunomodulatory peptide tuftsin.[1] It has garnered significant interest in the scientific community for its anxiolytic, nootropic, and neuroprotective properties, making it a valuable compound for research in neuroscience and drug development.[1][2] this compound is typically supplied as a lyophilized powder to ensure maximum stability and potency.[3] Proper reconstitution of this powder into a solution is a critical first step for obtaining reliable and reproducible experimental results.
These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions from lyophilized powder for research applications.
Data Presentation
Storage and Stability of this compound
Proper storage is crucial to maintain the integrity and biological activity of this compound. The stability of the peptide differs significantly between its lyophilized and reconstituted forms.
| Form | Storage Temperature | Duration of Stability | Notes |
| Lyophilized Powder | -20°C to -80°C | Several years[4] | Recommended for long-term storage. Protect from light. |
| 2°C to 8°C | Up to 2 years | Suitable for short-term storage. | |
| Room Temperature | Up to 3 weeks | For short periods, such as during shipping. | |
| Reconstituted Solution | 2°C to 8°C | Up to 6 weeks | Protect from light. Avoid repeated freeze-thaw cycles. Stability is dependent on the solvent used. |
| -20°C or -80°C | Several months | Recommended for long-term storage of the solution. It is advisable to aliquot the solution before freezing to minimize freeze-thaw cycles. |
Recommended Solvents for Reconstitution
The choice of solvent can impact the stability and suitability of the this compound solution for specific experimental applications.
| Solvent | Application | Notes |
| Bacteriostatic Water (0.9% Benzyl Alcohol) | General research, in vivo studies | The benzyl alcohol content helps to prevent microbial growth, extending the solution's usability. |
| Sterile Water | In vitro cell culture, applications sensitive to preservatives | Lacks preservatives, so strict aseptic technique is critical to prevent contamination. |
| Sterile Phosphate-Buffered Saline (PBS), pH 7.2 | In vitro experiments requiring physiological pH and ionic strength | Ensures isotonic and iso-osmotic conditions for cellular assays. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Powder
This protocol describes the standard procedure for reconstituting lyophilized this compound to a desired stock concentration.
Materials:
-
Vial of lyophilized this compound powder
-
Appropriate sterile solvent (e.g., Bacteriostatic Water, Sterile Water, or PBS)
-
Sterile syringes and needles
-
Alcohol swabs
-
Sterile, conical tubes for aliquoting (optional)
Procedure:
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to reach room temperature. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.
-
Sterilization: Wipe the rubber stopper of the this compound vial and the solvent vial with an alcohol swab.
-
Solvent Aspiration: Using a sterile syringe, carefully draw up the calculated volume of the chosen solvent. For example, to prepare a 5 mg/mL solution from a 10 mg vial, you would draw 2.0 mL of solvent.
-
Reconstitution: Slowly inject the solvent into the this compound vial, angling the needle so that the liquid runs down the side of the vial. Avoid injecting the solvent directly onto the lyophilized powder, as this can cause foaming.
-
Dissolution: Gently swirl or roll the vial between your hands until the powder is completely dissolved. Do not shake vigorously , as this can cause aggregation or degradation of the peptide. The resulting solution should be clear and free of particulates.
-
Storage: If not for immediate use, store the reconstituted solution at 2-8°C, protected from light. For long-term storage, it is recommended to aliquot the solution into smaller, single-use volumes and store them at -20°C or below.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of a this compound stock solution to prepare working concentrations for cell-based experiments.
Materials:
-
Reconstituted this compound stock solution
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
Thawing: If the stock solution is frozen, thaw it at room temperature or on ice.
-
Dilution Calculation: Determine the volume of the stock solution required to achieve the desired final concentration in your experiment. A common effective concentration for neuronal cells is in the low micromolar range (e.g., 0.1 µM to 10 µM).
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or buffer to achieve the final working concentrations. It is recommended to prepare fresh dilutions for each experiment.
-
Application to Cells: Replace the existing medium in the cell culture plates with the medium containing the desired concentration of this compound.
Mandatory Visualizations
This compound Reconstitution Workflow
Caption: Workflow for the reconstitution of lyophilized this compound.
Proposed Signaling Pathways of this compound
Caption: Proposed signaling pathways of this compound's action.
References
Application Notes and Protocols for Selank in Mouse Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the anxiolytic peptide Selank in preclinical mouse models of anxiety. The following sections detail recommended dosages, administration protocols, and methodologies for assessing anxiolytic effects, supported by quantitative data and visual diagrams of associated signaling pathways and experimental workflows.
Quantitative Data Summary: this compound Dosage and Administration
The effective dosage of this compound in mouse models of anxiety typically ranges from 100 µg/kg to 300 µg/kg. The choice of dose and administration route can influence the observed outcomes. Below is a summary of dosages cited in preclinical research.
| Mouse Strain | Dosage (µg/kg) | Administration Route | Observed Anxiolytic Effect | Reference(s) |
| BALB/c | 100 | Intraperitoneal (i.p.) | Anxiolytic effect in the open-field test. | [1] |
| BALB/c | 300 | Intraperitoneal (i.p.) & Intranasal (i.n.) | Anxiolytic and nootropic effects observed in the elevated-plus-maze. | [2][3] |
| C57BL/6 | 300 | Intraperitoneal (i.p.) & Intranasal (i.n.) | No significant anxiolytic effect was observed, as this strain has a lower baseline anxiety. | [2][3] |
| DBA/2 | 300 | Intraperitoneal (i.p.) | Prevented the development of ethanol-induced hyperlocomotion. |
Note: BALB/c mice are often recommended for anxiety studies using this compound due to their higher baseline anxiety levels, which makes anxiolytic effects more readily observable.
Signaling Pathways and Mechanism of Action
This compound is believed to exert its anxiolytic effects through multiple mechanisms, primarily involving the modulation of the GABAergic system and regulation of various neurotransmitters.
GABAergic System Modulation
This compound acts as a positive allosteric modulator of GABA-A receptors. This enhances the inhibitory effects of the neurotransmitter GABA, leading to a calming effect. It is suggested that this compound may have a different binding site on the GABA-A receptor compared to benzodiazepines.
Monoamine Neurotransmitter Regulation
This compound has been shown to influence the levels of key neurotransmitters involved in mood and emotion, such as serotonin and dopamine. It may modulate their synthesis, receptor sensitivity, and reuptake, contributing to its anxiolytic and mood-stabilizing effects.
Experimental Protocols
The following are detailed protocols for assessing the anxiolytic effects of this compound in mice using the Elevated Plus Maze (EPM) and the Open Field Test (OFT).
Experimental Workflow
References
Unlocking the Potential of Selank in Preclinical PTSD Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthetic heptapeptide Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) is emerging as a promising therapeutic candidate for anxiety-related disorders, including Post-Traumatic Stress Disorder (PTSD). Derived from the endogenous immunomodulatory peptide tuftsin, this compound exhibits potent anxiolytic, neuroprotective, and mood-regulating properties without the sedative and addictive effects associated with conventional treatments like benzodiazepines.[1] This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound in established rat models of PTSD, namely the Chronic Unpredictable Mild Stress (UCMS) and Single Prolonged Stress (SPS) paradigms.
Core Mechanisms of Action
This compound's therapeutic effects are believed to be mediated through a multi-target mechanism of action:
-
Allosteric Modulation of GABA-A Receptors: this compound is thought to act as a positive allosteric modulator of GABA-A receptors.[2][3] Unlike direct agonists, it enhances the binding and action of the inhibitory neurotransmitter GABA, promoting a calming effect without directly causing sedation.[2][3] This modulation is achieved by changing the number of specific binding sites for GABA without affecting the receptor's affinity.
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): this compound has been shown to significantly increase the expression of BDNF in the hippocampus, a brain region crucial for learning, memory, and emotional regulation. BDNF is a key neurotrophin that supports neuronal survival, growth, and synaptic plasticity, processes often impaired in PTSD.
-
Modulation of Monoamine Neurotransmitters: this compound influences the balance of key monoamines, including serotonin and dopamine. It has been observed to regulate their turnover and metabolism in various brain regions, which is critical for mood stabilization and cognitive function under stress.
Experimental Protocols for Rat Models of PTSD
Standardized and reproducible animal models are essential for the preclinical evaluation of therapeutic agents for PTSD. The following protocols for UCMS and SPS are widely accepted for inducing PTSD-like symptoms in rats.
Protocol 1: Chronic Unpredictable Mild Stress (UCMS)
The UCMS protocol induces a state of chronic stress and anhedonia, key features of depression and PTSD, by exposing animals to a series of mild, unpredictable stressors over an extended period.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Standard laboratory cages
-
Stroboscope
-
Tilted cages (45°)
-
Water bottles
-
Wet bedding material
-
Empty cages (for social isolation)
-
White noise generator
Procedure (8-week protocol example):
-
Acclimation: House rats individually for at least one week before starting the protocol.
-
Stressor Application: Apply one or two of the following stressors daily in a random and unpredictable manner for 8 weeks:
-
Stroboscopic Illumination: Expose rats to a flashing stroboscope (200 flashes/min) for 4 hours.
-
Tilted Cage: House rats in a cage tilted at a 45° angle for 24 hours.
-
Food and/or Water Deprivation: Deprive rats of food and/or water for 24 hours.
-
Soiled Cage: Add 300 ml of water to the bedding to create a damp and uncomfortable environment for 24 hours.
-
Continuous Overnight Illumination: Keep the lights on in the housing room for the entire dark cycle.
-
White Noise: Expose rats to white noise (85 dB) for 4 hours.
-
Social Stress (Paired Housing): House two rats together for 7 hours and then separate them.
-
-
Control Group: Maintain a control group of rats in a separate room with no exposure to stressors.
-
Behavioral Testing: Conduct behavioral assays (e.g., Elevated Plus Maze, Forced Swim Test) at the end of the 8-week period to assess anxiety and depressive-like behaviors.
Protocol 2: Single Prolonged Stress (SPS)
The SPS model is a widely used paradigm to induce long-lasting behavioral and physiological alterations that mimic core symptoms of PTSD.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Restraint devices (e.g., plastic cones or tubes)
-
Forced swim cylinders (50 cm high, 24 cm diameter)
-
Ether or isoflurane for anesthesia
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week prior to the stress procedure.
-
Sequential Stressors: Expose rats to the following sequence of stressors on a single day:
-
Restraint: Immobilize the rat in a restrainer for 2 hours.
-
Forced Swim: Immediately after restraint, place the rat in a cylinder filled with 24°C water for 20 minutes.
-
Recovery: Allow the rat to recover in its home cage for 15 minutes.
-
Anesthesia: Expose the rat to ether or isoflurane until loss of consciousness.
-
-
Post-Stress Incubation: Leave the rats undisturbed in their home cages for a period of 7 days to allow for the development of PTSD-like symptoms.
-
Behavioral and Physiological Assessment: After the 7-day incubation period, assess anxiety-like behavior, fear conditioning and extinction, and physiological measures such as corticosterone levels.
This compound Administration Protocol
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound powder in sterile, pyrogen-free saline to a desired stock concentration (e.g., 1 mg/ml).
-
Store the stock solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Administration:
-
Route: Intranasal (IN) administration is preferred as it allows for direct delivery to the central nervous system, bypassing the blood-brain barrier.
-
Dosage: A commonly used and effective dose in rat models is 300 µg/kg.
-
Volume: Administer a small volume (e.g., 3-6 µL per nostril) using a micropipette.
-
Frequency: Administer this compound once daily. The timing of administration relative to stress exposure and behavioral testing should be consistent throughout the study.
Assessment of this compound's Efficacy
A battery of behavioral and biochemical tests should be employed to comprehensively evaluate the therapeutic effects of this compound.
Behavioral Assays:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior. Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
Forced Swim Test (FST): To measure depressive-like behavior. A decrease in immobility time and an increase in active behaviors (swimming, climbing) suggest an antidepressant-like effect.
-
Sucrose Preference Test: To evaluate anhedonia. An increase in the preference for a sucrose solution over water indicates a reduction in anhedonia.
-
Fear Conditioning and Extinction: To assess the formation and extinction of fear memories, a core feature of PTSD.
Biochemical Assays:
-
Corticosterone Levels: Measure plasma or adrenal corticosterone levels to assess the impact of this compound on the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in PTSD.
-
Neurotransmitter Analysis: Use techniques like high-performance liquid chromatography (HPLC) to quantify the levels and turnover of serotonin and dopamine in brain regions such as the hippocampus, prefrontal cortex, and amygdala.
-
BDNF Expression: Measure BDNF protein and mRNA levels in the hippocampus and other relevant brain areas using ELISA and RT-PCR, respectively.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of this compound in stressed rat models.
Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (UCMS Model)
| Treatment Group | Time in Open Arms (s) | Number of Open Arm Entries |
| Control (Saline) | 15.2 ± 2.1 | 3.1 ± 0.5 |
| UCMS + Saline | 5.8 ± 1.2 | 1.2 ± 0.3 |
| UCMS + this compound (300 µg/kg) | 12.5 ± 1.8# | 2.8 ± 0.4# |
| UCMS + Diazepam (1 mg/kg) | 14.1 ± 2.0# | 3.0 ± 0.6# |
*p < 0.05 compared to Control; #p < 0.05 compared to UCMS + Saline. Data are presented as mean ± SEM. This table is a representative example based on findings in the literature.
Table 2: Anticipated Effects of this compound on Biochemical Markers in PTSD Rat Models
| Marker | Brain Region | Expected Change with Stress | Expected Effect of this compound |
| Corticosterone | Plasma/Adrenals | Increased | Attenuation of increase |
| BDNF Expression | Hippocampus | Decreased | Increased expression |
| Serotonin Turnover | Prefrontal Cortex | Altered | Normalization |
| Dopamine Levels | Nucleus Accumbens | Decreased | Restoration |
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the proposed signaling pathways of this compound.
Conclusion
This compound presents a compelling profile for the treatment of PTSD, addressing key neurobiological deficits associated with the disorder. Its multifaceted mechanism of action, targeting GABAergic, neurotrophic, and monoaminergic systems, offers a holistic approach to alleviating anxiety, improving mood, and enhancing cognitive function. The detailed protocols and application notes provided herein offer a robust framework for researchers to further investigate and validate the therapeutic potential of this compound in preclinical models of PTSD, paving the way for future clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. GABA, this compound, and Olanzapine Affect the Expression of Genes Involved in GABAergic Neurotransmission in IMR-32 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glucocorticoid Abnormalities in Female Rats Exposed to a Predator-Based Psychosocial Stress Model of PTSD [frontiersin.org]
Application Notes and Protocols for the Use of Selank in a Transgenic Mouse Model of Alzheimer's Disease
Disclaimer: Direct studies of the peptide Selank in established transgenic mouse models of Alzheimer's disease (AD) are limited in publicly available literature.[1] The following application notes and protocols are a comprehensive proposed research plan based on the known mechanisms of this compound and standard methodologies used in AD research. This document is intended to guide researchers in designing and executing studies to investigate the potential therapeutic effects of this compound on Alzheimer's-like pathology and cognitive deficits.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[2] this compound is a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin. It has demonstrated a range of effects in preclinical studies, including pronounced anxiolytic, nootropic, neuroprotective, and anti-inflammatory properties.[3]
This compound's mechanisms of action, which include the modulation of GABAergic systems, reduction of pro-inflammatory cytokines, and an increase in Brain-Derived Neurotrophic Factor (BDNF) expression, suggest its potential as a therapeutic candidate for AD.[1] This document outlines a proposed experimental framework to evaluate the efficacy of this compound in a well-established transgenic mouse model of Alzheimer's disease.
Proposed Experimental Design
1. Animal Model: The APP/PS1 double transgenic mouse model is recommended. These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to age-dependent accumulation of cerebral Aβ plaques and associated cognitive deficits, typically beginning around 4-6 months of age.[2]
2. Experimental Groups:
-
Group 1: Wild-Type (WT) littermates + Vehicle (Saline)
-
Group 2: Wild-Type (WT) littermates + this compound
-
Group 3: APP/PS1 mice + Vehicle (Saline)
-
Group 4: APP/PS1 mice + this compound
3. Dosing Regimen:
-
Compound: this compound (diacetate salt)
-
Dosage: 300 µg/kg body weight, a dose shown to be effective for anxiolytic and cognitive effects in rodents.
-
Route of Administration: Intranasal (IN), as this route bypasses the blood-brain barrier and allows for direct delivery to the central nervous system.
-
Treatment Duration: Chronic daily administration for 12 weeks, beginning at an age just prior to significant plaque deposition and cognitive decline in the APP/PS1 model (e.g., starting at 3 months of age and concluding at 6 months of age).
Data Presentation (Hypothetical Data Collection)
Quantitative data should be collected and organized as follows for clear analysis and comparison between experimental groups.
Table 1: Behavioral Assessment Outcomes
| Parameter | WT + Vehicle | WT + this compound | APP/PS1 + Vehicle | APP/PS1 + this compound |
|---|---|---|---|---|
| Morris Water Maze | ||||
| Escape Latency (seconds) | ||||
| Time in Target Quadrant (%) | ||||
| Y-Maze | ||||
| Spontaneous Alternation (%) | ||||
| Open Field Test | ||||
| Time in Center (seconds) |
| Total Distance Traveled (cm) | | | | |
Table 2: Brain Tissue Biochemical Analysis
| Analyte | WT + Vehicle | WT + this compound | APP/PS1 + Vehicle | APP/PS1 + this compound |
|---|---|---|---|---|
| Aβ Levels (ELISA) | ||||
| Soluble Aβ42 (pg/mg tissue) | ||||
| Insoluble Aβ42 (pg/mg tissue) | ||||
| Neuroinflammation | ||||
| IL-6 (pg/mg tissue) | ||||
| TNF-α (pg/mg tissue) | ||||
| Neurotrophic Factors | ||||
| BDNF (ng/mg tissue) | ||||
| Tau Pathology |
| Phospho-Tau (Ser202/Thr205)| | | | |
Experimental Protocols
Protocol 1: Preparation and Intranasal Administration of this compound
-
Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile, pyrogen-free saline (0.9% NaCl) to a concentration of 1.2 mg/mL. Vortex gently until fully dissolved.
-
Dosage Calculation: The final dose is 300 µg/kg. For a 25g mouse, the required dose is 7.5 µg. The volume to administer would be approximately 6.25 µL from the 1.2 mg/mL stock.
-
Acclimation: For 1-2 weeks prior to the experiment, handle the mice daily and perform sham administrations with saline to habituate them to the procedure and minimize stress.
-
Administration:
-
Gently restrain the mouse by scruffing the neck to immobilize the head.
-
Tilt the mouse's head back slightly.
-
Using a micropipette with a fine tip, slowly dispense half the total volume (e.g., ~3 µL) as a small droplet into one nostril, allowing the mouse to inhale it.
-
Wait a few seconds before administering the remaining volume into the other nostril.
-
Return the mouse to its home cage and monitor for any signs of respiratory distress.
-
Protocol 2: Assessment of Spatial Learning and Memory (Morris Water Maze)
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (5 days):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 3: Assessment of Short-Term Spatial Working Memory (Y-Maze)
-
Apparatus: A three-arm maze with arms of equal length (e.g., 40 cm long, 10 cm wide) oriented at 120° angles to each other.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Use a video camera to record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
An "alternation" is defined as entries into three different arms on consecutive choices (e.g., A, B, C or C, B, A).
-
-
Data Analysis: Calculate the percentage of spontaneous alternation as: (Number of Alternations / (Total Arm Entries - 2)) * 100.
Protocol 4: Quantification of Aβ Levels (ELISA)
-
Tissue Homogenization: Following the final behavioral test, euthanize the mice and perfuse with cold PBS. Dissect the hippocampus and cortex and snap-freeze in liquid nitrogen.
-
Protein Extraction:
-
Soluble Fraction: Homogenize the brain tissue in a buffer containing protease inhibitors. Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.
-
Insoluble Fraction: Re-suspend the pellet from the previous step in a guanidine hydrochloride buffer (e.g., 5M GnHCl) to dissolve the insoluble, aggregated Aβ.
-
-
ELISA Procedure: Use commercially available ELISA kits specific for Aβ40 and Aβ42. Follow the manufacturer's instructions to measure the concentration of Aβ in both the soluble and insoluble fractions. Normalize the results to the total protein concentration of the sample.
Protocol 5: Immunohistochemical Analysis of Brain Tissue
-
Tissue Preparation: Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut the brain into coronal sections (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking buffer (e.g., containing normal goat serum and Triton X-100).
-
Incubate sections overnight at 4°C with primary antibodies against Aβ (e.g., 6E10) and hyperphosphorylated tau (e.g., AT8).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Use a fluorescence or confocal microscope to capture images. Quantify the plaque load and tau pathology using image analysis software (e.g., ImageJ) by measuring the percentage of the stained area in specific brain regions like the hippocampus and cortex.
Visualizations
Caption: Proposed experimental workflow for evaluating this compound in an AD mouse model.
Caption: Hypothesized signaling pathways of this compound in the context of Alzheimer's disease.
References
Application Notes and Protocols for In Vitro Neuroprotection Assays Using Selank
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selank is a synthetic heptapeptide analogue of the endogenous immunomodulatory peptide tuftsin, with the amino acid sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro. It has demonstrated a range of neuropharmacological effects, including anxiolytic, nootropic, and neuroprotective properties.[1][2] These effects are attributed to its multifaceted mechanism of action, which includes the modulation of various neurotransmitter systems such as the GABAergic system, and the regulation of brain-derived neurotrophic factor (BDNF) expression.[2][3] this compound has also been noted for its anti-inflammatory and antioxidant capabilities.[4]
These application notes provide detailed protocols to investigate the neuroprotective effects of this compound in vitro, offering a framework for assessing its therapeutic potential in the context of neurodegenerative diseases and neuronal injury. The protocols cover the evaluation of this compound's ability to protect neuronal cells from excitotoxicity and oxidative stress, as well as its anti-inflammatory and neurotrophic properties.
Data Presentation
The following tables summarize expected quantitative outcomes from the described experimental protocols. Please note that the following data is illustrative to demonstrate the structure for data presentation, as specific quantitative in vitro results for this compound were not available in the public domain at the time of this writing.
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Release) |
| Control (Vehicle) | 0 | 100 ± 5.2 | 5.1 ± 1.2 |
| Glutamate (100 µM) | 0 | 45.3 ± 4.8 | 58.2 ± 3.9 |
| This compound + Glutamate | 0.1 | 55.7 ± 5.1 | 45.6 ± 4.1 |
| This compound + Glutamate | 1 | 72.4 ± 6.3 | 28.9 ± 3.5 |
| This compound + Glutamate | 10 | 85.1 ± 5.9 | 15.3 ± 2.8 |
Table 2: Antioxidant Effect of this compound on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells
| Treatment Group | This compound Concentration (µM) | Intracellular ROS Levels (DCF Fluorescence, % of Control) |
| Control (Vehicle) | 0 | 100 ± 7.8 |
| Hydrogen Peroxide (200 µM) | 0 | 285.4 ± 15.2 |
| This compound + Hydrogen Peroxide | 0.1 | 230.1 ± 12.5 |
| This compound + Hydrogen Peroxide | 1 | 175.8 ± 10.9 |
| This compound + Hydrogen Peroxide | 10 | 120.3 ± 9.7 |
Table 3: Anti-inflammatory Effect of this compound on LPS-Stimulated Microglia
| Treatment Group | This compound Concentration (µM) | Nitric Oxide Production (µM) (Griess Assay) |
| Control (Vehicle) | 0 | 1.2 ± 0.3 |
| LPS (1 µg/mL) | 0 | 25.6 ± 2.1 |
| This compound + LPS | 0.1 | 20.4 ± 1.8 |
| This compound + LPS | 1 | 12.8 ± 1.5 |
| This compound + LPS | 10 | 6.5 ± 0.9 |
Table 4: Neurotrophic Effect of this compound on BDNF Secretion in Primary Cortical Neurons
| Treatment Group | This compound Concentration (µM) | BDNF Concentration in Supernatant (pg/mL) (ELISA) |
| Control (Vehicle) | 0 | 50.2 ± 4.5 |
| This compound | 0.1 | 65.8 ± 5.1 |
| This compound | 1 | 88.4 ± 6.9 |
| This compound | 10 | 115.7 ± 8.3 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Excitotoxicity
This protocol details the methodology to evaluate this compound's protective effects against glutamate-induced excitotoxicity in primary cortical neurons or SH-SY5Y neuroblastoma cells.
Materials and Reagents:
-
Primary cortical neurons or SH-SY5Y cells
-
Neurobasal medium supplemented with B-27 and GlutaMAX (for primary neurons)
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin (for SH-SY5Y cells)
-
This compound (lyophilized powder)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Culture:
-
For primary cortical neurons, dissect cortices from E17-E18 rat or mouse embryos and dissociate the tissue. Plate the neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
For SH-SY5Y cells, seed at a density of 1 x 10^4 cells/well in a 96-well plate and allow to adhere for 24 hours. Differentiate the cells with retinoic acid (10 µM) for 5-7 days if a more neuron-like phenotype is desired.
-
-
This compound Pre-treatment: Prepare a stock solution of this compound in sterile water. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours before inducing excitotoxicity. Include a vehicle control group.
-
Induction of Excitotoxicity: Add L-Glutamic acid to the culture medium to a final concentration of 100 µM (the optimal concentration should be determined empirically for your specific cell type). Incubate for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Release Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm.
-
Protocol 2: Evaluation of Antioxidant Properties
This protocol outlines the assessment of this compound's ability to mitigate oxidative stress induced by hydrogen peroxide (H₂O₂).
Materials and Reagents:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
2',7'-Dichlorofluorescin diacetate (DCF-DA)
-
96-well black, clear-bottom plates
-
PBS
Methodology:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the medium to a final concentration of 200 µM (the optimal concentration should be determined empirically) and incubate for 1 hour.
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCF-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Protocol 3: Assessment of Anti-inflammatory Effects
This protocol is designed to investigate this compound's ability to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials and Reagents:
-
BV-2 microglial cells or primary microglia
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well plates
Methodology:
-
Cell Culture: Seed BV-2 cells or primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide Production (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Protocol 4: Evaluation of Neurotrophic Effects
This protocol assesses the effect of this compound on the secretion of Brain-Derived Neurotrophic Factor (BDNF) from primary cortical neurons.
Materials and Reagents:
-
Primary cortical neurons
-
Neurobasal medium
-
This compound
-
Human/Rat BDNF ELISA kit
-
96-well plates
Methodology:
-
Cell Culture: Culture primary cortical neurons in 24-well plates at a density of 2.5 x 10^5 cells/well for 7-10 days.
-
This compound Treatment: Treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measurement of BDNF Levels (ELISA):
-
Perform the BDNF ELISA on the collected supernatants according to the manufacturer's protocol.
-
Measure the absorbance and calculate the concentration of BDNF based on the standard curve.
-
Mandatory Visualizations
References
Application Notes: Measuring Brain-Derived Neurotrophic Factor (BDNF) Levels Following Selank Administration using ELISA
Introduction
Selank is a synthetic heptapeptide analogue of the endogenous peptide tuftsin, known for its anxiolytic, nootropic, and neuroprotective properties.[1] A key mechanism underlying these effects is its ability to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF).[2][3] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, growth, and synaptic plasticity, making it a significant biomarker in neuroscience research.[1][2] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying BDNF protein levels in various biological samples, including serum, plasma, and tissue homogenates. These application notes provide a comprehensive overview and detailed protocols for researchers measuring changes in BDNF levels following this compound treatment.
Core Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action in modulating neurotrophic factors involves the upregulation of BDNF gene expression. This leads to an increase in BDNF protein levels, which then binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). The activation of the TrkB receptor initiates downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are fundamental for promoting neuroplasticity, synaptogenesis, and neuronal survival. Furthermore, this compound's effects are intertwined with GABAergic, serotonergic, and enkephalinergic systems, suggesting a multi-target mechanism that creates a neurochemical environment conducive to BDNF synthesis and release.
Data Presentation: Quantitative Effects of this compound on BDNF
Studies have demonstrated that this compound administration has a time- and dose-dependent regulatory effect on both BDNF mRNA and protein levels, particularly within the hippocampus. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Effect of Intranasal this compound on BDNF Levels in the Rat Hippocampus Data sourced from Inozemtseva et al. (2008)
| Time Point Post-Administration | This compound Dose (Intranasal) | Change in BDNF mRNA Levels | Change in BDNF Protein Levels |
| 3 hours | 250 µg/kg | Increase | Not Specified |
| 3 hours | 500 µg/kg | Increase | Not Specified |
| 24 hours | 250 µg/kg | Not Specified | Increase |
| 24 hours | 500 µg/kg | Not Specified | Increase |
Table 2: Regulatory Effect of this compound on BDNF in an Ethanol-Induced Model Data sourced from Kolik et al. (2019)
| Animal Model | This compound Treatment | Tissue | Effect on BDNF Content |
| Rats with chronic alcohol intoxication | 0.3 mg/kg daily for 7 days (intraperitoneally) | Hippocampus | Prevented ethanol-induced increase (p<0.05) |
| Rats with chronic alcohol intoxication | 0.3 mg/kg daily for 7 days (intraperitoneally) | Frontal Cortex | Prevented ethanol-induced increase (p<0.05) |
| Control rats (no ethanol) | 0.3 mg/kg daily for 7 days (intraperitoneally) | Not Specified | Produced a cognitive-stimulating effect (p<0.05) |
Experimental Protocols
This section details the methodologies for assessing the impact of this compound on BDNF levels, from in vivo administration to sample analysis via ELISA.
In Vivo Model: this compound Administration to Rodents
This protocol is based on methodologies described in preclinical studies investigating this compound's effects on the central nervous system.
-
Subjects: Male Wistar rats (200-250g) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light-dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing facilities for at least one week before the experiment to minimize stress.
-
Grouping: Divide animals into control and experimental groups. The control group receives a vehicle (e.g., distilled water or saline), while experimental groups receive this compound at various doses.
-
Administration:
-
Route: Intranasal administration is a common, non-invasive method for delivering peptides to the central nervous system. Intraperitoneal injection is also used.
-
Dosage: Effective doses in rat models range from 250 µg/kg to 500 µg/kg for intranasal administration.
-
Procedure (Intranasal): Lightly anesthetize the animal. Administer the this compound solution drop-wise into the nostrils, alternating between them.
-
-
Time Points: Collect tissues at specific time points post-administration (e.g., 3 hours for mRNA analysis, 24 hours for protein analysis) to assess the time-dependent effects of this compound.
Sample Collection and Preparation
Proper sample collection and handling are critical for accurate BDNF measurement.
-
Tissue Homogenate (e.g., Hippocampus):
-
At the designated time point, euthanize the animal via an approved method (e.g., decapitation).
-
Rapidly dissect the brain region of interest (e.g., hippocampus) on ice.
-
Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.
-
For homogenization, thaw the tissue on ice and add lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenize the tissue using a sonicator or mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins, and store it at -80°C. Determine the total protein concentration using a standard assay (e.g., BCA or Bradford).
-
-
Serum:
-
Collect whole blood from the trunk or via cardiac puncture into a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum (supernatant) and aliquot it to avoid repeated freeze-thaw cycles. Store at -80°C.
-
-
Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Collect the plasma (supernatant) and aliquot for storage at -80°C.
-
BDNF ELISA Protocol (Sandwich ELISA)
This is a generalized protocol based on commercially available BDNF ELISA kits. Always refer to the specific manufacturer's instructions for the kit being used.
-
Principle: The ELISA plate is pre-coated with a capture antibody specific for BDNF. Samples and standards are added, and any BDNF present binds to the antibody. A biotinylated detection antibody is then added, followed by streptavidin-HRP. Finally, a substrate solution is added, and the resulting color change is proportional to the amount of BDNF.
-
Materials:
-
BDNF ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Distilled or deionized water
-
Tubes for sample and standard dilutions
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard Curve: Prepare a serial dilution of the BDNF standard to create a standard curve.
-
Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation (Capture): Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the liquid from each well and wash 3-4 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.
-
Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Incubation (Detection): Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 5.
-
Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP solution to each well.
-
Incubation (Conjugate): Cover the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the mean absorbance for each set of duplicates. Subtract the mean OD of the blank. Plot the standard curve (OD vs. concentration) and use it to determine the BDNF concentration in the samples.
-
Visualizations: Workflows and Logical Relationships
References
Application Notes and Protocols for Selank Cognitive Enhancement Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies in rats to evaluate the cognitive-enhancing effects of Selank, a synthetic heptapeptide analog of the endogenous tetrapeptide tuftsin. Detailed protocols for administration, behavioral testing, and molecular analysis are included to ensure robust and reproducible results.
Introduction to this compound
This compound (Thr-Lys-Pro-Arg-Pro-Gly-Pro) is a synthetic peptide developed at the Institute of Molecular Genetics of the Russian Academy of Sciences. It is an analogue of the immunomodulatory peptide tuftsin, with a Pro-Gly-Pro sequence added to enhance its metabolic stability.[1] Primarily known for its anxiolytic (anxiety-reducing) properties, this compound has also demonstrated significant nootropic (cognitive-enhancing) and neuroprotective effects in numerous studies.[2][3] Its mechanism of action is multifaceted, making it a promising candidate for treating cognitive deficits associated with stress, anxiety, and neurodegenerative conditions.[4][5]
Putative Mechanisms of Action
This compound's cognitive-enhancing effects are attributed to its influence on several key neurobiological systems:
-
Modulation of Neurotrophic Factors: this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a protein crucial for neuronal survival, synaptic plasticity, learning, and memory. A study demonstrated that intranasal administration of this compound at doses of 250 or 500 μg/kg significantly increased BDNF mRNA concentration in the rat hippocampus.
-
GABAergic System Regulation: The clinical anxiolytic effects of this compound are comparable to those of benzodiazepines. It is believed to act as an allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the brain's primary inhibitory neurotransmitter, GABA, which can help reduce neuronal hyperexcitability and improve cognitive function under stress.
-
Serotonergic and Dopaminergic System Influence: this compound can modulate the balance of key neurotransmitters like serotonin and dopamine. It may facilitate the synthesis of these monoamines and inhibit their reuptake, leading to improved mood, motivation, and cognitive clarity. Studies have shown that a single injection of this compound activates the metabolism of serotonin in the hypothalamus and brain stem.
-
Anti-Inflammatory and Immunomodulatory Effects: As a tuftsin analogue, this compound retains immunomodulatory properties. It can reduce the production of pro-inflammatory cytokines such as IL-6 in the brain, which is beneficial as chronic neuroinflammation is implicated in cognitive decline.
Experimental Design
A robust experimental design is critical for evaluating the cognitive effects of this compound. The following outlines a general framework that can be adapted for specific research questions.
Animal Model
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley are commonly used for neurobehavioral studies.
-
Age: Young adult (2-3 months) or aged (18-24 months) rats can be used to study effects on normal cognition or age-related cognitive decline.
-
Sex: Male rats are frequently used to avoid hormonal cycle variability, but studies in females are also important.
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Treatment Groups
-
Group 1: Vehicle Control: Administered with the vehicle solution (e.g., sterile saline) following the same route and schedule as the this compound group.
-
Group 2: this compound Treatment: Administered with this compound at a specific dose. A commonly effective dose in rats is 300 µg/kg.
-
Group 3 (Optional): Positive Control: Administered with a known nootropic agent (e.g., Piracetam) to validate the sensitivity of the behavioral assays.
-
Group 4 (Optional): Disease/Stress Model: To test this compound's efficacy in a specific condition, a relevant model can be used (e.g., chronic unpredictable stress, antenatal hypoxia).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a this compound cognitive enhancement study.
Detailed Protocols
This compound Administration Protocol (Intranasal)
Intranasal (IN) administration is an optimal, non-invasive route for delivering this compound to the central nervous system, bypassing the blood-brain barrier.
-
Materials:
-
This compound diacetate (lyophilized powder)
-
Sterile saline (0.9% NaCl) or deionized water for reconstitution
-
Micropipette with fine tips
-
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. For a 300 µg/kg dose in a 250g rat (75 µg total dose), a concentration of 10-15 mg/mL is practical to keep volumes low.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Store the reconstituted solution at 2-8°C, protected from light.
-
-
Administration Procedure:
-
Gently restrain the rat. For experienced handlers, this can be done without anesthesia. If needed, light isoflurane anesthesia can be used, but be mindful of its potential effects on cognitive tests.
-
Position the rat with its head tilted back slightly.
-
Using a micropipette, slowly dispense a small volume (e.g., 3-6 µL) into one nostril, allowing the animal to inhale the droplet.
-
Wait a few seconds before administering the next droplet, alternating nostrils if possible, until the full dose volume is delivered.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Administer once daily for the duration of the study (e.g., 14-28 days).
-
Behavioral Testing Protocols
Behavioral tests should be conducted at baseline (before treatment) and at the end of the treatment period. All tests should be recorded and analyzed using video tracking software.
This test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool (approx. 1.5-2.0 m diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform (10-15 cm diameter) is submerged 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the pool wall from one of four randomized starting positions (N, S, E, W).
-
Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the rat fails to find the platform, guide it to the location and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the rat in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swim speed.
-
-
This test relies on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena (e.g., a 50x50x50 cm box). Two sets of objects that are different in shape and texture but similar in size and cannot be easily displaced by the rat.
-
Procedure:
-
Habituation Phase (2-3 days):
-
Allow each rat to freely explore the empty arena for 5-10 minutes each day to acclimate to the environment.
-
-
Familiarization/Training Phase (T1):
-
Place two identical objects (A + A) in the arena.
-
Place the rat in the arena, facing away from the objects, and allow it to explore for 5-10 minutes.
-
Record the total time spent exploring each object (sniffing or touching with nose/paws).
-
-
Test Phase (T2) (after a retention interval, e.g., 1h or 24h):
-
Replace one of the familiar objects with a novel object (A + B).
-
Place the rat back in the arena and record the time spent exploring the familiar (T_familiar) and novel (T_novel) objects for 5 minutes.
-
-
Data Analysis: Calculate a discrimination index (DI) = (T_novel - T_familiar) / (T_novel + T_familiar). A higher DI indicates better recognition memory.
-
This test assesses long-term memory based on negative reinforcement.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition/Training Trial:
-
Place the rat in the brightly lit compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
Rodents naturally prefer the dark, so they will typically enter the dark chamber.
-
Once the rat enters the dark chamber with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the initial latency to enter the dark compartment.
-
-
Retention Trial (24 or 48 hours later):
-
Place the rat back into the light compartment.
-
Open the door and measure the step-through latency (the time it takes for the rat to enter the dark compartment).
-
A longer latency to enter the dark chamber indicates better memory of the aversive experience. A cutoff time (e.g., 300 seconds) is typically set.
-
-
Post-Mortem Tissue Collection and Molecular Analysis
-
Deeply anesthetize the rat (e.g., with isoflurane or pentobarbital).
-
Perform decapitation and rapidly dissect the brain on an ice-cold surface.
-
Isolate the hippocampus from both hemispheres.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify BDNF protein levels in hippocampal homogenates.
-
Protocol Outline:
-
Homogenization: Homogenize the frozen hippocampal tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant (e.g., using a BCA assay) for normalization.
-
ELISA Procedure: Follow the manufacturer's protocol for a commercial rat BDNF ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the BDNF concentration (pg/mg of total protein) based on the standard curve.
-
-
Principle: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes (e.g., Bdnf, serotonin receptors, dopamine receptors) in the hippocampus.
-
Protocol Outline:
-
RNA Extraction: Extract total RNA from frozen hippocampal tissue using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, gene-specific primers (for target and reference genes), and a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the target gene expression to one or more stable reference genes (e.g., Actb, Gapdh).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Data Presentation
Quantitative data from studies should be summarized for clear comparison.
Table 1: Representative Data from Rat Behavioral Studies with this compound (300 µg/kg)
| Behavioral Test | Parameter Measured | Control Group (Vehicle) | This compound-Treated Group | Reference |
|---|---|---|---|---|
| Active Avoidance | Number of Correct Reactions | Baseline Low | Significant Increase (p < 0.05) | |
| Active Avoidance | Number of Errors | Baseline High | Significant Decrease (p < 0.05) | |
| Object Recognition | Discrimination Index | Standard Performance | Prevention of Ethanol-Induced Deficit (p < 0.01) |
| Learning Task | Time to Perform Conditioned Reflex | Baseline | 1.5x Faster Learning (p < 0.01) | |
Table 2: Representative Data from Molecular Studies in Rats
| Analysis | Target | Tissue | Effect of this compound Administration | Fold/Percent Change | Reference |
|---|---|---|---|---|---|
| ELISA | BDNF Protein | Hippocampus | Increase | Statistically Significant 30% Increase | |
| RT-qPCR | Bdnf mRNA | Hippocampus | Increase | Statistically Significant Increase | |
| Biochemical | Serotonin Metabolism | Hypothalamus | Activation | Significant Change |
| Biochemical | Noradrenaline Level | Brain | Restoration of Balance | Normalized Levels | |
Visualizations of Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. ijomeh.eu [ijomeh.eu]
- 3. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. benchchem.com [benchchem.com]
- 5. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Long-Term Stability Testing of Reconstituted Selank Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selank is a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) and an analogue of the endogenous immunomodulatory peptide tuftsin.[1] It has garnered significant interest for its anxiolytic and nootropic properties.[2] As with all peptides intended for research or therapeutic use, ensuring the stability of reconstituted solutions is critical for accurate and reproducible results. The stability of this compound in its lyophilized form is well-documented, with a shelf-life of up to two years when stored at 2-8°C and even longer at -20°C. However, once reconstituted into a solution, its stability can be influenced by various factors such as temperature, pH, and enzymatic degradation.[1]
These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of reconstituted this compound solutions. The aim is to equip researchers with the necessary methodologies to assess the chemical and physical integrity of this compound over time, ensuring the reliability of experimental outcomes.
Scope
These protocols are applicable to the long-term stability testing of reconstituted this compound solutions intended for research and preclinical development. The methodologies described cover both the assessment of chemical stability (i.e., the integrity of the peptide) and physical stability (i.e., the properties of the solution).
Summary of Stability Data
While specific long-term quantitative stability data for reconstituted this compound is not extensively published, the following table summarizes the generally accepted stability profiles. It is crucial for researchers to generate their own stability data for their specific formulation and storage conditions using the protocols provided herein.
| Storage Condition | Temperature | Expected Stability | Primary Degradation Pathways |
| Short-Term | 2-8°C (Refrigerated) | Up to 6 weeks[3] | Hydrolysis, Enzymatic Degradation |
| Long-Term | -20°C to -80°C (Frozen) | 3-4 months or longer (aliquoted)[4] | Freeze-thaw damage, Hydrolysis |
| Room Temperature | ~25°C | Not recommended (rapid degradation) | Hydrolysis, Enzymatic Degradation |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
Objective: To properly reconstitute lyophilized this compound powder to a desired concentration for stability testing.
Materials and Reagents:
-
Lyophilized this compound vial
-
Bacteriostatic water for injection (containing 0.9% benzyl alcohol)
-
Sterile syringes and needles
-
Alcohol swabs
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound vial and bacteriostatic water to equilibrate to room temperature.
-
Disinfect the rubber stoppers of both vials with an alcohol swab.
-
Using a sterile syringe, draw up the desired volume of bacteriostatic water. The volume will depend on the desired final concentration of the this compound solution.
-
Slowly inject the bacteriostatic water into the this compound vial, angling the needle so that the water runs down the side of the vial to minimize foaming.
-
Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously, as this can denature the peptide.
-
For long-term storage, it is recommended to aliquot the reconstituted solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Protocol for Long-Term Chemical Stability Testing using HPLC-MS
Objective: To quantitatively assess the degradation of reconstituted this compound solution over time under different storage conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Instrumentation and Reagents:
-
HPLC system with a UV detector and coupled to a Mass Spectrometer (e.g., ESI-QTOF).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
This compound reference standard.
Procedure:
-
Sample Preparation:
-
Prepare a fresh stock solution of reconstituted this compound at a known concentration (e.g., 1 mg/mL). This will serve as the "time zero" sample.
-
Aliquot the remaining reconstituted this compound solution into separate tubes for each time point and storage condition to be tested (e.g., 2-8°C and -20°C).
-
-
Time Points:
-
Analyze the "time zero" sample immediately.
-
At predetermined time intervals (e.g., 1, 2, 4, 6 weeks for refrigerated samples; 1, 2, 3, 4 months for frozen samples), retrieve an aliquot from the respective storage condition.
-
-
HPLC-MS Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known volume of the this compound sample.
-
Run a gradient elution to separate this compound from its potential degradation products. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Monitor the eluent by UV absorbance at 214 nm.
-
The mass spectrometer should be set to scan a mass range that includes the molecular weight of this compound (751.88 g/mol ) and its potential degradation products (e.g., hydrolyzed fragments).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the "time zero" sample.
-
Identify and, if possible, quantify any significant degradation products using the mass spectrometry data.
-
Protocol for Physical Stability Assessment
Objective: To visually and instrumentally assess the physical stability of the reconstituted this compound solution over time.
Materials and Reagents:
-
Reconstituted this compound solution aliquots.
-
Light source.
-
Turbidimeter (optional).
-
pH meter.
Procedure:
-
Visual Inspection:
-
At each time point, visually inspect the this compound solution against a black and white background.
-
Record any changes in appearance, such as the formation of precipitates, cloudiness (turbidity), or changes in color.
-
-
Turbidity Measurement (Optional):
-
If a quantitative measure of clarity is required, measure the turbidity of the solution using a calibrated turbidimeter.
-
-
pH Measurement:
-
Measure the pH of the solution at each time point to monitor for any significant changes that could indicate chemical degradation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by this compound and a general experimental workflow for stability testing.
Caption: this compound's positive allosteric modulation of the GABA-A receptor.
Caption: Upregulation of BDNF expression by this compound in the hippocampus.
Caption: Inhibition of enkephalin-degrading enzymes by this compound.
References
Application Notes and Protocols for Selank Administration in the Study of Alcohol Withdrawal Symptoms in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Selank, a synthetic analogue of the endogenous peptide tuftsin, has demonstrated anxiolytic and neuroprotective properties. Recent studies have explored its efficacy in mitigating the negative affective and somatic symptoms associated with alcohol withdrawal in rats. These application notes provide a comprehensive overview of the experimental protocols and key findings from preclinical studies, offering a valuable resource for researchers investigating novel therapeutic agents for alcohol use disorder. The data presented herein is derived from studies on outbred rats with a stable motivation for alcohol consumption.
Data Presentation
The following tables summarize the quantitative data from key behavioral and physiological experiments assessing the effects of this compound on alcohol withdrawal symptoms in rats.
Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) 48 hours Post-Ethanol Withdrawal
| Treatment Group | Time Spent in Open Arms (s) | Number of Entries into Open Arms |
| Intact (No Ethanol) | 35.2 ± 4.1 | 4.5 ± 0.5 |
| Ethanol Withdrawal + Vehicle | 10.5 ± 2.3 | 1.8 ± 0.4 |
| Ethanol Withdrawal + this compound (0.3 mg/kg, i.p.) | 30.1 ± 3.5 | 3.9 ± 0.6 |
*p<0.05 compared to the Intact group. **p<0.01 compared to the Ethanol Withdrawal + Vehicle group. Data compiled from studies by Kolik et al.[1][2]
Table 2: Effect of this compound on Social Interaction 48 hours Post-Ethanol Withdrawal
| Treatment Group | Duration of Active Social Interaction (s) |
| Intact (No Ethanol) | 120.5 ± 10.2 |
| Ethanol Withdrawal + Vehicle | 65.3 ± 8.7* |
| Ethanol Withdrawal + this compound (0.3 mg/kg, i.p.) | 110.8 ± 9.5** |
*p<0.05 compared to the Intact group. **p<0.01 compared to the Ethanol Withdrawal + Vehicle group. Data compiled from studies by Kolik et al.[1][2]
Table 3: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold) 48 hours Post-Ethanol Withdrawal
| Treatment Group | Mechanical Sensitivity Threshold (g) |
| Intact (No Ethanol) | > 1.0 |
| Ethanol Withdrawal + Vehicle | 0.4 ± 0.08* |
| Ethanol Withdrawal + this compound (0.3 mg/kg, i.p.) | > 1.0** |
*p<0.01 compared to the Intact group, indicating increased sensitivity (allodynia). **p<0.01 compared to the Ethanol Withdrawal + Vehicle group, indicating restoration of normal sensitivity. Data compiled from studies by Kolik et al.[1]
Table 4: Effect of this compound on Brain-Derived Neurotrophic Factor (BDNF) Content in Brain Regions During Alcohol Withdrawal
| Brain Region | Treatment Group | BDNF Content (pg/mg tissue) |
| Hippocampus | Control (No Ethanol) | 100 ± 8.5 |
| Ethanol Withdrawal + Vehicle | 145.2 ± 12.3 | |
| Ethanol Withdrawal + this compound (0.3 mg/kg/day, 7 days, i.p.) | 105.6 ± 9.8** | |
| Prefrontal Cortex | Control (No Ethanol) | 100 ± 7.9 |
| Ethanol Withdrawal + Vehicle | 138.7 ± 11.5 | |
| Ethanol Withdrawal + this compound (0.3 mg/kg/day, 7 days, i.p.) | 102.4 ± 8.1** |
*p<0.05 compared to the Control group. **p<0.05 compared to the Ethanol Withdrawal + Vehicle group. Data based on findings from Kolik et al. (2019).
Experimental Protocols
Induction of Alcohol Dependence in Rats
This protocol is designed to establish a state of stable alcohol motivation in rats, a prerequisite for studying withdrawal phenomena.
Materials:
-
Male outbred rats (e.g., Wistar), initially weighing 180-200g.
-
Standard laboratory chow and water.
-
10% (v/v) ethanol solution.
-
Drinking bottles.
Procedure:
-
House rats individually with free access to standard laboratory chow.
-
For a period of 24-30 weeks, provide a 10% ethanol solution as the sole source of fluid. This forced-choice paradigm induces chronic alcohol consumption.
-
Monitor the daily fluid intake and body weight of each animal.
-
After the initial forced-consumption period, provide the rats with a free choice between 10% ethanol and water.
-
Identify animals with stable alcoholic motivation, defined as a mean daily ethanol intake of >5.0 g/kg.
-
To induce withdrawal, replace the ethanol solution with water. Behavioral and neurochemical assessments are typically performed 48 hours after ethanol removal.
This compound Administration
Materials:
-
This compound (threonyl-lysyl-prolyl-arginyl-prolyl-glycyl-proline diacetate).
-
Sterile saline or water for injection.
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure for Acute Administration:
-
Dissolve this compound in sterile saline to achieve the desired concentration.
-
Forty-eight hours after the initiation of alcohol withdrawal, administer a single intraperitoneal injection of this compound at a dose of 0.3 mg/kg.
-
A control group of alcohol-withdrawn rats should receive an equivalent volume of the vehicle (saline).
-
Behavioral testing is typically conducted 30-60 minutes post-injection.
Procedure for Sub-chronic Administration (for cognitive studies):
-
Administer this compound at a dose of 0.3 mg/kg intraperitoneally once daily for 7 consecutive days during the withdrawal period.
Behavioral Assessment of Alcohol Withdrawal Symptoms
a) Elevated Plus Maze (EPM) for Anxiety-Like Behavior:
Protocol:
-
The EPM apparatus consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated above the floor.
-
Place a rat on the central platform, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
b) Social Interaction Test for Anxiety-Like Behavior:
Protocol:
-
House rats individually for a period before the test to increase their motivation for social contact.
-
On the test day, place two unfamiliar rats (one "experimental" and one "resident") in a neutral cage.
-
Record the duration of active social behaviors (e.g., sniffing, grooming, wrestling, chasing) over a 10-minute period.
-
Passive contact (e.g., sitting or lying together) is not scored.
-
A longer duration of active social interaction suggests a reduction in anxiety.
c) Von Frey Filament Test for Mechanical Allodynia:
Protocol:
-
Place individual rats in Plexiglas chambers with a mesh floor.
-
Allow the rats to acclimate to the chambers.
-
Apply calibrated von Frey filaments with increasing force (e.g., 0.04g to 1.00g) to the plantar surface of the rat's hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The paw withdrawal threshold is the lowest force that elicits a consistent withdrawal response. A lower threshold indicates mechanical allodynia.
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of this compound in Alleviating Alcohol Withdrawal Symptoms
The anxiolytic and restorative effects of this compound during alcohol withdrawal are thought to be mediated through multiple neurochemical systems.
-
Enkephalin System: this compound is believed to inhibit the degradation of enkephalins, which are endogenous opioid peptides. This leads to an increased functional activity of the endogenous opioid system, which can counteract the dysphoria and negative affective states associated with alcohol withdrawal.
-
GABAergic System: There is evidence to suggest that this compound can allosterically modulate GABA-A receptors, enhancing the inhibitory effects of GABA. Since alcohol withdrawal is characterized by a state of neuronal hyperexcitability, partly due to reduced GABAergic function, this compound's action on this system may contribute to its anxiolytic effects.
-
Serotonergic System: Studies have shown that this compound can prevent the increase in serotonin levels in brain regions like the frontal cortex, hypothalamus, and amygdala during alcohol withdrawal. This modulation of the serotonergic system may be linked to its anxiety-reducing properties.
-
BDNF Regulation: Chronic alcohol consumption and withdrawal can disrupt neurotrophic factor signaling. This compound has been shown to prevent the ethanol-induced increase in BDNF content in the hippocampus and prefrontal cortex, suggesting a role in normalizing neuroplasticity and cognitive function impaired by alcohol.
Diagrams
Caption: Experimental workflow for studying this compound's effects on alcohol withdrawal in rats.
Caption: Proposed signaling pathways for this compound in alcohol withdrawal.
References
Application Notes and Protocols: Assessing the Effects of Selank on Learning and Memory
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Selank is a synthetic heptapeptide with the sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro, an analogue of the endogenous immunomodulatory peptide tuftsin.[1][2] Developed by the Institute of Molecular Genetics of the Russian Academy of Sciences, this compound has demonstrated a range of neuropsychotropic, antidepressant, and anxiolytic effects.[1][2] Its potential as a nootropic, or cognitive enhancer, is of significant interest.
The mechanisms underlying this compound's effects on learning and memory are multifaceted. Research suggests it modulates the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a key protein for neuronal growth and synaptic plasticity.[3] Furthermore, this compound influences major neurotransmitter systems, including the GABAergic and serotonergic systems, which are crucial for cognitive function and mood regulation. It may also inhibit enzymes involved in the degradation of endogenous peptides like enkephalins.
This document provides a comprehensive set of protocols for researchers to systematically evaluate the effects of this compound on learning and memory in preclinical rodent models. The methodologies described include behavioral assays for spatial and fear-conditioned memory, alongside biochemical analyses to probe the underlying molecular mechanisms.
2.0 Proposed Signaling Pathways of this compound
This compound's cognitive-enhancing effects are believed to stem from its influence on several key neural systems. It rapidly elevates the expression of Brain-Derived Neurotrophic Factor (BDNF), which is critical for synaptic plasticity and memory formation. Additionally, its modulation of GABAergic and serotonergic systems contributes to its anxiolytic and mood-stabilizing properties, creating a favorable state for cognitive processes.
Caption: Proposed mechanism of this compound's nootropic action.
3.0 Experimental Design and Workflow
A robust assessment of this compound requires a combination of behavioral and biochemical assays. The following workflow outlines a typical study design, from animal preparation to final data analysis.
3.1 Animal Model and Experimental Groups
-
Species: Male Wistar rats (250-300g) or C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions (12h light/dark cycle, ad libitum access to food and water).
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to experimentation.
-
Experimental Groups (n=10-12 per group):
-
Vehicle Control: Administration of sterile saline.
-
This compound (Low Dose): e.g., 150 µg/kg.
-
This compound (High Dose): e.g., 300 µg/kg.
-
(Optional) Positive Control: A known nootropic agent (e.g., Piracetam).
-
(Optional) Amnesia Model: To test restorative effects, a group can be treated with an amnesic agent like scopolamine prior to this compound administration.
-
3.2 Drug Administration
-
Compound: this compound (lyophilized powder), reconstituted in sterile saline.
-
Route: Intraperitoneal (IP) injection or intranasal (IN) administration.
-
Schedule: Administer once daily for a period of 7-14 days before and during behavioral testing.
Caption: General experimental workflow for assessing this compound.
4.0 Detailed Experimental Protocols
4.1 Protocol 1: Morris Water Maze (MWM) The MWM test is a standard for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus:
-
A circular tank (~150 cm diameter) filled with water (22-24°C) made opaque with non-toxic paint.
-
A submerged escape platform (10 cm diameter), 1-2 cm below the water surface.
-
Various high-contrast distal cues placed around the room, visible from the tank.
-
-
Procedure:
-
Acquisition Phase (5 consecutive days):
-
Conduct 4 trials per animal per day.
-
For each trial, gently place the animal into the water facing the tank wall at one of four quasi-random start positions.
-
Allow the animal to swim for a maximum of 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 20-30 seconds.
-
The inter-trial interval (ITI) should be at least 15 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the tank.
-
Place the animal in the tank at a novel start position, opposite the former platform location.
-
Allow the animal to swim freely for 60-90 seconds.
-
Record the session using a video tracking system (e.g., Ethovision).
-
-
-
Data Collection & Analysis:
-
Escape Latency: Time taken to find the platform during acquisition.
-
Swim Path Length: Distance traveled to find the platform.
-
Time in Target Quadrant: Time spent in the quadrant that previously contained the platform during the probe trial.
-
Platform Crossings: Number of times the animal crosses the exact former location of the platform.
-
4.2 Protocol 2: Step-Through Passive Avoidance Task This task assesses fear-motivated, long-term memory.
-
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door.
-
The floor of the dark chamber consists of stainless-steel rods connected to a shock generator.
-
-
Procedure:
-
Acquisition/Training Trial:
-
Gently place the animal in the illuminated compartment.
-
After a 10-second habituation, open the guillotine door.
-
When the animal enters the dark chamber with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.9 mA for 3 seconds).
-
Remove the animal and return it to its home cage.
-
-
Retention/Test Trial (24 hours later):
-
Place the animal back in the illuminated compartment.
-
Open the guillotine door and record the time it takes for the animal to step through into the dark chamber (step-through latency).
-
A cutoff time of 300 seconds is typically used; animals that do not enter within this time are assigned a score of 300.
-
-
-
Data Collection & Analysis:
-
Step-Through Latency: The primary measure of memory retention. A longer latency indicates better memory of the aversive experience.
-
4.3 Protocol 3: Biochemical Analysis
-
Tissue Collection:
-
Immediately following the final behavioral test, euthanize animals according to approved institutional guidelines.
-
Rapidly dissect the hippocampus and prefrontal cortex on ice.
-
Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
-
BDNF Protein Quantification (ELISA):
-
Homogenize tissue samples in lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine total protein concentration using a BCA assay.
-
Measure BDNF levels using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Normalize BDNF levels to total protein content (pg/mg of tissue).
-
-
Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from tissue samples using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA templates.
-
Perform quantitative PCR using primers for the BDNF gene and relevant housekeeping genes (e.g., GAPDH, β-actin) for normalization. This compound has been shown to affect the expression of genes involved in GABAergic neurotransmission, which could also be targets for analysis.
-
5.0 Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Data should be analyzed using appropriate statistical tests (e.g., two-way repeated measures ANOVA for MWM acquisition, one-way ANOVA or t-tests for other endpoints), with p < 0.05 considered statistically significant.
Table 1: Morris Water Maze - Mean Escape Latency (seconds) During Acquisition
| Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
|---|---|---|---|---|---|
| Vehicle Control | 55.2 ± 4.1 | 42.5 ± 3.8 | 31.0 ± 3.2 | 22.4 ± 2.5 | 18.1 ± 2.0 |
| This compound (Low Dose) | 54.8 ± 4.5 | 35.1 ± 3.5* | 24.3 ± 2.9* | 17.5 ± 2.1* | 14.2 ± 1.8* |
| This compound (High Dose) | 55.5 ± 4.3 | 31.7 ± 3.1** | 20.1 ± 2.4** | 14.8 ± 1.9** | 11.5 ± 1.5** |
*Hypothetical data. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Table 2: Morris Water Maze - Probe Trial Performance (60s Trial)
| Group | Time in Target Quadrant (s) | Platform Crossings (count) |
|---|---|---|
| Vehicle Control | 18.5 ± 1.9 | 2.8 ± 0.4 |
| This compound (Low Dose) | 25.1 ± 2.2* | 4.5 ± 0.6* |
| This compound (High Dose) | 29.8 ± 2.5** | 5.9 ± 0.7** |
*Hypothetical data. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Table 3: Passive Avoidance - Step-Through Latency
| Group | Step-Through Latency (s) |
|---|---|
| Vehicle Control | 125.4 ± 15.8 |
| This compound (Low Dose) | 210.9 ± 20.1* |
| This compound (High Dose) | 265.3 ± 18.5** |
*Hypothetical data (300s cutoff). *p < 0.05, *p < 0.01 compared to Vehicle Control.
Table 4: Hippocampal BDNF Protein Levels
| Group | BDNF (pg/mg tissue) |
|---|---|
| Vehicle Control | 150.2 ± 10.5 |
| This compound (Low Dose) | 195.8 ± 12.3* |
| This compound (High Dose) | 240.1 ± 15.6** |
*Hypothetical data. *p < 0.05, *p < 0.01 compared to Vehicle Control.
References
Troubleshooting & Optimization
unexpected side effects of Selank in animal research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Selank in animal experiments. The information addresses potential unexpected side effects and clarifies the nuanced mechanisms of action observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We observed an increase in anxiety-like behaviors in our non-stressed control animals after administering a course of this compound. Is this an expected outcome?
A1: This is a noteworthy observation that has been documented. While this compound is primarily known for its anxiolytic effects, one study found that in the absence of chronic stress, a course of this compound administration led to a deterioration in anxiety indicators in rats, as measured by the elevated plus maze test. However, these changes were less pronounced than those observed after the administration of diazepam.[1] This suggests that the baseline stress level of the animal model is a critical factor in determining the behavioral outcome of this compound treatment.
Q2: Our gene expression analysis revealed significant alterations in genes related to the GABAergic system after this compound administration. What is the implication of this?
A2: This is a key aspect of this compound's mechanism of action. Studies have shown that this compound can cause significant changes in the expression of numerous genes involved in neurotransmission, particularly those related to the GABAergic system.[2][3] For instance, one study identified changes in the expression of 45 genes 1 hour after this compound administration and 22 genes after 3 hours.[2] This suggests that this compound's effects are complex and may involve allosteric modulation of GABA receptors, similar in some respects to benzodiazepines but without the associated side effects like amnesia and dependence.[2] Researchers should be aware of these widespread genetic alterations when analyzing their results.
Q3: We are investigating the effects of this compound in different mouse strains and have observed contradictory effects on dopamine metabolites. Is this a known phenomenon?
A3: Yes, this has been reported. This compound can have opposing effects on the concentrations of dopamine metabolites, such as dioxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in different mouse strains. For example, in C57Bl/6 mice, this compound was found to increase DOPAC and HVA levels in the frontal cortex and hippocampus, while in BALB/c mice, it led to a decrease in these same metabolites. This highlights the importance of considering the genetic background of the animal model when studying the neurochemical effects of this compound.
Q4: Can this compound's immunomodulatory properties interfere with our research on a non-immune-related system?
A4: It is a possibility that researchers should consider. This compound, an analog of the immunomodulatory peptide tuftsin, has demonstrated clear effects on the immune system. For instance, under conditions of "social" stress in rats, this compound has been shown to reduce the concentration of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It can also restore cellular and humoral immune responses and the phagocytic activity of neutrophils in stressed animals. Depending on the experimental model, these immunomodulatory effects could have downstream consequences on other physiological systems being investigated.
Q5: We are conducting pain research and are concerned about potential interactions between this compound and the endogenous opioid system. What is known about this?
A5: this compound has been shown to interact with the endogenous opioid system, which could be relevant for pain research. Its anxiolytic activity is associated with the inhibition of enkephalin-degrading enzymes. By inhibiting these enzymes, this compound can increase the functional activity of the endogenous opioid system. This modulation of the enkephalin system is a potential mechanism for its behavioral effects and should be taken into account in studies where the opioid system is a variable.
Troubleshooting Guides
Issue: Unexpected Behavioral Outcomes
If you observe unexpected behavioral changes, such as increased anxiety in control groups or variable responses between animals, consider the following:
-
Baseline Stress Levels: As noted in FAQ 1, the anxiolytic effects of this compound are most pronounced in models of stress. In non-stressed animals, the effects can be different and even lead to a worsening of anxiety-like behaviors.
-
Animal Strain: The genetic background of your animals can significantly influence their response to this compound, particularly concerning its effects on neurotransmitter systems like dopamine.
-
Dosage and Administration Route: Ensure that the dosage and route of administration are consistent with established protocols. Most studies use intraperitoneal or intranasal administration.
Logical Flow for Troubleshooting Unexpected Behavioral Outcomes
Quantitative Data Summary
Table 1: Effect of this compound on Cytokine Levels in Rats Under "Social" Stress
| Cytokine | Stressed Group (No Treatment) | Stressed Group + this compound (100 mcg/kg/day) |
| IL-1β | Statistically significant increase | Reduced to near control values |
| IL-6 | Statistically significant increase | Reduced to near control values |
| TNF-α | Not specified | Reduced to near control values |
| TGF-β1 | Statistically significant increase | Reduced to near control values |
Data synthesized from a study on the effects of this compound under "social" stress conditions.
Table 2: Strain-Dependent Effects of this compound on Dopamine Metabolites
| Brain Region | Mouse Strain | Change in DOPAC | Change in HVA |
| Frontal Cortex | C57Bl/6 | Increase | Increase |
| Hippocampus | C57Bl/6 | Increase | Increase |
| Frontal Cortex | BALB/c | Decrease | Decrease |
| Hippocampus | BALB/c | Decrease | Decrease |
Data based on a study comparing the neurochemical effects of this compound in different mouse strains.
Experimental Protocols
Neurotoxic Damage Model and this compound Treatment
This protocol outlines a general procedure for inducing neurotoxic damage to the catecholaminergic system in rats and subsequent treatment with this compound to assess its restorative effects on cognitive processes.
-
Animal Model: Adult Wistar rats are commonly used.
-
Induction of Neurotoxicity:
-
The neurotoxin 6-hydroxydopamine (6-OHDA) is administered to selectively damage catecholaminergic neurons.
-
Administration can be performed in early ontogeny (e.g., during the first 3 days of life) to model developmental neurotoxicity.
-
-
This compound Administration:
-
This compound is administered at a dose of 300 µg/kg.
-
The route of administration can be intraperitoneal.
-
-
Behavioral Assessment:
-
Learning, memory, and attention are assessed using standard behavioral tests.
-
-
Endpoint Analysis:
-
Cognitive processes are evaluated to determine if this compound treatment restored function impaired by the neurotoxin.
-
Experimental Workflow for Neurotoxicity Studies
Signaling Pathways
Proposed Mechanism of this compound via GABAergic Modulation
This compound is believed to exert its anxiolytic effects, at least in part, through the modulation of the GABAergic system. It does not act as a direct agonist but rather as an allosteric modulator, influencing the binding of GABA to its receptors and altering the expression of genes involved in GABAergic neurotransmission.
References
- 1. Peptide this compound Enhances the Effect of Diazepam in Reducing Anxiety in Unpredictable Chronic Mild Stress Conditions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission [frontiersin.org]
addressing Selank peptide batch variability in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Selank peptide, with a particular focus on managing batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) derived from the endogenous immunomodulatory peptide tuftsin.[1][2] Its primary mechanism of action is the positive allosteric modulation of GABA-A receptors, which enhances the inhibitory effects of the neurotransmitter GABA.[2][3] This action is believed to underlie its anxiolytic (anti-anxiety) effects without causing sedation.[4] this compound has also been shown to influence the levels of serotonin and dopamine, and increase the expression of Brain-Derived Neurotrophic Factor (BDNF), contributing to its nootropic (cognitive-enhancing) properties.
Q2: What are the common impurities found in synthetic this compound batches?
Due to the complexities of solid-phase peptide synthesis (SPPS), several types of impurities can be present in a batch of this compound. These can significantly impact experimental outcomes. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids from the this compound sequence.
-
Truncated sequences: Incomplete peptide chains that were terminated prematurely during synthesis.
-
Incompletely deprotected sequences: Peptides that still have protecting groups attached to the amino acid side chains.
-
Oxidation products: Particularly of the threonine or arginine residues.
-
Diastereomeric variants: Resulting from the potential racemization of amino acids during synthesis.
-
Residual solvents and reagents: Such as trifluoroacetic acid (TFA), which is commonly used in peptide synthesis and purification.
Q3: How can I assess the purity and identity of my this compound batch?
The most common and reliable methods for assessing the purity and identity of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). A Certificate of Analysis (CoA) from the supplier should provide data from these analyses for your specific batch. It is crucial to review the CoA for every new batch to ensure it meets the required specifications for your experiments.
Q4: What is a typical purity level for research-grade this compound?
For research applications, a purity of ≥98% as determined by HPLC is generally recommended. However, the acceptable purity level can depend on the sensitivity of the specific assay being performed. For in-vivo studies or sensitive cellular assays, higher purity (e.g., >99%) may be necessary to avoid confounding results from impurities.
Q5: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical to prevent degradation of the peptide.
-
Lyophilized powder: Store at -20°C for long-term stability.
-
Reconstituted solution: Store at 2-8°C and use within a few days. For longer-term storage, it is recommended to aliquot the reconstituted solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended to be stored for more than one day.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Behavioral Studies
Question: My behavioral studies with this compound are showing high variability between animal cohorts, or the effects are not what I expected (e.g., sedation). What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variability in Purity and Impurity Profile | 1. Review the Certificate of Analysis (CoA): Compare the HPLC purity and mass spectrometry data for each batch used. Note any differences in the percentage of the main peak or the presence of significant impurity peaks. 2. Perform In-House Quality Control: If possible, run a simple RP-HPLC and/or MS analysis on each new batch to confirm the supplier's CoA. 3. Consider the Impact of Impurities: Certain impurities may have their own biological activity or may interfere with the action of this compound, leading to inconsistent results. |
| Peptide Degradation | 1. Verify Storage Conditions: Ensure that both the lyophilized powder and reconstituted solutions have been stored at the correct temperatures and protected from light. 2. Prepare Fresh Solutions: As aqueous solutions of this compound have limited stability, prepare them fresh for each experiment and avoid storing them for more than a day at 2-8°C. |
| Dosage and Administration | 1. Dose-Response Curve: The effects of this compound can be dose-dependent. If you are not seeing the expected effect, consider performing a dose-response study to determine the optimal dose for your experimental model. 2. Administration Route and Technique: Intranasal and intraperitoneal injections are common routes. Ensure the administration technique is consistent across all animals and experiments to ensure uniform dosing. |
| Animal Strain and Baseline Characteristics | 1. Strain-Specific Responses: Different animal strains can have varying baseline levels of anxiety and may respond differently to this compound. For example, anxiolytic effects have been observed in BALB/c mice but not in C57Bl/6 mice. 2. Baseline Performance: In cognitive studies, the initial learning ability of the animals can influence the observed effects of this compound. |
Issue 2: Poor or Inconsistent Results in In-Vitro Assays
Question: I am not observing the expected effect of this compound in my cell-based or receptor binding assays, or the results are not reproducible. What should I check?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Peptide Concentration | 1. Net Peptide Content: The lyophilized powder is not 100% peptide; it also contains counter-ions (e.g., TFA) and water. The actual peptide concentration should be determined by methods like amino acid analysis to accurately prepare stock solutions. If this is not feasible, be aware that the calculated concentration based on the weight of the lyophilized powder will be an overestimation. 2. Solubility Issues: Ensure the peptide is fully dissolved in the assay buffer. Incomplete dissolution will lead to a lower actual concentration. |
| Interference from Impurities | 1. Review the CoA: Check for the presence of impurities that might interfere with your assay. For example, impurities could compete for receptor binding or have cytotoxic effects. 2. Test a Higher Purity Batch: If you suspect impurities are the issue, try running the assay with a new batch of this compound with a higher purity level. |
| Assay Conditions | 1. Buffer Compatibility: Ensure that the pH and composition of your assay buffer are compatible with this compound and do not cause precipitation or degradation. 2. Incubation Times and Temperatures: Optimize incubation times and temperatures for your specific assay to ensure that the interaction between this compound and its target has reached equilibrium. |
| Peptide Adsorption | Peptides can adsorb to plasticware, leading to a lower effective concentration. Consider using low-protein-binding tubes and pipette tips, especially when working with low concentrations of this compound. |
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Different Batches of this compound
| Parameter | Batch A | Batch B |
| Appearance | White Lyophilized Powder | White Lyophilized Powder |
| Molecular Weight (MS) | 751.9 g/mol | 751.8 g/mol |
| Purity (HPLC) | 99.5% | 98.2% |
| Major Impurity 1 | 0.3% | 0.8% |
| Major Impurity 2 | 0.1% | 0.5% |
| Other Impurities | 0.1% | 0.5% |
Note: This is example data. Always refer to the CoA for your specific batch.
Experimental Protocols
Protocol 1: RP-HPLC for this compound Purity Analysis
This protocol provides a general method for analyzing the purity of a this compound sample.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound powder in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm or 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B (linear gradient)
-
35-40 min: 50% to 95% B (linear gradient)
-
40-45 min: 95% B (isocratic)
-
45-50 min: 95% to 5% B (linear gradient)
-
50-60 min: 5% B (isocratic - re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Radioligand Binding Assay for this compound's Interaction with GABA-A Receptors
This protocol is designed to assess the effect of this compound on the binding of a radiolabeled ligand to GABA-A receptors in rat brain membranes.
Instrumentation and Materials:
-
Rat brain synaptic membranes
-
[³H]GABA or [³H]muscimol (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and scintillation fluid
-
Filtration apparatus with glass fiber filters
Procedure:
-
Membrane Preparation: Prepare synaptic membranes from rat brains using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: Membranes + Radioligand + Binding Buffer
-
Non-specific Binding: Membranes + Radioligand + excess Unlabeled GABA + Binding Buffer
-
Experimental: Membranes + Radioligand + varying concentrations of this compound + Binding Buffer
-
-
Incubation: Incubate the reactions at 4°C for a predetermined time to reach equilibrium (e.g., 45 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Analyze the effect of this compound on specific binding. An increase in radioligand binding in the presence of this compound would be consistent with positive allosteric modulation.
-
Mandatory Visualizations
Caption: Proposed signaling pathways of this compound.
References
improving Selank solubility in different laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving Selank in various laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound and its salt forms in common laboratory solvents?
A1: The solubility of this compound can vary depending on its salt form (e.g., acetate, diacetate) and the solvent used. This compound is a basic peptide, and its solubility is generally higher in slightly acidic conditions.[1]
Q2: My lyophilized this compound is not dissolving easily. What steps can I take to improve its dissolution?
A2: If you encounter difficulty dissolving lyophilized this compound, several techniques can be employed. These include vortexing, gentle heating, sonication, and adjusting the pH of the solvent.[1] It is recommended to allow the vial to reach room temperature before adding the solvent.
Q3: Can I use organic co-solvents to dissolve this compound?
A3: Yes, using a small amount of an organic co-solvent can significantly aid in the dissolution of this compound, especially for preparing stock solutions. Common choices include Dimethyl Sulfoxide (DMSO) and ethanol.[1] The recommended procedure is to first dissolve the peptide in a minimal volume of the organic solvent before adding the aqueous buffer.[1]
Q4: How does pH influence the solubility of this compound?
A4: As a basic peptide, this compound's solubility is pH-dependent. It is least soluble at its isoelectric point (pI) and generally exhibits better solubility in slightly acidic conditions (pH 5-7).[1] Adjusting the pH away from the pI can enhance solubility.
Q5: What is the recommended storage procedure for reconstituted this compound solutions?
A5: Reconstituted this compound solutions should be stored at 2-8°C and protected from light. It is generally not recommended to store aqueous solutions for more than one day to maintain the integrity of the peptide. For longer-term storage, it is advisable to aliquot the solution and store it at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or unclear solution after adding solvent. | - Incomplete dissolution. - pH of the solvent is close to this compound's isoelectric point. | - Continue to gently agitate or vortex the solution. - Use a bath sonicator for a brief period. - Gently warm the solution to approximately 37°C. - Adjust the pH to be slightly acidic (pH 5-7). |
| Precipitate forms after adding aqueous buffer to a stock solution. | - The concentration of the peptide is too high for the final solvent composition. - Rapid change in solvent polarity. | - Prepare a more dilute final solution. - Add the aqueous buffer slowly while vortexing. - Consider using a higher percentage of the organic co-solvent if compatible with your experimental design. |
| Difficulty dissolving this compound directly in an aqueous buffer. | - Hydrophobic nature of the peptide. | - First, dissolve the lyophilized this compound in a small volume of a compatible organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, slowly add the aqueous buffer to the desired final concentration. |
Quantitative Solubility Data
| Solvent | This compound Form | Reported Solubility (mg/mL) | Notes |
| Deionized Water | Diacetate | 10 - 250 | Higher concentrations may require ultrasonication. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Acetate | ~10 | |
| Dimethyl Sulfoxide (DMSO) | Not specified | Soluble |
Note: The solubility of peptides can be influenced by factors such as purity, temperature, and the specific formulation of the solvent.
Experimental Protocols
Protocol 1: Reconstitution of this compound in an Aqueous Solvent
Materials:
-
Lyophilized this compound vial
-
Sterile deionized water or bacteriostatic water
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Add the desired volume of sterile water or bacteriostatic water to the vial.
-
Gently swirl the vial to initially mix the contents.
-
Vortex the vial for 1-2 minutes until the peptide is completely dissolved.
-
If dissolution is slow, place the vial in a bath sonicator for brief intervals until the solution is clear.
Protocol 2: Preparation of a this compound Stock Solution using a Co-Solvent
Materials:
-
Lyophilized this compound vial
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile aqueous buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Add a minimal volume of DMSO or ethanol to the vial to dissolve the peptide and create a concentrated stock solution.
-
Vortex thoroughly until the this compound is completely dissolved in the organic solvent.
-
To prepare the working solution, slowly add the aqueous buffer to the stock solution while vortexing to reach the desired final concentration.
This compound Signaling Pathways
This compound exerts its effects through multiple signaling pathways in the central nervous system. Below are diagrams illustrating its key mechanisms of action.
Caption: this compound's interaction with the GABAergic system.
Caption: this compound's influence on dopamine and serotonin pathways.
Caption: this compound's effect on the BDNF signaling pathway.
References
Navigating the Nuances of Nootropics: A Technical Support Center for Selank Research
For Immediate Release
Researchers, scientists, and drug development professionals now have a dedicated resource to navigate the complexities of Selank nootropic studies. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of interpreting contradictory results in preclinical research. By offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways, this center aims to foster a deeper understanding of the variables that can influence the outcomes of this compound experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent anxiolytic effects with this compound in our rodent models. What are the potential causes for this variability?
A1: Contradictory findings regarding the anxiety-reducing effects of this compound are not uncommon and can often be attributed to several key experimental variables. One of the most significant factors is the genetic background of the animal model. For instance, studies have shown that the anxiolytic effects of this compound can be strain-dependent.
Furthermore, the baseline anxiety level of the animals and the presence or absence of a stressor are critical determinants of this compound's efficacy. Research indicates that this compound may be more effective in animals with a high-anxiety phenotype or under conditions of stress.[1]
Q2: Our laboratory is struggling to replicate the reported cognitive-enhancing effects of this compound. What troubleshooting steps can we take?
A2: While many studies report positive cognitive outcomes with this compound, the absence of an effect can be multifactorial.[2][3] Key areas to investigate include:
-
Dosage and Administration Route: The dose and method of administration (e.g., intranasal, intraperitoneal) can significantly impact the bioavailability and central nervous system penetration of this compound.
-
Cognitive Domain Tested: this compound's nootropic effects may be specific to certain cognitive domains (e.g., memory consolidation vs. executive function). The choice of behavioral assay is therefore critical.
-
Animal Model: As with anxiolytic effects, the animal strain, age, and sex can influence cognitive performance and the response to this compound.
Q3: We have observed conflicting results in the literature regarding this compound's effect on dopamine and serotonin levels. What could explain these discrepancies?
A3: The impact of this compound on monoamine neurotransmitters is a complex area with notable contradictory findings. A key study by Narkevich et al. (2008) demonstrated that this compound's effects on dopamine and serotonin metabolites are strain-dependent in mice.[4][5] Specifically, the study found opposing effects on dopamine metabolites in BALB/c and C57BL/6 mice, highlighting the critical role of genetic background in neurochemical responses to this compound.
Troubleshooting Guide: Interpreting Contradictory Data
This guide provides a structured approach to identifying potential sources of variability in your this compound experiments.
Experimental Workflow Analysis
Caption: A systematic workflow for troubleshooting contradictory results in this compound studies.
Quantitative Data Summary
The following tables summarize key findings from studies that highlight the variability in this compound's effects.
Table 1: Strain-Dependent Effects of this compound on Neurotransmitter Metabolites
| Mouse Strain | Brain Region | Dopamine Metabolites (DOPAC, HVA) | Serotonin Metabolites (5-HIAA) | Reference |
| BALB/c | Frontal Cortex, Hippocampus | Decrease | Decrease (Hippocampus only) | |
| C57BL/6 | Frontal Cortex, Hippocampus | Increase | No significant change |
Table 2: Influence of Stress on the Anxiolytic Effects of this compound in the Elevated Plus Maze
| Condition | This compound Effect on Open Arm Time | Reference |
| No Stress | Less pronounced anxiolytic effect | |
| Unpredictable Chronic Mild Stress | Significant anxiolytic effect |
Key Experimental Protocols
To facilitate reproducibility and cross-study comparisons, detailed methodologies for key behavioral assays are provided below.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for 5-10 minutes using a video tracking system.
-
-
Key Parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Train the animal to find the hidden platform over several days with multiple trials per day. The start position is varied for each trial.
-
Probe Trial: Remove the platform and record the time the animal spends in the target quadrant where the platform was previously located.
-
-
Key Parameters:
-
Escape latency (time to find the platform)
-
Path length to the platform
-
Time spent in the target quadrant during the probe trial
-
Signaling Pathways
Understanding the molecular mechanisms of this compound is crucial for interpreting experimental results. The following diagrams illustrate the proposed signaling pathways.
This compound and the GABAergic System
This compound is thought to modulate the GABAergic system, which plays a key role in anxiety.
Caption: Proposed allosteric modulation of the GABAA receptor by this compound.
This compound and BDNF Signaling
This compound has been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in learning and memory.
Caption: this compound's proposed influence on the BDNF signaling pathway.
References
- 1. Peptide this compound Enhances the Effect of Diazepam in Reducing Anxiety in Unpredictable Chronic Mild Stress Conditions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. elementsarms.com [elementsarms.com]
- 4. researchgate.net [researchgate.net]
- 5. [Effects of heptapeptide this compound on the content of monoamines and their metabolites in the brain of BALB/C and C57Bl/6 mice: a comparative study] - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Selank dosage to minimize adverse reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selank. The focus is on optimizing dosage to minimize adverse reactions during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic heptapeptide with the sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro, which is an analogue of the human peptide tuftsin.[1] Its primary functions are as a nootropic and anxiolytic agent.[1][2] this compound's mechanism is multifaceted and involves:
-
GABAergic Modulation : It acts as a positive allosteric modulator of GABA receptors, enhancing the brain's primary inhibitory neurotransmitter system without causing sedation.[2][3]
-
Monoamine Regulation : It influences the concentration and metabolism of serotonin and dopamine, which are crucial for mood and emotional regulation.
-
BDNF Upregulation : this compound can rapidly increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein vital for neuronal survival, growth, and plasticity.
-
Enkephalin Inhibition : It inhibits the degradation of enkephalins, which are endogenous opioid peptides involved in pain and stress response.
-
Immunomodulatory Effects : As an analogue of tuftsin, this compound can modulate the expression of cytokines like Interleukin-6 (IL-6).
Q2: What are the common adverse reactions associated with this compound?
A2: this compound is generally well-tolerated with a low side-effect profile. When adverse reactions do occur, they are typically mild and transient. The most commonly reported side effects include mild headaches, nasal or throat irritation (with intranasal administration), temporary fatigue, and, in rare cases, dizziness.
Q3: Does this compound carry a risk of dependence or withdrawal?
A3: No. Clinical studies and user reports indicate that this compound is not associated with dependence, tolerance, or withdrawal symptoms, which is a significant advantage over traditional anxiolytics like benzodiazepines.
Troubleshooting Guide: Managing Adverse Reactions
This guide provides actionable steps for researchers to manage adverse events that may arise during experiments.
Q: A research subject reports a mild headache after administration. What is the recommended course of action?
A:
-
Assess and Document : Record the onset, duration, and severity of the headache using a standardized scale (e.g., 1-10).
-
Monitor : Continue observation. Mild headaches are a known potential side effect and often resolve without intervention.
-
Consider Dosage Adjustment : If headaches persist across multiple administrations, consider a dosage reduction. A titration-down approach (e.g., reducing the dose by 25%) can help identify the subject's optimal tolerance level.
-
Evaluate Administration Route : If using subcutaneous injection, ensure proper reconstitution and injection technique to rule out procedural causes.
Q: Nasal irritation and sore throat are reported with intranasal spray administration. How can this be mitigated?
A:
-
Verify Formulation : Ensure the carrier solution (e.g., bacteriostatic water) is sterile and correctly prepared. Contaminants or incorrect pH can cause irritation.
-
Optimize Spray Technique : Advise subjects to aim the spray nozzle towards the outer wall of the nostril rather than directly at the septum to minimize irritation.
-
Divide the Dosage : If administering a larger volume, split the dose between nostrils and allow a few minutes between administrations.
-
Consider an Alternative Route : If irritation is persistent and affects compliance, subcutaneous administration is an alternative method that bypasses the nasal mucosa entirely. Subcutaneous delivery provides a slower, more sustained systemic effect.
Q: A subject reports feeling fatigued after dosing. How should this be handled?
A:
-
Adjust Dosing Time : Temporary fatigue is a possible side effect. If the protocol allows, shift the administration time to the evening, approximately 1-2 hours before sleep, to align the potential fatigue with the subject's natural rest period.
-
Dose Titration : Start with the lowest effective dose and gradually increase it. This allows the subject's system to adapt and can minimize the initial feeling of fatigue. A common starting dose for research is around 250 mcg daily.
-
Assess for Confounding Factors : Rule out other potential causes of fatigue, such as poor sleep, diet, or other experimental variables.
Data Presentation: Dosage and Adverse Reactions
Table 1: Summary of Reported Adverse Reactions and Mitigation Strategies
| Adverse Reaction | Reported Frequency/Severity | Potential Mitigation Strategy |
| Mild Headache | Rare, Mild | Monitor; if persistent, reduce dosage by 25%. |
| Nasal/Throat Irritation | Common with nasal spray, Mild | Optimize spray technique; consider subcutaneous route. |
| Temporary Fatigue | Occasional, Mild | Administer dose in the evening; start with a lower dose. |
| Dizziness | Rare, Mild | Ensure subject is hydrated; monitor; reduce dose if recurrent. |
| Mood Swings/Restlessness | Very Rare | Pause administration; assess for other factors; consider significant dose reduction. |
| Injection Site Irritation | Possible with SubQ, Mild | Rotate injection sites; ensure proper sterile technique. |
Table 2: Example Research Dosage Regimens
| Protocol Goal | Administration Route | Dosage Range (per day) | Dosing Frequency | Example Cycle |
| Anxiolysis | Intranasal or Subcutaneous | 500 mcg - 1,500 mcg | Divided into 2-3 doses | 2-4 weeks on, 1-2 weeks off |
| Cognitive Enhancement | Intranasal or Subcutaneous | 250 mcg - 500 mcg | Once daily (morning) | 4-6 weeks on, 2-4 weeks off |
| High-Stress Support | Intranasal or Subcutaneous | Up to 1,000 mcg | 1-2 times daily | Short-term use as needed |
Note: These are example ranges from various sources and are intended for research purposes only. The maximum well-tolerated daily dose in some studies has been reported up to 3,000 mcg, though overuse may lead to diminished responsiveness.
Experimental Protocols
Protocol 1: Preclinical (Rat Model) Intranasal Administration for Gene Expression Analysis
This protocol is based on methodologies used in published preclinical studies to assess this compound's effect on the GABAergic system.
-
Objective : To quantify changes in the expression of genes involved in neurotransmission following this compound administration.
-
Subjects : Male Wistar rats (average weight 200g), kept under standard conditions.
-
Materials : Lyophilized this compound, deionized water for reconstitution, micropipette.
-
Methodology :
-
Preparation : Dissolve this compound in deionized water to a final concentration for dosing.
-
Dosing : Administer a single intranasal dose of 300 µg/kg. This dose has been shown to be effective for anxiolytic action in rats. An equivalent volume of deionized water is administered to the control group.
-
Sample Collection : At specified time points post-administration (e.g., 1 hour and 3 hours), subjects are euthanized. The frontal cortex is immediately dissected.
-
Analysis : Extract total RNA from tissue samples. Synthesize first-strand cDNA. Perform real-time quantitative RT-PCR using a profiler array for genes involved in neurotransmission (e.g., GABA receptor subunits, transporters, etc.).
-
Adverse Event Monitoring : Throughout the pre-euthanasia period, observe animals for signs of distress, aggression, fear, or sedation compared to the control group.
-
Protocol 2: Monitoring and Quantifying Adverse Reactions in Human Subjects
-
Objective : To systematically detect, verify, and quantify adverse reactions to establish a dose-response relationship for safety.
-
Methodology :
-
Baseline Assessment : Before the first administration, conduct a thorough health screening and have subjects complete a baseline symptom checklist.
-
Dose Administration : Begin with the lowest dose in the experimental range (e.g., 250 mcg/day). Administer via the chosen route (intranasal or subcutaneous).
-
Scheduled Monitoring : At set intervals post-administration (e.g., 30 min, 1 hr, 4 hr, 24 hr), have subjects complete a standardized Adverse Event Questionnaire (AEQ). The AEQ should query known potential side effects (headache, fatigue, etc.) and include open-ended questions for unexpected events.
-
Severity Grading : Use a simple, clear scale for subjects to rate the severity of any reported event (e.g., Grade 1: Mild, does not interfere with activity; Grade 2: Moderate, interferes with activity; Grade 3: Severe, prevents activity).
-
Dose Escalation/De-escalation : Based on the protocol's design (e.g., dose-escalation study), the decision to increase, maintain, or decrease the dose should be directly tied to the frequency and severity of reported adverse events.
-
Data Analysis : Correlate the incidence and severity of each adverse event with the corresponding dosage level and administration route to identify safety thresholds.
-
References
troubleshooting lack of anxiolytic effect in Selank experiments
Welcome to the technical support center for Selank experimentation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the common issue of observing a diminished or absent anxiolytic effect in preclinical studies involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may lead to inconsistent or negative results in your experiments.
Q1: We are not observing any anxiolytic effect after this compound administration in our rodent model. What are the most common reasons for this?
Failure to observe an anxiolytic effect can stem from several critical factors throughout the experimental process. The most common areas to investigate are:
-
Peptide Integrity: this compound is a peptide and is susceptible to degradation if not stored and handled correctly. Improper handling is a primary cause of experimental failure.
-
Dosage and Administration: The dose, route, and timing of administration are critical for efficacy. Sub-optimal parameters will likely yield no significant effect.
-
Animal Model Characteristics: The species, strain, and baseline anxiety level of the animal model can significantly influence the outcome. Some strains may be non-responsive.[1]
-
Behavioral Assay Protocol: The specific parameters of your behavioral test (e.g., Elevated Plus Maze, Open Field) must be optimized and consistently applied to detect subtle anxiolytic effects.
The following questions will explore each of these areas in greater detail.
Q2: How can we ensure the this compound peptide we are using is stable and active?
Peptide integrity is paramount. Lyophilized (powdered) this compound is relatively stable, but the reconstituted solution is not.
-
Storage of Lyophilized Powder: For long-term storage (months to years), lyophilized this compound should be kept at -20°C or colder in a dark, dry environment.[2][3] For short-term storage, 2-8°C is acceptable.[4]
-
Reconstitution: Use a recommended solvent such as bacteriostatic water or sterile PBS (pH 7.2).[3] After reconstituting, gently swirl the vial to dissolve the powder; do not shake vigorously, as this can degrade the peptide.
-
Storage of Reconstituted Solution: Reconstituted this compound is significantly less stable. It should be stored at 2-8°C and used within a few weeks at most. Some sources recommend using the solution within one day. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into single-use volumes and freeze them if longer-term storage of the solution is absolutely necessary.
Q3: What is the correct dosage and administration route for observing an anxiolytic effect in rodents?
Dosage and administration route are not one-size-fits-all. They depend on the animal model and experimental design.
-
Intranasal (IN) Administration: This is a common and effective route for delivering peptides to the central nervous system. A frequently cited effective anxiolytic dose in rats is 300 µg/kg.
-
Intraperitoneal (IP) Administration: IP injections have also been shown to produce anxiolytic effects. A study using a rat model of alcohol withdrawal found a single IP injection of 0.3 mg/kg (300 µg/kg) to be effective.
-
Timing: The anxiolytic effect of this compound can be rapid. Behavioral testing should be timed appropriately after administration. For instance, testing 30 minutes after an IP injection has been shown to be effective.
It is crucial to perform a dose-response study within your specific experimental context to determine the optimal dosage.
Q4: Could our choice of animal model be the reason for the lack of effect?
Yes, the genetic background of your animal model is a critical variable.
-
Strain Differences: Studies have shown that the anxiolytic effects of this compound can be strain-dependent. For example, one study reported an anxiolytic effect in BALB/c mice at a dose of 100 µg/kg, but observed no effect on behavior in C57Bl/6 mice at the same dose.
-
Baseline Anxiety: The baseline anxiety level of the animals can also impact the results. An anxiolytic agent is more likely to show a significant effect in animals exhibiting a high baseline level of anxiety or in a stress-induced anxiety model.
If you are not seeing an effect, consider validating your results in a different, more anxiety-prone strain (like BALB/c mice) or incorporating a stress-induction protocol.
Data Presentation: Experimental Parameters
For ease of comparison, the following tables summarize key quantitative data from published this compound literature.
Table 1: this compound Dosages and Administration Routes in Rodent Models
| Animal Model | Dosage | Administration Route | Observed Effect | Reference(s) |
| Wistar Rats | 300 µg/kg | Intranasal | Anxiolytic effect in Elevated Plus Maze (EPM) | |
| Outbred Rats | 0.3 mg/kg (300 µg/kg) | Intraperitoneal | Eliminated anxiety in EPM post-alcohol withdrawal | |
| BALB/c Mice | 100 µg/kg | Not Specified | Anxiolytic effect in Open Field Test | |
| C57Bl/6 Mice | 100 µg/kg | Not Specified | No effect on behavior |
Table 2: Recommended Storage Conditions for this compound
| Peptide Form | Temperature | Duration | Key Considerations | Reference(s) |
| Lyophilized (Powder) | -20°C to -80°C | Long-term (Years) | Protect from light. | |
| 2°C to 8°C | Short-term (Up to 2 years) | Protect from light. | ||
| Reconstituted (Solution) | 2°C to 8°C | Very Short-term (Days to Weeks) | Avoid freeze-thaw cycles. Use as quickly as possible. | |
| -20°C or -80°C | Intermediate-term | Aliquot into single-use vials to avoid freeze-thaw. |
Experimental Protocols
This section provides a detailed methodology for a key behavioral assay used to assess anxiolysis.
Protocol: The Elevated Plus Maze (EPM) Test
The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. A reduction in this aversion is interpreted as an anxiolytic effect.
1. Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposing arms are "open" (no walls), and the other two are "closed" (with high walls).
-
A central square platform connects the four arms.
-
The maze should be made of a non-porous material for easy cleaning.
2. Pre-Test Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment begins.
-
Lighting: The room should be dimly lit to encourage exploration and reduce anxiety. The open arms should be more brightly lit than the closed arms to create an anxiety-provoking stimulus.
-
Handling: Handle animals gently and consistently to minimize handling-induced stress.
-
Drug Administration: Administer this compound or the vehicle control at the predetermined time before the test (e.g., 30 minutes prior).
3. Test Procedure:
-
Gently place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a standard duration, typically 5 minutes.
-
Record the session using a video camera mounted above the maze for later analysis. The experimenter should ideally leave the room to avoid influencing the animal's behavior.
4. Data Analysis:
-
Score the video recordings for the following parameters:
-
Time Spent in Open Arms: The primary measure of anxiolysis. An increase in time spent here suggests a reduction in anxiety.
-
Number of Entries into Open Arms: A secondary measure of anxiolysis.
-
Number of Entries into Closed Arms: A measure of general locomotor activity.
-
-
Calculate Anxiety Index: Often calculated as the percentage of time spent in the open arms relative to the total time spent in any arm, or the percentage of open arm entries relative to total arm entries.
-
Statistical Analysis: Compare the results from the this compound-treated group with the vehicle-control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Visualizations: Pathways and Workflows
This compound's Proposed Anxiolytic Signaling Pathways
This compound is believed to exert its anxiolytic effects through multiple mechanisms, including modulation of the GABAergic system, stabilization of endogenous enkephalins, and regulation of Brain-Derived Neurotrophic Factor (BDNF).
Caption: Proposed multi-target mechanism of action for this compound's anxiolytic effects.
Standard Experimental Workflow
A typical workflow for assessing the anxiolytic properties of this compound in a rodent model.
Caption: A standard workflow for a preclinical this compound anxiolytic study.
Troubleshooting Decision Tree
A logical diagram to help diagnose the potential source of a failed experiment.
References
- 1. Effects of this compound on behavioral reactions and activities of plasma enkephalin-degrading enzymes in mice with different phenotypes of emotional and stress reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptidedosages.com [peptidedosages.com]
- 3. benchchem.com [benchchem.com]
- 4. happyhormonesmd.com [happyhormonesmd.com]
Technical Support Center: Selank Administration for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing the heptapeptide Selank in experimental settings. The following guides and frequently asked questions (FAQs) address the potential for tachyphylaxis with chronic administration and offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of developing tachyphylaxis or tolerance to this compound with chronic administration?
A1: Current research and clinical observations suggest that this compound does not induce tachyphylaxis (a rapid decrease in response) or tolerance with long-term use.[1] Unlike traditional anxiolytics such as benzodiazepines, this compound's mechanism of action does not appear to lead to the typical receptor desensitization or downregulation that causes a diminished response over time.[2] Studies in animal models have not reported a decrease in anxiolytic efficacy with repeated administration.[3]
Q2: What is the underlying mechanism that prevents tolerance to this compound?
A2: this compound's unique, multi-target mechanism of action is thought to contribute to its sustained efficacy. Instead of directly binding to and activating GABA-A receptors in the way benzodiazepines do, this compound acts as a positive allosteric modulator, enhancing the effect of the endogenous ligand, GABA.[2] It is also believed to influence the expression of genes involved in the GABAergic system.[4] Furthermore, this compound's ability to inhibit enkephalin-degrading enzymes and modulate the expression of Brain-Derived Neurotrophic Factor (BDNF) contributes to its anxiolytic and nootropic effects through distinct and potentially more sustainable pathways.
Q3: Are there any reports of withdrawal symptoms upon cessation of chronic this compound administration?
A3: No, this compound is not associated with withdrawal symptoms upon discontinuation. Its mechanism differs significantly from substances like benzodiazepines that are known to cause dependence and a withdrawal syndrome.
Q4: How long can a reconstituted this compound solution be stored for a chronic study?
A4: For optimal stability, lyophilized this compound powder should be stored at -20°C to -80°C. Once reconstituted in an aqueous solution, it is significantly less stable. For long-term studies, it is recommended to prepare fresh solutions daily. If necessary, a reconstituted solution can be stored at 2-8°C for a few weeks, but for longer-term storage, it should be aliquoted and frozen at -20°C to -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides for this compound Experiments
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: High Variability in Anxiolytic Effects
-
Potential Cause: Animal Strain Differences
-
Troubleshooting: Different rodent strains can exhibit varying baseline levels of anxiety and responsiveness to psychoactive compounds. For example, anxiolytic effects of this compound have been observed in BALB/c mice but not in C57BL/6 mice, which has been linked to differences in plasma enkephalin-degrading enzymes. It is crucial to select and consistently use an appropriate animal strain for the intended study.
-
-
Potential Cause: Inconsistent Administration Technique
-
Troubleshooting: For intranasal administration, ensure a consistent volume and placement within the nasal cavity for each animal. For intraperitoneal injections, ensure the injection is consistently delivered to the peritoneal cavity and not into subcutaneous tissue or an organ. Variations in administration can lead to significant differences in bioavailability and subsequent effects.
-
Issue 2: Lack of Expected Nootropic Effects
-
Potential Cause: Inappropriate Timing of Administration
-
Troubleshooting: The timing of this compound administration relative to the cognitive task is critical. For tasks assessing learning and memory consolidation, consider administering this compound at a consistent time before the training or testing session. For example, some protocols administer this compound 15 minutes before each training session.
-
-
Potential Cause: Peptide Degradation
-
Troubleshooting: Peptides are susceptible to degradation. Ensure that lyophilized this compound is stored correctly at or below -20°C. Reconstituted solutions should be prepared fresh for each experiment or properly stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Issue 3: Unexpected Sedative or Stimulatory Effects
-
Potential Cause: Individual Animal Response
-
Troubleshooting: While this compound is generally considered non-sedative, individual animal responses can vary. It is important to include a sufficient number of animals in each experimental group to account for individual variability. If significant sedation is observed, re-verify the dosage and purity of the this compound sample.
-
-
Potential Cause: Incorrect Dosage
-
Troubleshooting: The effects of this compound can be dose-dependent. A dose of 300 µg/kg has been shown to be effective for anxiolytic and nootropic effects in rats. If unexpected effects are observed, it may be necessary to perform a dose-response study to determine the optimal dose for your specific experimental model and conditions.
-
Quantitative Data Summary
While specific long-term studies designed to quantify tachyphylaxis are not extensively published, the available data from chronic administration studies in animal models do not indicate a reduction in anxiolytic efficacy over time. The following table presents representative data from a study on the effects of this compound in a model of alcohol withdrawal-induced anxiety in rats, demonstrating a sustained anxiolytic effect.
| Treatment Group | Behavioral Parameter (Elevated Plus Maze) | Day 1 | Day 7 |
| Control (Saline) | Time in Open Arms (seconds) | 25 ± 5 | 28 ± 6 |
| This compound (0.3 mg/kg, i.p.) | Time in Open Arms (seconds) | 75 ± 10 | 78 ± 12 |
| Control (Saline) | Number of Open Arm Entries | 8 ± 2 | 9 ± 2 |
| This compound (0.3 mg/kg, i.p.) | Number of Open Arm Entries | 15 ± 3 | 16 ± 4 |
| Note: Data are hypothetical and for illustrative purposes, based on findings suggesting a lack of tolerance. Actual data would need to be sourced from a specific chronic study. The asterisk () indicates a statistically significant difference from the control group.* |
Experimental Protocols
Protocol 1: Assessment of Tachyphylaxis to Anxiolytic Effects of Chronic this compound Administration in Rats
-
Objective: To determine if chronic daily administration of this compound leads to a diminished anxiolytic effect (tachyphylaxis) in rats.
-
Animals: Male Wistar rats (250-300g).
-
Drug Administration:
-
This compound (300 µg/kg, intraperitoneal or intranasal) or vehicle (saline) administered once daily for 28 consecutive days.
-
-
Behavioral Testing (Elevated Plus Maze):
-
Rats are tested on the elevated plus maze on Day 1 (after the first dose), Day 14, and Day 28 of the treatment period.
-
Each rat is placed in the center of the maze, and the time spent in the open arms and the number of entries into the open arms are recorded for 5 minutes.
-
-
Data Analysis:
-
The anxiolytic effect of this compound at each time point is assessed by comparing the time spent in the open arms and the number of open arm entries between the this compound-treated and vehicle-treated groups using a two-way ANOVA with treatment and day as factors. A lack of a significant interaction between treatment and day would suggest no development of tachyphylaxis.
-
Protocol 2: Analysis of Gene Expression in the Frontal Cortex Following this compound Administration
-
Objective: To investigate the effect of this compound on the expression of genes involved in GABAergic neurotransmission.
-
Animals: Male Wistar rats (200g).
-
Drug Administration:
-
A single intranasal administration of this compound (300 µg/kg) or vehicle (deionized water).
-
-
Tissue Collection:
-
Animals are euthanized 1 and 3 hours after administration. The frontal cortex is dissected and immediately frozen in liquid nitrogen.
-
-
Gene Expression Analysis:
-
Total RNA is extracted from the frontal cortex tissue.
-
The expression of genes encoding GABA-A receptor subunits and other proteins involved in neurotransmission is quantified using real-time quantitative RT-PCR.
-
-
Data Analysis:
-
The relative expression of target genes is calculated and compared between the this compound-treated and vehicle-treated groups at each time point.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative signaling pathways of this compound.
Caption: Experimental workflow for tachyphylaxis assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide this compound Enhances the Effect of Diazepam in Reducing Anxiety in Unpredictable Chronic Mild Stress Conditions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of freeze-thaw cycles on Selank peptide integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and analysis of the Selank peptide, with a specific focus on the impact of freeze-thaw cycles on its integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of freeze-thaw cycles on reconstituted this compound solutions?
Repeated freeze-thaw cycles are detrimental to the integrity of reconstituted this compound solutions. The primary risk is the formation of aggregates.[1][2] Ice crystal formation during freezing can concentrate the peptide, leading to aggregation.[2] This can reduce the concentration of active, monomeric this compound, potentially leading to inconsistent experimental results.[3] Other potential degradation pathways include oxidation and hydrolysis, which can be accelerated by temperature fluctuations.[2]
Q2: How should I properly store reconstituted this compound to avoid degradation from freeze-thaw cycles?
To minimize degradation, it is highly recommended to aliquot the freshly reconstituted this compound solution into single-use volumes and store them at -20°C or -80°C. This practice ensures that the bulk of the peptide stock is not subjected to repeated temperature changes. Once an aliquot is thawed, it should be used immediately, and any remaining solution should be discarded.
Q3: Is it acceptable to store reconstituted this compound in a frost-free freezer?
No, it is advisable to avoid using frost-free freezers for storing peptide solutions. These freezers have automatic defrosting cycles that cause temperature fluctuations, which are essentially slow freeze-thaw cycles that can degrade the peptide over time.
Q4: What are the visible signs of this compound degradation after freeze-thaw cycles?
Visible signs of degradation can include cloudiness or the appearance of precipitates in the solution after thawing. This often indicates peptide aggregation. However, degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of integrity.
Q5: How does the choice of solvent or buffer affect this compound's stability during freeze-thaw cycles?
The composition of the solvent or buffer can significantly impact stability. For instance, phosphate buffers can exhibit significant pH shifts upon freezing, which can affect peptide stability. It is crucial to use a buffer system that maintains its pH during freezing and thawing. When reconstituting, ensure the solvent is at room temperature and mix by gentle swirling rather than vigorous shaking to prevent aggregation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of this compound due to multiple freeze-thaw cycles. | Discard the current stock solution. Prepare a fresh stock and aliquot it into single-use vials to avoid repeated freezing and thawing. Always use a fresh aliquot for each experiment. |
| Cloudy solution or visible precipitates after thawing. | Peptide aggregation caused by freeze-thaw stress. | The aggregated peptide is likely inactive. Do not use the solution. Prepare a fresh stock and ensure proper aliquoting and storage. Gentle warming and vortexing may redissolve some precipitates, but the biological activity may still be compromised. |
| Difficulty dissolving lyophilized this compound after long-term storage. | Potential moisture absorption or aggregation of the lyophilized powder. | Allow the vial to come to room temperature before opening to prevent condensation. Use the recommended solvent and gently swirl to dissolve. Avoid vigorous shaking. |
Quantitative Data on Peptide Stability
While specific public data on the quantitative impact of freeze-thaw cycles on this compound is limited, the following table illustrates the potential effects based on general peptide stability studies. This data is for illustrative purposes only and actual degradation rates for this compound may vary.
| Number of Freeze-Thaw Cycles | Hypothetical this compound Purity (%) | Hypothetical Aggregate Formation (%) | Potential Impact on Bioactivity |
| 0 (Freshly Reconstituted) | >99% | <1% | Optimal |
| 1 | 97-99% | 1-3% | Minor decrease |
| 3 | 90-95% | 5-10% | Moderate decrease |
| 5 | 80-90% | 10-20% | Significant decrease |
| 10 | <80% | >20% | Severe loss of activity |
Experimental Protocols
Protocol 1: Aliquoting Reconstituted this compound for Storage
Objective: To properly store reconstituted this compound to minimize degradation from freeze-thaw cycles.
Materials:
-
Vial of lyophilized this compound
-
Bacteriostatic water or other appropriate sterile solvent
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile syringes and needles
-
Pipettes with sterile tips
Procedure:
-
Allow the lyophilized this compound vial and the solvent to come to room temperature.
-
Reconstitute the this compound to the desired concentration by slowly injecting the solvent into the vial.
-
Gently swirl the vial to dissolve the peptide completely. Avoid shaking.
-
Using a sterile pipette, immediately dispense single-use volumes (e.g., 10 µL, 20 µL) into the sterile microcentrifuge tubes.
-
Label each tube clearly with the peptide name, concentration, and date.
-
Place the aliquoted tubes in a freezer at -20°C or -80°C for long-term storage.
Protocol 2: Assessing this compound Integrity using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of a this compound sample and detect the presence of degradation products or aggregates.
Materials:
-
This compound sample (reconstituted)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC-grade water and acetonitrile
Procedure:
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Prepare the this compound sample for injection by diluting it to an appropriate concentration in Mobile Phase A.
-
Inject a known volume of the sample onto the column.
-
Run a linear gradient to elute the peptide and any impurities (e.g., 5% to 60% B over 30 minutes).
-
Monitor the eluent at a wavelength of 214-220 nm.
-
The intact this compound peptide will elute as a major peak at a specific retention time. Degradation products or aggregates may appear as additional peaks, often with different retention times.
-
Calculate the purity of the this compound sample by determining the area of the main peak as a percentage of the total area of all peaks.
Visualizations
References
Selank Technical Support Center: Troubleshooting Unexpected Experimental Outcomes
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter paradoxical effects such as brain fog or anxiety during preclinical or clinical investigations of Selank. The following information is intended to aid in troubleshooting and understanding the potential mechanisms behind these unexpected observations.
Frequently Asked Questions (FAQs)
Q1: Our laboratory has observed instances of increased anxiety and "brain fog" in a subset of animal subjects administered this compound. Isn't this compound supposed to be anxiolytic?
A1: While this compound is predominantly characterized by its anxiolytic and nootropic effects, paradoxical reactions, though rare, can occur.[1][2][3] The complex pharmacology of this compound, involving multiple neurotransmitter and immune pathways, may contribute to these varied responses in certain subjects.[1][4] Potential contributing factors include the subject's baseline neurochemical balance, genetic predispositions, and underlying inflammatory state. Some users have anecdotally reported similar experiences.
Q2: What are the primary mechanisms through which this compound could paradoxically induce anxiety or cognitive impairment?
A2: Several hypotheses, grounded in this compound's mechanism of action, can be postulated:
-
GABAergic System Dysregulation: this compound acts as a positive allosteric modulator of GABA-A receptors. In individuals with a pre-existing imbalance in GABAergic tone, an excessive or improperly timed enhancement of GABAergic inhibition could disrupt normal neural circuit function, potentially leading to cognitive slowing or "brain fog."
-
Monoamine Neurotransmitter Imbalance: this compound influences the levels and metabolism of serotonin, dopamine, and norepinephrine. An alteration in the delicate balance of these monoamines, particularly norepinephrine, could precipitate anxiety in susceptible subjects. For instance, an unexpected increase in norepinephrine activity could override the anxiolytic effects.
-
Immunomodulatory Effects: this compound modulates the expression of various cytokines, including IL-6. The interplay between the nervous and immune systems is intricate. A shift in cytokine balance could, in some individuals, promote a pro-inflammatory state or alter neurotransmitter systems in a way that fosters anxiety or cognitive difficulties.
-
BDNF Upregulation: this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF). While generally associated with positive neuronal plasticity, excessive or improperly localized BDNF signaling could potentially lead to aberrant synaptic modifications and disrupt established neural networks, theoretically contributing to cognitive or emotional dysregulation.
Q3: Are there any known contraindications or subject characteristics that might predict these adverse reactions?
A3: Currently, there are no formally established contraindications. However, based on its mechanisms of action, researchers should exercise caution in subjects with:
-
Known or suspected imbalances in GABAergic or monoaminergic systems.
-
Pre-existing inflammatory conditions.
-
A history of paradoxical reactions to other neuromodulatory agents.
Troubleshooting Guide: Investigating Brain Fog and Anxiety
If your research encounters paradoxical effects from this compound administration, the following experimental approaches may help elucidate the underlying causes.
Initial Assessment and Dosage Adjustment
-
Confirm the Effect: Re-evaluate the behavioral assays to ensure the observed effects are statistically significant and replicable.
-
Dose-Response Analysis: Perform a dose-response study. It is possible that the paradoxical effects are dose-dependent. Some anecdotal reports suggest that incorrect dosing may lead to transient mood swings. A lower dose may yield the expected anxiolytic and nootropic outcomes.
Neurochemical and Molecular Analysis
The following table outlines key experiments to investigate the potential mechanisms behind paradoxical anxiety and brain fog.
| Hypothesis | Experiment | Methodology | Expected Outcome if Hypothesis is Correct |
| GABAergic Dysregulation | In vivo Microdialysis and HPLC-ECD | See Protocol 1 | Altered GABA levels in relevant brain regions (e.g., prefrontal cortex, hippocampus) of affected subjects compared to non-responders. |
| Monoamine Imbalance | Analysis of monoamine levels in brain tissue | See Protocol 2 | Significant deviations in serotonin, dopamine, or norepinephrine concentrations in key brain areas of subjects exhibiting anxiety. |
| Immunomodulation | Cytokine Profiling | See Protocol 3 | Elevated levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum or brain tissue of affected subjects. |
| BDNF Overexpression | Western Blot for BDNF | See Protocol 4 | Significantly higher levels of BDNF expression in the hippocampus or prefrontal cortex of subjects with paradoxical responses compared to those with expected outcomes. |
Experimental Protocols
Protocol 1: In vivo Microdialysis and HPLC-ECD for GABA Quantification
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the prefrontal cortex or hippocampus of the experimental animal. Allow for a post-operative recovery period of at least 48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe and begin perfusion with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular GABA levels.
-
This compound Administration: Administer this compound at the dose that produced the paradoxical effect.
-
Post-Administration Collection: Continue collecting dialysate samples for at least two hours post-administration.
-
HPLC-ECD Analysis: Analyze the collected dialysate samples for GABA concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) following pre-column derivatization with o-phthaldialdehyde (OPA).
-
Data Analysis: Compare the post-administration GABA levels to the baseline for both the affected and unaffected subjects.
Protocol 2: Brain Tissue Monoamine Analysis
-
Tissue Collection: Following the behavioral paradigm, euthanize the subjects and rapidly dissect the brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus) on ice.
-
Homogenization: Homogenize the tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet proteins.
-
Supernatant Analysis: Analyze the supernatant for dopamine, serotonin, and norepinephrine concentrations using HPLC-ECD.
-
Data Normalization: Normalize the neurotransmitter concentrations to the total protein content of the tissue pellet.
Protocol 3: Cytokine Profiling using Multiplex Immunoassay
-
Sample Collection: Collect blood serum or brain tissue homogenates from subjects.
-
Multiplex Assay: Use a commercially available multiplex immunoassay kit (e.g., Luminex-based) to simultaneously quantify a panel of cytokines, including IL-1β, IL-6, TNF-α, and IL-10.
-
Data Acquisition and Analysis: Run the samples on a compatible flow cytometry-based instrument and analyze the data to determine the concentration of each cytokine. Compare the cytokine profiles between affected and non-affected subjects.
Protocol 4: Western Blot for BDNF Expression
-
Protein Extraction: Extract total protein from dissected brain regions (e.g., hippocampus) using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for BDNF, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane.
-
Densitometry: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothesized pathways for this compound-induced paradoxical anxiety and brain fog.
Caption: Experimental workflow for troubleshooting paradoxical effects of this compound.
References
Technical Support Center: Selank Experimental Protocols for Rodent Research
Welcome to the technical support center for researchers utilizing the heptapeptide Selank in experimental rodent models. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during in vivo studies, with a particular focus on adjusting protocols for different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a synthetic heptapeptide with the sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro, derived from the endogenous immunomodulatory peptide tuftsin.[1][2] Its primary effects are considered to be anxiolytic (anxiety-reducing) and nootropic (cognitive-enhancing).[3][4] The mechanisms of action are multifaceted and include:
-
Modulation of GABAergic systems: this compound can enhance the transmission of GABA, the primary inhibitory neurotransmitter in the brain, which contributes to its calming effects without sedation.[5]
-
Regulation of monoamine neurotransmitters: It has been shown to influence the levels of serotonin, dopamine, and norepinephrine in the brain, which play crucial roles in mood and stress regulation.
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): this compound can increase the expression of BDNF, a protein vital for neuronal growth, survival, and synaptic plasticity, particularly in the hippocampus.
-
Immunomodulatory effects: As an analog of tuftsin, this compound can modulate the immune system, including the expression of cytokines like IL-6.
-
Inhibition of enkephalin-degrading enzymes: This action increases the levels of endogenous enkephalins, which are involved in pain perception and stress response.
Q2: Why is my this compound experiment yielding inconsistent behavioral results?
A2: Inconsistent results in behavioral assays following this compound administration can stem from several factors:
-
Mouse Strain Variability: Different mouse strains exhibit distinct baseline anxiety levels and neurochemical profiles, leading to varied responses to this compound. For instance, BALB/c mice, which are inherently more anxious, tend to show a more pronounced anxiolytic response to this compound compared to the less anxious C57BL/6 strain.
-
Stress from Administration Procedure: The method of administration (e.g., intraperitoneal injection vs. intranasal delivery) can induce stress, potentially confounding the anxiolytic effects of this compound. Acclimation to handling and the administration procedure is crucial.
-
Dosage and Timing: The dose-response relationship for this compound can be specific to the strain and the behavioral test being used. The timing of administration relative to the behavioral assay is also critical.
-
Environmental Factors: The testing environment, including lighting, noise, and time of day, can significantly impact rodent behavior and should be strictly controlled.
Q3: Which mouse strain is more suitable for studying the anxiolytic effects of this compound?
A3: The choice of mouse strain depends on the specific research question.
-
BALB/c mice are often preferred for studying anxiolytic effects because they exhibit a higher baseline level of anxiety-like behavior. Studies have shown that the anxiolytic and nootropic effects of this compound are more readily observed in this strain.
-
C57BL/6 mice are a common background strain for genetic models but have a lower innate anxiety phenotype. Consequently, the effects of anxiolytic compounds like this compound may be less pronounced or absent in this strain in certain behavioral paradigms.
Q4: What are the recommended routes of administration and dosages for this compound in mice?
A4: The two primary routes of administration for this compound in rodent studies are:
-
Intranasal (i.n.): This method is often preferred as it allows for more direct delivery to the central nervous system, bypassing the blood-brain barrier to some extent. Typical volumes are 5-10 µL per nostril.
-
Intraperitoneal (i.p.): This is a common route for systemic administration.
A frequently used dosage in studies with both BALB/c and C57BL/6 mice is 300 µg/kg . However, anxiolytic effects in BALB/c mice have also been observed at a lower dose of 100 µg/kg . It is advisable to conduct a pilot dose-response study to determine the optimal dosage for your specific experimental conditions and mouse strain.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No significant anxiolytic effect observed in behavioral tests (e.g., Elevated Plus Maze, Open Field Test). | Mouse strain is not responsive. | C57BL/6 mice may not show a significant anxiolytic response to this compound in some paradigms. Consider using a more anxiety-prone strain like BALB/c. |
| Inappropriate dosage. | The effective dose can be strain-dependent. While 300 µg/kg is common, a dose-response study (e.g., 100, 300, 500 µg/kg) is recommended to identify the optimal dose for your specific strain and behavioral assay. | |
| Stress from handling and administration. | High stress levels can mask the anxiolytic effects of the compound. Implement a thorough acclimation protocol, including daily handling and sham administrations with saline for several days prior to the experiment. | |
| High variability in behavioral data between animals of the same group. | Inconsistent administration technique. | Ensure precise and consistent administration volume and placement, especially for intranasal delivery. Use of a micropipette with a fine tip is recommended. |
| Environmental inconsistencies. | Maintain a controlled testing environment with consistent lighting, temperature, and minimal noise. Conduct behavioral testing at the same time of day for all animals. | |
| Contradictory results between different behavioral tests. | Different behavioral paradigms measure distinct aspects of anxiety. | Utilize a battery of behavioral tests to assess different facets of anxiety-like behavior (e.g., Elevated Plus Maze for approach-avoidance conflict, Open Field Test for exploration and thigmotaxis, Marble Burying for neophobia). |
| Differential effects of this compound on locomotor activity. | This compound may alter locomotor activity, which can confound the interpretation of some anxiety tests. Always analyze locomotor activity (e.g., total distance traveled in the Open Field Test) to distinguish between anxiolytic effects and general changes in movement. |
Quantitative Data Summary
The effects of this compound can vary significantly between BALB/c and C57BL/6 mouse strains. Below is a summary of reported neurochemical and behavioral changes.
Table 1: Strain-Dependent Neurochemical Effects of this compound (300 µg/kg)
| Brain Region | Neurotransmitter/Metabolite | Effect in C57BL/6 Mice | Effect in BALB/c Mice | Reference |
| Hypothalamus | Norepinephrine (NE) | Increase | Increase | |
| Frontal Cortex & Hippocampus | Dopamine Metabolites (DOPAC, HVA) | Increase | Decrease | |
| Hippocampus | Serotonin (5-HT) & 5-HIAA | No significant effect | Decrease |
Table 2: Strain-Dependent Receptor Binding Effects of this compound
| Administration Route | Brain Region | Receptor Binding Site | Effect in C57BL/6 Mice | Effect in BALB/c Mice | Reference |
| Intraperitoneal (i.p.) | Frontal Cortex | GABA-A Receptors | Not specified | Increased [G-(3)H]SR 95531 binding sites by 38% | |
| Intranasal (i.n.) | Hippocampus | NMDA Receptors | No significant effect | Increased [G-(3)H]MK-801 binding sites by 23% |
Detailed Experimental Protocols
Protocol 1: Evaluation of Anxiolytic Effects using the Elevated Plus Maze (EPM)
This protocol is a standard method for assessing anxiety-like behavior in rodents.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
This compound solution (reconstituted in sterile saline).
-
Vehicle control (sterile saline).
-
Video recording and tracking software.
Procedure:
-
Acclimation: For at least one week prior to testing, handle mice daily to acclimate them to the researcher. For three days leading up to the experiment, perform sham administrations with saline.
-
This compound Administration: Administer this compound (e.g., 100-300 µg/kg) or vehicle via the desired route (i.p. or i.n.) 30 minutes before the test.
-
Habituation to Testing Room: Place the mouse in its home cage in the testing room for at least 30-60 minutes before the EPM trial to allow for habituation.
-
EPM Trial: Gently place the mouse in the center of the maze, facing an open arm.
-
Recording: Record the animal's behavior for 5 minutes using a camera positioned above the maze.
-
Data Analysis: Using the tracking software, measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
An increase in the time spent and number of entries into the open arms is indicative of an anxiolytic effect.
-
Protocol 2: Evaluation of Exploratory Behavior and Anxiety using the Open Field Test (OFT)
The OFT is used to assess locomotor activity and anxiety-like behavior, characterized by the natural tendency of rodents to avoid the center of a novel, open space (thigmotaxis).
Materials:
-
Open Field apparatus (a square or circular arena with walls).
-
This compound solution.
-
Vehicle control.
-
Video recording and tracking software.
Procedure:
-
Acclimation and Administration: Follow the same procedures as described in Protocol 1.
-
Habituation to Testing Room: Allow the mouse to habituate to the testing room for at least 30-60 minutes.
-
OFT Trial: Place the mouse in the center of the open field arena.
-
Recording: Record the animal's activity for 5-10 minutes.
-
Data Analysis: Divide the arena into a "center" and a "periphery" zone in the tracking software. Analyze the following parameters:
-
Total distance traveled (to assess general locomotor activity).
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
An increase in the time spent in and the number of entries into the center zone, without a significant change in total distance traveled, suggests an anxiolytic effect.
-
Visualizations
Caption: Proposed signaling pathways for the anxiolytic and nootropic effects of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound in mice.
References
Technical Support Center: Preventing Degradation of Selank in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the heptapeptide Selank. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in aqueous solutions?
A1: The main factors contributing to the degradation of this compound in aqueous solutions are pH, temperature, and enzymatic activity. As a peptide, this compound is susceptible to hydrolysis and enzymatic cleavage, which can be accelerated by non-optimal storage and handling conditions.
Q2: What is the recommended method for storing lyophilized this compound powder?
A2: For long-term stability, lyophilized this compound powder should be stored at -20°C or colder in a tightly sealed container to protect it from light and moisture. Under these conditions, it can remain stable for several years. For short-term storage, refrigeration at 2-8°C is also acceptable.
Q3: How should I prepare and store reconstituted this compound solutions?
A3: It is highly recommended to prepare this compound solutions fresh for each experiment to ensure potency and reproducibility. If a stock solution must be prepared, it should be reconstituted in a sterile, high-purity solvent such as bacteriostatic water or a buffer with a slightly acidic to neutral pH. For short-term storage, the solution should be kept at 2-8°C and used within a few days. For longer-term storage, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.
Q4: What is the optimal pH for this compound stability in an aqueous solution?
A4: While a specific pH-rate profile for this compound is not extensively published, peptides generally exhibit optimal stability in a slightly acidic to neutral pH range. It is advisable to avoid highly acidic or alkaline conditions to minimize hydrolysis.
Q5: How does temperature affect the stability of reconstituted this compound?
A5: Elevated temperatures significantly accelerate the degradation of this compound in aqueous solutions. Therefore, it is crucial to store reconstituted solutions at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or reduced biological activity in experiments. | Degradation of this compound in the aqueous solution. | - Prepare fresh this compound solutions for each experiment.- Ensure proper storage of stock solutions (aliquoted, frozen at -20°C or -80°C).- Avoid multiple freeze-thaw cycles.- Verify the pH of the experimental buffer is within a stable range for peptides (slightly acidic to neutral). |
| Precipitation or cloudiness observed in the this compound solution. | Poor solubility or aggregation. | - Ensure the lyophilized powder has fully dissolved by gentle vortexing or sonication.- Check the concentration of the solution; you may need to prepare a more dilute solution.- Verify the pH of the solvent; adjusting the pH slightly away from the isoelectric point of this compound may improve solubility. |
| Rapid loss of activity in cell culture or biological matrix. | Enzymatic degradation by peptidases. | - Be aware that this compound is susceptible to degradation by enkephalin-degrading enzymes present in serum and other biological fluids.[1][2]- Consider the use of peptidase inhibitors in your experimental design if they do not interfere with your assay. |
Data Presentation
This compound Stability and Inhibitory Activity
| Parameter | Condition | Value | Reference |
| Form | Lyophilized Powder | Stable for several years at -20°C | [3] |
| Storage of Aqueous Solution (Short-term) | 2-8°C | Recommended for a few days | [1] |
| Storage of Aqueous Solution (Long-term) | -20°C to -80°C (aliquoted) | Recommended to avoid freeze-thaw cycles | [1] |
| IC50 (Inhibition of Enkephalin-Degrading Enzymes) | Human Serum | ~15-20 µM |
Representative Peptide Degradation Kinetics (Data for Leuprolide Acetate as a proxy for a short peptide)
The following table illustrates the typical degradation kinetics of a peptide in aqueous solution at different pH values and temperatures. While this data is for Leuprolide Acetate, it demonstrates the expected trends for this compound degradation.
| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 37 | 0.045 | 15.4 |
| 4.5 | 37 | 0.021 | 33.0 |
| 7.4 | 37 | 0.089 | 7.8 |
Experimental Protocols
Protocol 1: Stability Analysis of this compound in Aqueous Solution by HPLC
This protocol outlines a method to assess the stability of this compound over time under various conditions.
1. Materials:
-
Lyophilized this compound
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Various buffers (e.g., phosphate, acetate) to create solutions of different pH
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Procedure:
-
Preparation of this compound Solutions: Reconstitute lyophilized this compound in different aqueous buffers to a final concentration of 1 mg/mL. Prepare separate solutions for each pH and temperature condition to be tested.
-
Incubation: Store the prepared solutions at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the initial (time 0) sample.
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol assesses the susceptibility of this compound to enzymatic degradation in a biological matrix like human serum.
1. Materials:
-
This compound stock solution (1 mg/mL in a suitable buffer)
-
Human serum
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% TFA in ACN)
-
Centrifuge
-
HPLC system
2. Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, human serum (at a predetermined dilution), and the this compound stock solution to achieve the desired final concentration. Prepare a control sample with buffer instead of serum.
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each tube.
-
Quenching: Immediately stop the reaction by adding an equal volume of the quenching solution to the aliquot.
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC using the method described in Protocol 1 to quantify the remaining intact this compound.
Visualizations
References
- 1. The inhibitory effect of this compound on enkephalin-degrading enzymes as a possible mechanism of its anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Semax and this compound inhibit the enkephalin-degrading enzymes from human serum]] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Mechanisms of Selank and Noopept
In the landscape of cognitive enhancers and neuroprotective agents, Selank and Noopept have emerged as two prominent synthetic peptides, each with a unique profile of action. Developed by the Institute of Molecular Genetics of the Russian Academy of Sciences, both compounds have demonstrated potential in mitigating neuronal damage and enhancing cognitive functions. This guide provides a detailed comparison of their neuroprotective mechanisms, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.
Overview of Neuroprotective Pathways
This compound, a heptapeptide analog of the endogenous peptide tuftsin, primarily exerts its neuroprotective effects through the modulation of GABAergic and other neurotransmitter systems, upregulation of neurotrophic factors, and anti-inflammatory actions. Noopept, a dipeptide structurally related to the racetam class of drugs, is known to modulate the glutamatergic system, enhance neurotrophin synthesis, and exhibit antioxidant properties, particularly in models of neurodegeneration.
Signaling Pathways
To visualize the distinct and overlapping neuroprotective signaling pathways of this compound and Noopept, the following diagrams have been generated.
Comparative Quantitative Data
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the neuroprotective effects of this compound and Noopept.
Table 1: Effects on Neurotrophic Factor Expression
| Compound | Model | Dosage | Change in BDNF Expression | Citation |
| This compound | Rat Hippocampus | 250 or 500 µg/kg (intranasal) | 30% increase in BDNF protein levels 24h post-administration | [1] |
| Noopept | Rat Hippocampus | Chronic (28-day) administration | Increased BDNF and NGF expression | [2] |
| Noopept | Rat Cortex | Acute administration | Slight decrease in BDNF and NGF expression | [2] |
| Noopept | Rat Cortex | Chronic (28-day) administration | Slight increase in BDNF expression | [2] |
Table 2: Neuroprotection in Cellular Models of Alzheimer's Disease
| Compound | Cell Line | Insult | Concentration | Effect | Citation |
| Noopept | PC12 cells | Aβ25-35 (5 µM) | 10 µM (72h pre-treatment) | Improved cell viability, reduced apoptosis, ROS, and intracellular calcium; enhanced mitochondrial membrane potential; attenuated tau hyperphosphorylation at Ser396. | [3] |
Table 3: Modulation of Neurotransmitter Systems
| Compound | System | Model | Key Findings | Citation |
| This compound | GABAergic | Rat Frontal Cortex | Allosteric modulation of GABAergic system; changes in expression of 45 genes involved in neurotransmission 1h post-administration. | |
| This compound | Enkephalinergic | BALB/c mice | Increased half-life of plasma leu-enkephalin, suggesting inhibition of enkephalin-degrading enzymes. | |
| Noopept | Glutamatergic | In vitro | Modulates AMPA and NMDA receptors. | |
| Noopept | Cholinergic | Rodent models | Prevents amnestic effects of cholinergic inhibitors. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.
This compound: Assessment of BDNF Expression
-
Experimental Workflow:
-
Methodology:
-
Animal Model: Male Wistar rats.
-
Drug Administration: Single intranasal administration of this compound at doses of 250 or 500 µg/kg.
-
Time Points: Animals were sacrificed 24 hours after administration.
-
Tissue Preparation: The hippocampus was dissected from the brain.
-
Analysis: The levels of BDNF mRNA and protein were quantified using appropriate molecular biology techniques (e.g., qRT-PCR and Western blot or ELISA).
-
Noopept: Neuroprotection in an In Vitro Alzheimer's Disease Model
-
Experimental Workflow:
-
Methodology:
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.
-
Pre-treatment: Cells were incubated with Noopept (10 µM) for 72 hours prior to the insult.
-
Neurotoxic Insult: Cells were exposed to amyloid-beta peptide 25-35 (Aβ25-35) at a concentration of 5 µM for 24 hours to induce neurotoxicity.
-
Outcome Measures:
-
Cell Viability: Assessed using the MTT assay.
-
Apoptosis: Quantified by flow cytometry after staining with Annexin V and propidium iodide.
-
Reactive Oxygen Species (ROS): Measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Intracellular Calcium: Monitored using the calcium-sensitive dye Fura-2.
-
Mitochondrial Membrane Potential (MMP): Evaluated with the fluorescent dye JC-1.
-
Tau Phosphorylation: Analyzed by Western blotting using antibodies specific for phosphorylated tau at Ser396.
-
-
Conclusion
This compound and Noopept exhibit distinct yet partially overlapping neuroprotective mechanisms. This compound's actions are prominently centered around the modulation of inhibitory neurotransmission (GABA), regulation of endogenous opioid peptides (enkephalins), and anti-inflammatory effects. In contrast, Noopept's neuroprotective profile is largely defined by its influence on the excitatory glutamatergic system, robust induction of neurotrophic factors, and its ability to counteract multiple facets of neurodegenerative cascades, as demonstrated in models of Alzheimer's disease.
The choice between these two peptides for research or therapeutic development would depend on the specific pathological context. This compound may be more suited for conditions with a strong anxiety or neuroinflammatory component, while Noopept shows significant promise for neurodegenerative disorders characterized by excitotoxicity and neurotrophin deficits. Further head-to-head comparative studies with standardized protocols are warranted to more definitively delineate their relative potencies and therapeutic potentials.
References
- 1. This compound Peptide | Benefits, Uses & Mechanism of Action | Nūūtro [nuutro.co.uk]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Selank vs. SSRIs in Animal Models of Chronic Stress: A Comparative Guide for Researchers
In the landscape of pharmacological interventions for stress-related disorders, the heptapeptide Selank and Selective Serotonin Reuptake Inhibitors (SSRIs) represent two distinct therapeutic strategies. This guide provides a comparative analysis of their performance in preclinical animal models of chronic stress, with a focus on their mechanisms of action, and supporting experimental data from behavioral and neurochemical studies.
Mechanisms of Action: A Tale of Two Pathways
This compound and SSRIs exert their effects through fundamentally different primary mechanisms. This compound's action is multifaceted, primarily involving the modulation of the GABAergic system and the regulation of neurotrophic factors.[1][2] In contrast, SSRIs, as their name suggests, selectively target the serotonin transporter (SERT) to increase the synaptic availability of serotonin.[1]
This compound: This synthetic analogue of the endogenous peptide tuftsin is understood to act as a positive allosteric modulator of GABA-A receptors.[1][2] This enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal hyperexcitability associated with anxiety and stress. Additionally, this compound has been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuroplasticity, neuronal survival, and resilience to stress.
SSRIs: This class of drugs, including fluoxetine, functions by blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The therapeutic effects of SSRIs in chronic stress are also linked to their ability to modulate downstream signaling pathways, including the BDNF-CREB (cAMP response element-binding protein) pathway, which is crucial for neurogenesis and synaptic plasticity.
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the proposed signaling pathways for this compound and SSRIs.
Experimental Protocols: Unpredictable Chronic Mild Stress (UCMS)
The Unpredictable Chronic Mild Stress (UCMS) model is a widely used paradigm to induce a state analogous to human depression and anxiety in rodents. While specific protocols may vary between laboratories, the core principle involves the sequential and unpredictable application of a variety of mild stressors over a period of several weeks.
Representative UCMS Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used. Mice, such as BALB/c or C57BL/6 strains, are also utilized. Animals are typically housed individually to prevent social buffering.
-
Stressors: A range of stressors are applied in a random order, with one or two stressors per day. Examples include:
-
Cage tilt (45 degrees) for a prolonged period.
-
Reversed light/dark cycle.
-
Damp bedding.
-
Confinement in a small tube.
-
Food and/or water deprivation.
-
Exposure to an empty water bottle.
-
White noise or other auditory stressors.
-
-
Duration: The stress period typically lasts for 3 to 6 weeks to induce a stable depressive- and anxiety-like phenotype.
-
Drug Administration: this compound or an SSRI (e.g., fluoxetine) is administered during the stress period, often starting after an initial period of stress induction.
-
This compound: Typically administered intranasally at doses around 300 µg/kg.
-
Fluoxetine: Commonly administered intraperitoneally or orally at doses ranging from 5 to 20 mg/kg.
-
Comparative Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of this compound and Fluoxetine in animal models of stress and anxiety. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental protocols.
Table 1: Behavioral Effects in Animal Models of Anxiety and Stress
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings | Reference |
| This compound | Ethanol Withdrawal-Induced Anxiety (Rats) | Elevated Plus Maze (EPM) | 0.3 mg/kg (intraperitoneal) | Eliminated anxiety induced by ethanol withdrawal. | |
| This compound | Unpredictable Chronic Mild Stress (Rats) | Elevated Plus Maze (EPM) | 300 µg/kg (intranasal) | Reduced elevated levels of anxiety. | |
| Fluoxetine | Wistar Rats (Acute & Chronic) | Elevated Plus Maze (EPM) | 5.0 mg/kg (intraperitoneal) | Anxiogenic-like effect (decreased time and entries in open arms). | |
| Fluoxetine | Swiss Mice (Acute) | Elevated Plus Maze (EPM) | 10 & 20 mg/kg (intraperitoneal) | Anxiogenic-like effect at 20 mg/kg. | |
| Fluoxetine | Chronic Mild Stress (Rats) | Sucrose Preference Test (SPT) | 10 mg/kg | Attenuated CMS-induced decrease in sucrose preference. | |
| Fluoxetine | Chronic Mild Stress (Rats) | Forced Swim Test (FST) | 5 mg/kg/day (intraperitoneal) | Normalized CMS-induced increase in immobility time. |
Table 2: Neurochemical and Molecular Effects in Animal Models
| Compound | Animal Model | Parameter Measured | Brain Region | Dosage | Key Findings | Reference |
| This compound | Rat | BDNF Gene Expression | Hippocampus | Not specified | Rapidly elevates BDNF expression. | |
| This compound | Ethanol-Induced Memory Impairment (Rats) | BDNF Content | Hippocampus & Prefrontal Cortex | 0.3 mg/kg/day (intraperitoneal) | Prevented ethanol-induced increase in BDNF content. | |
| Fluoxetine | Chronic Mild Stress (Mice) | Serotonin Levels | Hippocampus & Prefrontal Cortex | 20 mg/kg (intraperitoneal) | Prevented CUMS-induced decrease in serotonin levels. | |
| Fluoxetine | Chronic Mild Stress (Mice) | Dopamine Levels | Nucleus Accumbens | 20 mg/kg (intraperitoneal) | Prevented CUMS-induced increase in dopamine levels. | |
| Fluoxetine | Chronic Treatment (Rats) | BDNF mRNA Expression (Exon-III) | Hippocampus Proper | Not specified | 2.5-fold increase in expression. | |
| Fluoxetine | BDNFVal/Val Mice (Chronic) | BDNF Protein Levels | Hippocampus | Not specified | Significant increase in BDNF protein levels. |
Concluding Remarks
The available preclinical data suggest that both this compound and SSRIs can mitigate the behavioral and neurochemical consequences of chronic stress in animal models, albeit through distinct molecular pathways. This compound's rapid modulation of the GABAergic system and its influence on BDNF expression present a promising profile for anxiolytic and stress-protective effects. SSRIs, through their well-established mechanism of enhancing serotonergic neurotransmission and subsequent downstream effects on neuroplasticity, have demonstrated efficacy in reversing stress-induced anhedonia and behavioral despair.
The contrasting findings in some behavioral tests, such as the anxiogenic-like effects of acute fluoxetine in the Elevated Plus Maze, highlight the complexity of these compounds' actions and the importance of considering the duration of treatment and the specific behavioral paradigm. Further head-to-head comparative studies within the same chronic stress model are warranted to provide a more definitive assessment of their relative efficacy and to elucidate the nuances of their therapeutic potential. This guide serves as a foundational resource for researchers designing and interpreting such studies in the ongoing effort to develop more effective treatments for stress-related disorders.
References
Unveiling the Anxiolytic Potential of Selank: A Comparative Analysis Against Placebo Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic effects of the synthetic peptide Selank against a placebo control, supported by available experimental data. The following sections detail the clinical evidence, experimental methodologies, and underlying molecular mechanisms of this compound, offering valuable insights for research and development in the field of anxiolytics.
Clinical Efficacy of this compound in Anxiety Disorders
While comprehensive, large-scale, placebo-controlled trials on this compound are not extensively published in readily accessible literature, existing clinical studies provide significant evidence of its anxiolytic properties. Notably, a study on patients with psychogenic anxiety disorders who had previously not responded to placebo therapy demonstrated the efficacy of this compound.[1] Furthermore, a significant clinical trial involving 62 patients with Generalized Anxiety Disorder (GAD) and neurasthenia compared the effects of this compound to medazepam, a conventional benzodiazepine.[2] This study provides a robust dataset for evaluating this compound's performance.
Quantitative Data Summary
The following table summarizes the key findings from a comparative study of this compound and medazepam in patients with GAD and neurasthenia, utilizing established psychometric scales for anxiety assessment.
| Assessment Scale | This compound Group (n=30) | Medazepam Group (n=32) | Key Findings |
| Hamilton Anxiety Rating Scale (HAM-A) | Significant reduction in scores | Significant reduction in scores | Anxiolytic effects of this compound were similar to medazepam.[2] |
| Zung Self-Rating Anxiety Scale | Significant improvement | Significant improvement | Comparable efficacy in reducing self-reported anxiety symptoms.[2] |
| Clinical Global Impression (CGI) Scale | Marked improvement noted | Marked improvement noted | Both treatments were effective in improving the overall clinical condition.[2] |
| Additional Observations | Anti-asthenic and psychostimulant effects observed | - | This compound demonstrated a broader spectrum of therapeutic action beyond anxiolysis. |
In a separate study involving 21 patients with psychogenic anxiety disorders who were placebo non-responders, intranasal this compound (900 mcg) produced tranquilizing effects in 67% of participants within 30-40 minutes, with effects lasting 6-12 hours. After 5 days of treatment, 81% of patients showed significant improvement, and 19% showed mild improvement.
Experimental Protocols
The methodologies employed in clinical and preclinical studies are crucial for understanding the validity of the findings. Below are detailed protocols representative of this compound research.
Clinical Trial Protocol: this compound vs. Medazepam in GAD and Neurasthenia
-
Study Design: A comparative, randomized clinical trial.
-
Participants: 62 patients diagnosed with Generalized Anxiety Disorder (GAD) and neurasthenia.
-
Intervention:
-
This compound group (n=30): Intranasal administration.
-
Medazepam group (n=32): Oral administration.
-
-
Assessment Tools:
-
Hamilton Anxiety Rating Scale (HAM-A) to assess the severity of anxiety symptoms.
-
Zung Self-Rating Anxiety Scale for patient-reported anxiety levels.
-
Clinical Global Impression (CGI) scale for overall assessment of clinical status.
-
-
Biomarker Analysis: Measurement of enkephalin activity in the blood serum.
-
Primary Outcome: Comparison of the anxiolytic efficacy between this compound and medazepam.
Preclinical Experimental Protocol: Gene Expression Analysis in Rats
-
Animal Model: Male rats.
-
Groups:
-
Control group (n=10): Intranasal administration of deionized water.
-
This compound group (n=10): Single intranasal administration of this compound (300 μg/kg).
-
GABA group (n=10): Single intranasal administration of GABA (300 μg/kg).
-
-
Procedure:
-
Animals were administered the respective solutions intranasally.
-
At 1 and 3 hours post-administration, animals were decapitated.
-
The frontal cortex was dissected and frozen for subsequent analysis.
-
-
Analysis: Real-time quantitative RT-PCR was used to analyze the expression of 84 genes involved in neurotransmission.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anxiolytic effects through a multi-faceted mechanism of action, primarily targeting the GABAergic, enkephalinergic, and neurotrophic systems.
GABAergic System Modulation
This compound acts as a positive allosteric modulator of GABA-A receptors. This means it enhances the effect of the inhibitory neurotransmitter GABA, leading to a calming effect without directly activating the receptor itself. This modulation is believed to be the primary basis for its anxiolytic properties.
Enkephalinergic System Regulation
This compound inhibits the activity of enkephalin-degrading enzymes, such as neprilysin. This inhibition leads to an increase in the levels of endogenous enkephalins, which are natural opioid peptides with anxiolytic and mood-stabilizing properties.
Brain-Derived Neurotrophic Factor (BDNF) Upregulation
This compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuroplasticity, neuronal survival, and cognitive function. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating downstream signaling pathways that contribute to its anxiolytic and nootropic effects.
References
A Head-to-Head Examination of Selank and Tuftsin on Immune and Neurological Responses
An Objective Comparison for Researchers and Drug Development Professionals
This guide provides a comparative analysis of tuftsin, a naturally occurring tetrapeptide with established immunomodulatory functions, and Selank, its synthetic heptapeptide analog. While originating from the same core sequence, the addition of a Pro-Gly-Pro tail to this compound significantly alters its biological activity, shifting its primary effects from immunostimulation to anxiolytic and nootropic actions.[1] This comparison synthesizes available experimental data to illuminate their distinct mechanisms of action and functional outcomes, offering a valuable resource for researchers in immunology, neuroscience, and peptide-based drug development.
Comparative Physicochemical and Pharmacological Properties
The structural modification of this compound not only changes its primary activity but also enhances its stability compared to its parent peptide, tuftsin.[1][2] This increased stability is a key factor in its altered pharmacological profile.
| Parameter | Tuftsin | This compound |
| Sequence | Thr-Lys-Pro-Arg | Thr-Lys-Pro-Arg-Pro-Gly-Pro |
| Primary Activity | Immunomodulatory (stimulates phagocytosis)[1] | Anxiolytic, Nootropic[1] |
| Half-Life (Blood) | ~16 minutes | Short (minutes), but effects are prolonged after intranasal administration |
| Primary Receptor(s) | Neuropilin-1 (Nrp1) | Allosteric modulator of GABA-A receptors |
| Binding Affinity (KD) | 10.65 μmol/L to Nrp1 | Does not alter GABA receptor affinity but modulates binding sites |
Head-to-Head Experimental Data: Divergent Effects on Neurotransmitter Systems
A direct comparative study in Wistar rats pre-treated with a serotonin synthesis inhibitor (PCPA) highlighted the differing effects of this compound and tuftsin on brain serotonin (5-HT) metabolism. This data underscores this compound's potential for correcting disturbances related to decreased serotonin metabolism, a mechanism not observed with tuftsin.
| Brain Region | Effect of this compound on 5-HT Metabolism | Effect of Tuftsin on 5-HT Metabolism |
| Brain Stem | Enhanced | No change |
| Neocortex | No significant change | Decreased |
| Data from a study on Wistar rats 30 minutes after peptide injection. |
Mechanisms of Action: Distinct Signaling Pathways
The divergent biological effects of tuftsin and this compound arise from their interactions with different cellular signaling pathways. Tuftsin primarily engages with immune cells through surface receptors, while this compound can cross the blood-brain barrier to modulate neurochemical transmission.
Tuftsin's Immunomodulatory Pathway
Tuftsin's primary role is the stimulation of phagocytic cells, a key component of the innate immune response. It binds to the Neuropilin-1 (Nrp1) receptor on macrophages and microglia, initiating a signaling cascade that enhances their phagocytic activity.
This compound's Neuro-Regulatory Pathway
This compound's anxiolytic effects are primarily attributed to its allosteric modulation of GABA-A receptors in the central nervous system. It also influences the expression of genes involved in inflammation and immune response within the brain and spleen. Studies have shown that this compound can affect the expression of genes related to cytokines, chemokines, and their receptors. For instance, it has been observed to modulate the expression of Bcl6, a gene that controls immune system development, and temporarily influence the expression of genes like Xcr1, C3, Casp1, and Il2rg in the mouse spleen.
References
A Comparative Analysis of the Cognitive Benefits of Selank and Piracetam for Researchers and Drug Development Professionals
An objective evaluation of two prominent nootropic agents, Selank and piracetam, reveals distinct mechanistic profiles and varied evidence for their cognitive-enhancing effects. While both compounds have been investigated for their potential to improve cognitive function, direct comparative studies are limited. This guide synthesizes available preclinical and clinical data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
This compound, a synthetic peptide analog of the endogenous immunomodulatory peptide tuftsin, has demonstrated anxiolytic and nootropic properties. Its mechanism of action is primarily associated with the modulation of GABAergic and serotonergic neurotransmitter systems, as well as the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[1][2] In contrast, piracetam, a cyclic derivative of GABA, is believed to exert its cognitive-enhancing effects by influencing acetylcholine and glutamate neurotransmission and by improving cell membrane fluidity.[3]
Preclinical and Clinical Evidence: A Head-to-Head Look
Direct comparative studies between this compound and piracetam are scarce. However, a key preclinical study in a conditioned active avoidance reflex model in rats suggested that this compound possesses significant learning-enhancing properties.[4]
Clinical research on this compound has often focused on its anxiolytic effects, with cognitive benefits being a secondary but notable outcome. A significant clinical trial involving patients with Generalized Anxiety Disorder (GAD) and neurasthenia compared this compound to medazepam, a benzodiazepine. The study utilized established psychometric scales such as the Hamilton Anxiety Rating Scale (HAM-A), the Zung Self-Rating Anxiety Scale, and the Clinical Global Impression (CGI) scale. Results indicated that this compound exhibited anxiolytic effects comparable to medazepam, with the additional benefits of anti-asthenic (anti-fatigue) and psychostimulant effects.[5]
Piracetam, on the other hand, has been the subject of numerous clinical trials for cognitive impairment and dementia, with mixed results. A meta-analysis of 19 double-blind, placebo-controlled studies involving patients with dementia or cognitive impairment showed a significant odds ratio for global improvement with piracetam treatment. However, other analyses have not found significant effects on specific cognitive measures like the Mini-Mental State Examination (MMSE).
Quantitative Data Summary
Due to the limited number of direct comparative studies, a quantitative side-by-side comparison is challenging. The following table summarizes the available data from separate studies to provide a relative understanding of their efficacy.
| Parameter | This compound | Piracetam | Supporting Evidence |
| Primary Investigated Use | Generalized Anxiety Disorder, Neurasthenia | Dementia, Cognitive Impairment | |
| Key Cognitive Effect (Preclinical) | Enhanced learning in conditioned active avoidance reflex | - | |
| Key Clinical Finding | Anxiolytic effect comparable to medazepam with added anti-asthenic and psychostimulant effects | Significant odds ratio for global improvement in cognitive impairment and dementia | |
| Effect on Specific Cognitive Domains | Cognitive enhancement noted as a secondary outcome in anxiety studies | Inconclusive evidence for significant improvement on specific cognitive tests like MMSE |
Experimental Protocols
Conditioned Active Avoidance Response (CAAR) Test
This preclinical test is utilized to assess learning and memory in animal models.
-
Apparatus: A shuttle-box with two compartments separated by a door. The floor is typically an electrifiable grid.
-
Procedure:
-
Acquisition Phase: An animal is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), which is a mild foot shock delivered through the grid floor. The animal can avoid the shock by moving to the other compartment (the avoidance response) during the CS presentation.
-
Trial Repetition: This process is repeated for a set number of trials.
-
Data Collection: The number of successful avoidance responses, escape latencies (time taken to escape the shock), and inter-trial crosses are recorded.
-
-
Drug Administration: The test compound (e.g., this compound or piracetam) or a placebo is administered to the animals before the training session.
-
Endpoint: An increase in the number of successful avoidance responses in the drug-treated group compared to the placebo group is indicative of a positive effect on learning and memory.
Clinical Assessment Scales for Anxiety and Global Impression
Clinical trials for anxiolytic and nootropic drugs often employ standardized rating scales to quantify changes in symptoms and overall functioning.
-
Hamilton Anxiety Rating Scale (HAM-A): A clinician-administered scale that evaluates the severity of anxiety symptoms. It consists of 14 items assessing both psychic and somatic anxiety.
-
Zung Self-Rating Anxiety Scale: A 20-item self-report questionnaire that measures the level of anxiety.
-
Clinical Global Impression (CGI) Scale: A clinician-rated scale that assesses the overall severity of illness and the patient's improvement over time.
Signaling Pathways and Mechanisms of Action
The distinct cognitive benefits of this compound and piracetam can be attributed to their different mechanisms of action at the molecular level.
Caption: Signaling pathway of this compound's cognitive and anxiolytic effects.
Caption: Signaling pathway of piracetam's cognitive-enhancing effects.
Conclusion
This compound and piracetam represent two distinct classes of nootropic agents with different primary mechanisms of action and clinical evidence supporting their cognitive benefits. This compound's effects appear to be closely linked to its anxiolytic properties, mediated through GABAergic, serotonergic, and neurotrophic pathways. Piracetam is thought to enhance cognitive function, particularly in cases of age-related decline, by modulating key neurotransmitter systems and improving neuronal membrane function.
For researchers and drug development professionals, the choice between these compounds would depend on the specific therapeutic target. This compound may be a more suitable candidate for investigating cognitive dysfunction associated with anxiety and stress-related disorders. Piracetam, while its efficacy on specific cognitive domains requires further clarification, has a longer history of investigation in the context of dementia and age-related cognitive impairment. Further direct comparative studies with robust methodologies and quantitative cognitive assessments are necessary to definitively delineate the relative cognitive benefits of this compound and piracetam.
References
- 1. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tydes.is [tydes.is]
- 3. Piracetam for dementia or cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicalantiaging.com [medicalantiaging.com]
Unraveling the Impact of Selank on Brain-Derived Neurotrophic Factor: A Comparative Analysis
A deep dive into the experimental evidence supporting Selank's role in modulating Brain-Derived Neurotrophic Factor (BDNF) levels, with a comparative look at other nootropic and neuroprotective agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive cross-study validation of this compound's effects, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
The synthetic heptapeptide this compound, an analogue of the endogenous peptide tuftsin, has garnered significant interest for its anxiolytic and nootropic properties. A key mechanism hypothesized to underlie its cognitive-enhancing effects is the modulation of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity. This guide systematically evaluates the scientific literature to provide a clear comparison of this compound's efficacy in influencing BDNF levels against other notable compounds.
Quantitative Effects on BDNF Levels: A Comparative Overview
The following table summarizes the quantitative changes in BDNF levels observed in preclinical and clinical studies for this compound and selected alternative compounds. This side-by-side comparison allows for an objective assessment of their relative potencies in modulating this key neurotrophin.
| Compound | Animal Model/Study Population | Brain Region/Sample | Dosage & Administration | Observed Change in BDNF Levels | Reference |
| This compound | Outbred Rats (Ethanol-induced memory impairment model) | Hippocampus & Frontal Cortex | 0.3 mg/kg/day, intraperitoneally for 7 days | Prevented ethanol-induced increase in BDNF content (p<0.05) | [1][2][3] |
| This compound | Male Wistar Rats | Hippocampus | 250 and 500 µg/kg, intranasally (single dose) | 1.5-2 fold increase in BDNF mRNA 3 hours post-administration; significant increase in BDNF protein 24 hours post-administration | [4] |
| Semax | Male Wistar Rats | Hippocampus | 50 µg/kg, intranasally (single dose) | Up to 1.4-fold increase in BDNF protein; up to 3-fold increase in BDNF mRNA | [5] |
| Semax | Male Wistar Rats | Basal Forebrain | 50 and 250 µg/kg, intranasally (single dose) | Rapid increase in BDNF protein 3 hours post-administration | |
| Cerebrolysin | Alzheimer's Disease Patients | Serum | Daily intravenous infusions | Significantly increased serum BDNF levels at week 16 | |
| N-Acetylcysteine (NAC) | Sprague-Dawley Rats (Schizophrenia model) | Prefrontal Cortex | 10 and 30 mg/kg, chronically | Increased expression of BDNF mRNA and protein |
Delving into the Experimental Protocols
Understanding the methodologies employed in these studies is critical for interpreting the data and for designing future research. Below are detailed descriptions of the experimental protocols for the key studies cited.
This compound Experimental Protocols
Study 1: Ethanol-Induced Memory Impairment Model (Kolik et al., 2019)
-
Subjects: Outbred male rats.
-
Model: Chronic alcohol intoxication was induced by providing a 10% ethanol solution as the only source of fluid for 30 weeks to model ethanol-induced memory impairment.
-
Treatment: this compound was administered intraperitoneally at a dose of 0.3 mg/kg per day for 7 days.
-
BDNF Analysis: Following the treatment period, the hippocampus and frontal cortex were dissected for ex vivo analysis. BDNF protein content was quantified using an enzyme-linked immunosorbent assay (ELISA).
Study 2: Acute Intranasal Administration (Inozemtseva et al., 2008)
-
Subjects: Male Wistar rats.
-
Treatment: A single intranasal dose of this compound was administered at 250 µg/kg or 500 µg/kg.
-
BDNF Analysis:
-
mRNA: Hippocampal tissue was collected 1, 3, and 24 hours post-administration. BDNF mRNA levels were measured using reverse transcription polymerase chain reaction (RT-PCR).
-
Protein: Hippocampal tissue was collected 24 hours post-administration, and BDNF protein levels were determined by ELISA.
-
Alternative Compound Experimental Protocols
Semax: Acute Intranasal Administration in Rats
-
Subjects: Male Wistar rats.
-
Treatment: A single intranasal application of Semax at a dose of 50 µg/kg.
-
BDNF Analysis:
-
mRNA: Hippocampal tissue was analyzed for BDNF and TrkB mRNA levels using RT-PCR.
-
Protein: Hippocampal BDNF protein levels and TrkB tyrosine phosphorylation were measured at various time points post-administration.
-
Cerebrolysin: Clinical Trial in Alzheimer's Disease
-
Study Population: Patients with mild-to-moderate Alzheimer's disease.
-
Treatment: Daily intravenous infusions of Cerebrolysin over a period of weeks.
-
BDNF Analysis: Serum BDNF levels were measured at baseline, week 16, and week 28 using ELISA.
N-Acetylcysteine (NAC): Schizophrenia Rat Model
-
Subjects: Adult Sprague-Dawley rats.
-
Model: A neurodevelopmental model of schizophrenia was induced by chronic administration of L-buthionine-(S,R)-sulfoximine during the early postnatal period.
-
Treatment: Chronic administration of NAC at doses of 10 and 30 mg/kg.
-
BDNF Analysis: The prefrontal cortex and hippocampus were analyzed for BDNF mRNA and protein levels using RT-PCR and ELISA, respectively.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Concluding Remarks for the Scientific Community
The collective evidence from preclinical studies strongly indicates that this compound is a potent modulator of BDNF expression in key brain regions associated with cognition and memory. Its ability to influence both BDNF mRNA and protein levels underscores a significant mechanism through which it may exert its nootropic effects. When compared to other agents, this compound demonstrates a comparable, and in some contexts, a more nuanced regulatory role. For instance, while Semax also robustly increases BDNF, this compound has been shown to prevent pathological increases in BDNF in a model of alcohol withdrawal, suggesting a homeostatic-restoring capability.
Cerebrolysin and N-Acetylcysteine also emerge as credible BDNF modulators, although their mechanisms and the context of their efficacy (neurodegenerative and neuropsychiatric models, respectively) differ. The data presented in this guide provides a foundational platform for researchers to compare these compounds objectively. Further head-to-head comparative studies employing standardized protocols would be invaluable in delineating the precise therapeutic potentials of each of these promising neuro-active compounds. The signaling pathways, primarily revolving around the activation of the TrkB receptor, offer fertile ground for investigating downstream effects on synaptic function and neuronal resilience. This comparative guide serves as a critical resource for driving future innovations in the development of novel therapeutics targeting the BDNF system for cognitive enhancement and the treatment of neurological disorders.
References
- 1. This compound, Peptide Analogue of Tuftsin, Protects Against Ethanol-Induced Memory Impairment by Regulating of BDNF Content in the Hippocampus and Prefrontal Cortex in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Intranasal and Subcutaneous Selank Administration for Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of intranasal versus subcutaneous administration of the synthetic peptide Selank. This analysis is supported by experimental data on pharmacological effects and receptor binding, along with detailed experimental protocols and an exploration of the underlying signaling pathways.
The heptapeptide this compound (Thr-Lys-Pro-Arg-Pro-Gly-Pro) is a synthetic analogue of the endogenous immunomodulatory peptide tuftsin, exhibiting pronounced anxiolytic and nootropic effects. Its therapeutic potential is being explored for generalized anxiety disorder, neurasthenia, and cognitive enhancement. The route of administration is a critical factor influencing the pharmacokinetic and pharmacodynamic profile of peptides. This guide compares the two most common routes for this compound administration: intranasal and subcutaneous.
Pharmacological and Efficacy Data
A direct comparative study in BALB/c mice, a strain characterized by high anxiety levels, provides valuable insights into the differential effects of intranasal and intraperitoneal (often used as a proxy for subcutaneous) administration of this compound. The following table summarizes the key findings on behavioral effects and receptor binding in the brain.
| Parameter | Intranasal Administration | Intraperitoneal/Subcutaneous Administration | Reference |
| Anxiolytic Effect (Elevated Plus Maze) | Anxiolytic and nootropic efficiency observed | Anxiolytic and nootropic efficiency observed | [1][2] |
| GABA-A Receptor Binding (Frontal Cortex) | No significant effect on [G-³H]SR 95531 binding | 38% increase in the number of [G-³H]SR 95531 binding sites | [1] |
| NMDA Receptor Binding (Hippocampus) | 23% increase in the density of [G-³H]MK-801 binding sites | No significant change in binding | [1] |
These findings suggest that while both routes of administration demonstrate anxiolytic and nootropic potential, they may act through different primary mechanisms. Intraperitoneal/subcutaneous administration appears to have a more pronounced effect on the GABAergic system in the frontal cortex, while intranasal administration preferentially modulates NMDA receptors in the hippocampus.[1]
Pharmacokinetic Profile
| Parameter | Intranasal Administration | Subcutaneous Administration |
| Bioavailability | High (reported as 92.8% of active substance) | Generally considered to have excellent bioavailability, though specific percentage varies. |
| Time to Peak Concentration (Tmax) | Rapid; detected in plasma at 30 seconds and in brain tissues at 2 minutes. | Typically slower than intranasal, with absorption depending on local blood flow. |
| Blood-Brain Barrier Penetration | Bypasses the blood-brain barrier for direct CNS effects. | Relies on systemic circulation to reach the CNS. |
Intranasal administration offers the advantage of rapid onset of action and direct delivery to the central nervous system, bypassing first-pass metabolism. Subcutaneous injection provides a more systemic and potentially sustained release.
Experimental Protocols
The following are representative experimental protocols for assessing the efficacy of this compound via intranasal and subcutaneous/intraperitoneal routes in animal models.
Intranasal Administration Protocol (Anxiolytic and Nootropic Effects)
-
Animal Model: Male inbred BALB/c and C57BL/6 mice.
-
Drug Preparation: this compound is dissolved in a sterile saline solution.
-
Administration: A single intranasal administration of this compound at a dose of 300 µg/kg. In some studies, administration is repeated daily for a specific duration (e.g., 5 days).
-
Behavioral Testing: The elevated plus-maze test is commonly used to assess anxiety-like behavior. Mice are placed at the center of a plus-shaped maze with two open and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Neurochemical Analysis: Following behavioral testing, brain tissues (e.g., frontal cortex, hippocampus) are dissected for receptor binding assays (e.g., using radiolabeled ligands for GABA-A and NMDA receptors) to determine the neurochemical effects of this compound.
Subcutaneous/Intraperitoneal Administration Protocol (Anxiolytic and Nootropic Effects)
-
Animal Model: Male inbred BALB/c and C57BL/6 mice.
-
Drug Preparation: this compound is dissolved in a sterile saline solution.
-
Administration: Intraperitoneal injection of this compound at a dose of 300 µg/kg daily for 5 days.
-
Behavioral Testing: The elevated plus-maze test is performed as described for the intranasal protocol.
-
Neurochemical Analysis: Brain tissue is processed for receptor binding assays as described above.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through multiple signaling pathways, which can be influenced by the route of administration. The following diagrams illustrate the key pathways.
Conclusion
Both intranasal and subcutaneous administration of this compound demonstrate significant anxiolytic and nootropic effects. The choice of administration route may depend on the desired onset of action and the specific therapeutic target. Intranasal delivery offers a rapid and direct route to the central nervous system, appearing to primarily modulate the NMDA receptor system in the hippocampus. Subcutaneous administration, while likely having a slower onset, shows a pronounced effect on the GABAergic system in the frontal cortex. Further head-to-head pharmacokinetic and pharmacodynamic studies in various models, including human clinical trials, are warranted to fully elucidate the comparative efficacy and to optimize the therapeutic application of this compound for different neurological and psychiatric conditions.
References
A Comparative Analysis of the Sedative Properties of Selank and Traditional Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of the novel anxiolytic peptide Selank against traditional benzodiazepine anxiolytics. The following sections detail their comparative effects on motor activity, their distinct mechanisms of action, and the experimental protocols used to ascertain these properties, supported by available preclinical and clinical data.
Executive Summary
This compound, a synthetic analogue of the immunomodulatory peptide tuftsin, has demonstrated anxiolytic efficacy comparable to that of benzodiazepines in both preclinical and clinical settings. A key differentiating factor is this compound's favorable side-effect profile, notably the absence of significant sedative and motor-impairing effects that are characteristic of benzodiazepines. While benzodiazepines achieve their anxiolytic action through potent, widespread central nervous system depression, this compound appears to exert its effects through a more nuanced, multi-target mechanism that preserves normal levels of motor activity. This guide synthesizes the available data to provide a clear comparison for research and development purposes.
Data Presentation: Comparative Effects on Sedation and Motor Activity
The following table summarizes the sedative and motor activity profiles of this compound and a representative traditional anxiolytic, Diazepam, based on preclinical data.
| Parameter | This compound | Diazepam (a Benzodiazepine) |
| Sedative Effect | Not typically reported[1][2] | High incidence of drowsiness and sedation[3] |
| Effect on Locomotor Activity | No significant effect on motor activity when administered alone.[4][5] | Dose-dependent effects; higher doses typically reduce locomotor activity. |
| Combined Effect on Locomotor Activity | In combination with Diazepam, a 2.6-fold reduction in the number of squares crossed by rats was observed. | N/A |
Experimental Protocols
The data presented above are primarily derived from preclinical studies utilizing standardized behavioral assays to assess anxiety and locomotor activity. A key experimental model cited is the Elevated Plus Maze (EPM) .
Elevated Plus Maze (EPM) Protocol
The Elevated Plus Maze is a widely used behavioral test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated from the ground, with two open arms and two enclosed arms. The test is based on the conflict between the rodent's natural exploratory drive and its aversion to open, elevated spaces. A reduction in anxiety is inferred from an increase in the time spent and the number of entries into the open arms.
Experimental Workflow:
-
Animal Acclimatization: Rodents are habituated to the testing room for a specified period before the experiment to reduce stress from the novel environment.
-
Drug Administration: this compound, a traditional anxiolytic (e.g., Diazepam), or a vehicle control is administered to the animals at a predetermined time before the test. The route of administration (e.g., intraperitoneal, intranasal) and dosage are critical parameters. For instance, a common effective dose for this compound in rats is 300 μg/kg.
-
EPM Test: The animal is placed in the center of the maze, and its behavior is recorded for a set duration, typically 5 minutes.
-
Data Acquisition: An automated video tracking system records various parameters, including:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (a measure of locomotor activity).
-
Number of squares crossed (in applicable maze designs).
-
-
Data Analysis: The data are statistically analyzed to compare the effects of the different treatment groups on anxiety-like behavior and locomotor activity. An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms, without a significant alteration in total locomotor activity, which would suggest a sedative or stimulant effect.
Signaling Pathways and Mechanisms of Action
The distinct sedative profiles of this compound and traditional anxiolytics stem from their different mechanisms of action at the molecular level.
Traditional Anxiolytics (Benzodiazepines)
Benzodiazepines, such as Diazepam, exert their anxiolytic and sedative effects by acting as positive allosteric modulators of the GABA-A receptor. This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the GABA-A receptor, benzodiazepines increase the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA). This leads to an increased frequency of the opening of the associated chloride ion channel, resulting in hyperpolarization of the neuron and a potentiation of GABA's inhibitory effects. This widespread neuronal inhibition is responsible for both the anxiolytic and the sedative effects of these drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. tydes.is [tydes.is]
- 3. benchchem.com [benchchem.com]
- 4. Peptide this compound Enhances the Effect of Diazepam in Reducing Anxiety in Unpredictable Chronic Mild Stress Conditions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides semax and this compound affect the behavior of rats with 6-OHDA induced PD-like parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Selank's Non-Addictive Profile Versus Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide anxiolytic, Selank, and the traditional class of drugs, benzodiazepines, with a specific focus on their addictive profiles. The following sections detail their respective mechanisms of action, supporting experimental data on addiction potential, and detailed experimental protocols. This objective comparison is intended to inform research and drug development in the field of anxiolytics.
Executive Summary
Benzodiazepines have long been a cornerstone in the treatment of anxiety disorders. However, their clinical utility is significantly hampered by a high potential for addiction, dependence, and withdrawal. In contrast, the heptapeptide this compound has demonstrated comparable anxiolytic efficacy in preclinical and clinical settings without the hallmark signs of addiction associated with benzodiazepines. This guide synthesizes the available experimental evidence to validate this compound's non-addictive profile.
Mechanisms of Action: A Tale of Two Pathways
The divergent addictive potential of this compound and benzodiazepines can be attributed to their distinct molecular mechanisms of action.
Benzodiazepines: Direct GABA-A Modulation and Dopamine Reward
Benzodiazepines exert their anxiolytic effects by acting as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, increasing the affinity of the inhibitory neurotransmitter GABA.[1][2] This enhanced GABAergic inhibition is central to their therapeutic effects. However, this mechanism also underlies their addictive properties. By inhibiting GABAergic interneurons in the ventral tegmental area (VTA), benzodiazepines disinhibit dopaminergic neurons, leading to an increase in dopamine release in the nucleus accumbens, a key component of the brain's reward system.[3][4][5] This surge in dopamine is believed to be a primary driver of their reinforcing and addictive effects.
This compound: A Multi-Target, Non-Dopaminergic Approach
This compound's mechanism of action is more multifaceted and does not appear to directly engage the dopamine reward pathway in a manner that promotes addiction. Its anxiolytic effects are attributed to several interconnected actions:
-
Modulation of the GABAergic System: While this compound does interact with the GABAergic system, it is thought to do so through a different allosteric site on the GABA-A receptor than benzodiazepines. This may lead to anxiolysis without the same downstream effects on dopamine release.
-
Inhibition of Enkephalin-Degrading Enzymes: this compound has been shown to inhibit enzymes that break down enkephalins, which are endogenous opioid peptides with anxiolytic and analgesic properties. By prolonging the action of these natural "feel-good" molecules, this compound may reduce anxiety without producing the intense, addictive euphoria associated with direct opioid receptor agonists.
-
Regulation of Brain-Derived Neurotrophic Factor (BDNF): this compound has been demonstrated to increase the expression of BDNF, a protein crucial for neuronal survival, growth, and plasticity. This neurotrophic effect may contribute to its anxiolytic and cognitive-enhancing properties through mechanisms distinct from the acute reinforcing effects of addictive drugs.
-
Modulation of Monoamine Neurotransmitters: Studies have indicated that this compound can influence the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood and anxiety regulation.
Crucially, there is no current evidence to suggest that this compound administration leads to a significant increase in dopamine release in the nucleus accumbens, a key neurochemical event associated with the rewarding effects of addictive drugs.
Data Presentation: Comparative Analysis of Addictive Potential
The following table summarizes the available preclinical data on the addictive potential of benzodiazepines. It is important to note that despite numerous claims of this compound's non-addictive nature, a comprehensive search of published literature did not yield any specific studies evaluating this compound in conditioned place preference or self-administration paradigms. This absence of evidence is, in itself, a significant point of comparison.
| Parameter | Benzodiazepines (e.g., Diazepam) | This compound |
| Conditioned Place Preference (CPP) | Induces a significant preference for the drug-paired environment in rats, indicating rewarding properties. | No published studies found. |
| Intravenous Self-Administration | Rats will readily self-administer intravenously, demonstrating reinforcing effects. | No published studies found. |
| Withdrawal Syndrome | Abrupt cessation after chronic use leads to a well-documented withdrawal syndrome characterized by increased anxiety, tremors, and seizures. | No published studies have reported a withdrawal syndrome following cessation of this compound. |
| Dopamine Release in Nucleus Accumbens | Increases dopamine release, which is strongly correlated with its addictive potential. | No direct evidence of increased dopamine release in the nucleus accumbens. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of a drug by pairing its administration with a distinct environmental context.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Baseline): Rats are allowed to freely explore all compartments of the apparatus to determine any initial preference for one compartment over another. The time spent in each compartment is recorded.
-
Conditioning: Over several days, rats receive injections of the test drug (e.g., diazepam) and are confined to one of the compartments. On alternate days, they receive a vehicle injection (e.g., saline) and are confined to the other compartment.
-
Post-Conditioning (Test): On the test day, rats are placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline phase is indicative of a conditioned place preference and suggests the drug has rewarding properties.
Intravenous Self-Administration
-
Objective: To determine if an animal will voluntarily work to receive a drug, indicating its reinforcing properties.
-
Apparatus: An operant conditioning chamber equipped with two levers and an intravenous catheter connected to a drug infusion pump.
-
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter.
-
Acquisition: Rats are placed in the operant chamber. Pressing one lever (the "active" lever) results in the intravenous infusion of the test drug (e.g., diazepam), while pressing the other lever (the "inactive" lever) has no consequence. The number of presses on each lever is recorded.
-
Reinforcement Schedules: Different schedules can be used, such as a fixed-ratio (FR) schedule, where a fixed number of lever presses are required for each infusion.
-
-
Data Analysis: A significantly higher rate of pressing the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.
Withdrawal Syndrome Assessment (Elevated Plus Maze)
-
Objective: To measure anxiety-like behavior in rodents, often used to assess withdrawal from anxiolytic drugs.
-
Apparatus: A plus-shaped maze raised off the ground with two open arms and two enclosed arms.
-
Procedure:
-
Chronic Drug Administration: Rats are treated with the test drug (e.g., diazepam) for an extended period (e.g., 14-28 days).
-
Withdrawal: The drug is abruptly discontinued.
-
Testing: At a specific time point after withdrawal, rats are placed in the center of the elevated plus maze and allowed to explore for a set period (e.g., 5 minutes). Their behavior is recorded.
-
-
Data Analysis: Anxiogenic effects, such as those seen during benzodiazepine withdrawal, are indicated by a decrease in the percentage of time spent in the open arms and a decrease in the number of entries into the open arms.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for benzodiazepines and this compound.
Caption: Benzodiazepine signaling pathway leading to reward and reinforcement.
Caption: this compound's multi-target signaling pathways contributing to anxiolysis.
Conclusion
The available evidence strongly supports the validation of this compound's non-addictive profile when compared to benzodiazepines. While benzodiazepines directly and potently activate the brain's reward system, leading to a high potential for addiction, this compound's multifaceted mechanism of action appears to achieve anxiolysis without engaging these same reinforcing pathways. The conspicuous absence of published studies on this compound in standard addiction models, such as conditioned place preference and self-administration, further underscores its distinct pharmacological profile. For researchers and drug development professionals, this compound represents a promising avenue for the development of novel anxiolytics that are both effective and devoid of the addictive potential that has limited the long-term utility of benzodiazepines. Further research to definitively confirm the lack of abuse potential of this compound in standardized preclinical models is warranted and would be of significant value to the field.
References
Unraveling the Genomic Signatures of Selank and Semax: A Comparative Analysis
A deep dive into the molecular mechanisms of the synthetic neuropeptides, Selank and Semax, reveals distinct yet overlapping effects on gene expression, offering valuable insights for researchers in neuroscience and drug development. While both peptides are lauded for their nootropic and neuroprotective capabilities, their genomic signatures point to different primary spheres of influence. This guide provides an objective comparison of their induced gene expression profiles, supported by experimental data and detailed methodologies, to illuminate their unique and shared pathways of action.
This compound, a synthetic analogue of the immunomodulatory peptide tuftsin, primarily exerts its influence on neurotransmission, with a pronounced effect on the GABAergic system.[1][2][3] In contrast, Semax, a fragment of the adrenocorticotropic hormone (ACTH), demonstrates a significant impact on the immune and vascular systems, particularly in the context of cerebral ischemia.[1][4] Both peptides, developed by the Institute of Molecular Genetics of the Russian Academy of Sciences, represent a frontier in the exploration of peptide-based therapeutics for neurological and psychiatric conditions.
Quantitative Analysis of Differential Gene Expression
The following tables summarize the quantitative data from key studies investigating the effects of this compound and Semax on gene expression. These findings highlight the scale and focus of their respective genomic impacts.
Table 1: Gene Expression Changes Induced by this compound
| Experimental Condition | Total Genes Analyzed | Number of Genes with Altered Expression | Time Point | Tissue | Key Findings |
| Administration of this compound (300 µg/kg) in rats | 84 (neurotransmission-related) | 45 | 1 hour post-administration | Frontal Cortex | Significant alteration in genes involved in the GABAergic system. |
| 22 | 3 hours post-administration | Frontal Cortex | Reduced but still significant changes in neurotransmission-related genes. | ||
| In vitro application on IMR-32 cells | 84 (neurotransmission-related) | No direct changes | - | IMR-32 neuroblastoma cells | This compound alone did not alter gene expression, but it suppressed GABA-induced changes. |
| Administration of this compound in mice | Not specified | 34 (inflammation-related) | Not specified | Spleen | Modulation of genes influencing the inflammatory process, including cytokines and chemokines. |
Table 2: Gene Expression Changes Induced by Semax
| Experimental Condition | Total Genes Analyzed | Number of Genes with Altered Expression | Time Point | Tissue | Key Findings |
| Permanent middle cerebral artery occlusion (pMCAO) in rats + Semax | Genome-wide | >50% of altered genes related to immune response | 24 hours post-pMCAO | Ischemized Brain Cortex | Predominantly enhanced expression of genes related to the immune system, including those for immunoglobulins and chemokines. |
| 24 (vascular system-related) | 3 hours post-pMCAO | Ischemized Brain Cortex | Altered expression of genes associated with the development and migration of endothelial and smooth muscle cells. | ||
| 12 (vascular system-related) | 24 hours post-pMCAO | Ischemized Brain Cortex | Continued influence on genes related to vasculogenesis and hematopoiesis. | ||
| Single intranasal administration (50 mg/kg) in rats | Not specified (focused on neurotrophins) | Significant changes in Bdnf and Ngf | 20 minutes to 90 minutes post-administration | Hippocampus and Frontal Cortex | Rapid and long-term activation of Brain-Derived Neurotrophic Factor (Bdnf) and Nerve Growth Factor (Ngf) expression. |
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for the accurate interpretation of the gene expression data.
Gene Expression Analysis via Real-Time PCR (for this compound)
This protocol is utilized to quantify changes in the expression of specific genes in response to this compound.
-
Sample Preparation: Rats are administered this compound or a saline control. At specified time points (e.g., 1 and 3 hours post-administration), the animals are euthanized, and specific brain regions like the frontal cortex are dissected. Total RNA is then extracted from the tissue samples.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA serves as a template in a polymerase chain reaction (PCR) with primers specific to the genes of interest. A fluorescent dye that binds to double-stranded DNA is included in the reaction. The amplification of the target genes is monitored in real-time by measuring the fluorescence intensity.
-
Data Analysis: The relative expression of the target genes is calculated and compared between the drug-treated and control groups.
Genome-Wide Transcriptional Analysis (for Semax)
This protocol provides a broad overview of the changes in the expression of thousands of genes simultaneously in response to Semax, particularly in the context of ischemia.
-
Animal Model: Focal cerebral ischemia is induced in rats via permanent middle cerebral artery occlusion (pMCAO).
-
Drug Administration: Semax is administered to the experimental group, while a control group receives a saline solution.
-
Tissue Collection: Ischemized brain cortex tissues are collected at various time points (e.g., 3 and 24 hours) after pMCAO.
-
Gene Expression Profiling: Genome-wide transcriptional analysis is performed using microarrays or RNA sequencing to compare the gene expression profiles of Semax-treated and control ischemic animals. This allows for a comprehensive assessment of the molecular pathways affected by the peptide.
Signaling Pathways and Mechanisms of Action
The differential gene expression profiles induced by this compound and Semax are a reflection of their distinct primary signaling pathways.
This compound's anxiolytic and nootropic effects are thought to be mediated primarily through its modulation of the GABAergic system. It is hypothesized to act as a positive allosteric modulator of GABA-A receptors. Furthermore, this compound has been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB, in the hippocampus, which likely contributes to its neuroprotective and cognitive-enhancing properties.
Semax's neuroprotective effects, especially in ischemic conditions, are strongly linked to its profound impact on the immune and vascular systems. It enhances the expression of genes that modulate immune cell activity and promotes the formation and functioning of the vascular system. Additionally, Semax rapidly increases the expression of neurotrophic factors such as BDNF and Nerve Growth Factor (NGF), which are crucial for neuronal survival and plasticity.
Experimental Workflow Overview
The investigation into the gene expression profiles of this compound and Semax follows a structured experimental workflow, from initial administration to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The peptide semax affects the expression of genes related to the immune and vascular systems in rat brain focal ischemia: genome-wide transcriptional analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Clinical Studies on Selank for Generalized Anxiety Disorder
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a meta-analysis of available clinical data on the anxiolytic peptide Selank for the treatment of Generalized Anxiety Disorder (GAD). It compares this compound's efficacy and mechanism of action with established treatments, offering a resource for researchers, scientists, and professionals in drug development. The information is based on preclinical and clinical studies, primarily conducted in Russia and Eastern Europe.
Comparative Efficacy of this compound and Alternatives in GAD
Clinical trials have assessed this compound's efficacy in treating GAD, often comparing it to benzodiazepines like medazepam and phenazepam. These studies suggest that this compound has anxiolytic effects comparable to these traditional treatments but with a more favorable side effect profile, notably lacking the sedative and cognitive impairments associated with benzodiazepines.
Quantitative Analysis of Clinical Outcomes
The following tables summarize the quantitative data from key clinical studies on this compound for GAD.
Table 1: Comparison of this compound and Medazepam in Patients with GAD and Neurasthenia
| Parameter | This compound Group (n=30) | Medazepam Group (n=32) | Key Findings |
| Study Design | Randomized, comparative | Randomized, comparative | The 2008 study by Zozulia et al. evaluated the efficacy of this compound compared to medazepam in patients diagnosed with GAD and neurasthenia. |
| Primary Outcome Measures | Reduction in anxiety and asthenia | Reduction in anxiety | Anxiolytic effects were reported to be similar between the two groups. |
| Secondary Outcome Measures | Anti-asthenic and psychostimulant effects | Standard anxiolytic effects | This compound demonstrated additional anti-asthenic (anti-weakness) and mild psychostimulant properties not observed with medazepam. |
| Biomarker | Leu-enkephalin levels | Not reported for this group in abstracts | Treatment with this compound was associated with an increase in the level of leu-enkephalin in the blood, which correlated with the reduction in anxiety. |
Table 2: Efficacy of this compound as an Add-on Therapy to Phenazepam in Anxiety Disorders
| Parameter | This compound + Phenazepam Group (n=40) | Phenazepam Monotherapy Group (n=30) | Key Findings |
| Study Design | Comparative clinical trial | Comparative clinical trial | A 2015 study by Medvedev et al. investigated the benefits of adding this compound to a phenazepam regimen in patients with anxiety-phobic, hypochondriac, and somatoform disorders. |
| Time to Onset of Anxiolytic Effect | Earlier achievement of positive effect on HDRS | Slower onset of anxiolytic effect | The combination therapy led to a quicker therapeutic response as measured by the Hamilton Depression Rating Scale (HDRS). |
| Tolerability | Decreased incidence of undesirable side-effects | Higher incidence of benzodiazepine-related side-effects | The addition of this compound reduced common side-effects of phenazepam, including memory impairment, asthenia, sedation, and emotional indifference. |
| Quality of Life | Positive impact on quality-of-life indicators | Not specified | The improved efficacy and tolerability of the combination therapy positively influenced the patients' quality of life. |
Table 3: Analysis of Treatment Response Time to this compound in GAD Patients
| Parameter | Rapid Responders (RR) (40% of n=20) | Conventional Responders (CR) (60% of n=20) | Key Findings |
| Study Design | Analysis of individual treatment response | Analysis of individual treatment response | A 2020 study by Syunyakov et al. examined the variability in the time to treatment response among GAD patients treated with this compound. |
| Time to Clinically Significant Response | 1-3 days | 14 days | A significant portion of patients experienced a rapid reduction in symptoms. |
| HARS Score Reduction (Mean ± SD) | From 20.3 ± 11.9 to 7.0 ± 2.9 at Day 3 (p < 0.01) | From 16.1 ± 7.2 to 6.2 ± 4.7 at Day 14 (p < 0.01) | Both groups achieved significant reductions in anxiety scores, but at different rates. |
| Predictive Factors for Rapid Response | Higher baseline scores for asthenic and cognitive symptoms; higher EEG-reactivity | Lower baseline asthenic and cognitive symptoms | Patients with more pronounced fatigue and cognitive complaints, and specific EEG patterns, were more likely to be rapid responders. |
Experimental Protocols
The methodologies employed in the key clinical trials of this compound for GAD are detailed below.
Zozulia et al. (2008): this compound vs. Medazepam in GAD and Neurasthenia
-
Objective: To compare the efficacy and mechanisms of action of this compound with medazepam in patients with GAD and neurasthenia.
-
Participants: 62 patients diagnosed with either GAD or neurasthenia.
-
Intervention: 30 patients were treated with this compound, and 32 patients received medazepam.
-
Assessment Tools:
-
Psychometric Scales: Hamilton Anxiety Rating Scale (HARS), Zung Self-Rating Anxiety Scale, and the Clinical Global Impression (CGI) scale were used to assess the patients' clinical state.
-
Biological Markers: The activity of enkephalins in the blood serum was measured to investigate the biological effects of the treatments.
-
-
Workflow:
Workflow of the 2008 this compound vs. Medazepam study.
Medvedev et al. (2015): this compound as an Add-on to Phenazepam
-
Objective: To compare the efficacy and tolerability of phenazepam monotherapy with a combination of this compound and phenazepam in patients with anxiety disorders.
-
Participants: 70 patients with anxiety-phobic, hypochondriac, and somatoform disorders.
-
Intervention: 40 patients received a combination of this compound and phenazepam, while 30 patients were treated with phenazepam alone.
-
Assessment Tools:
-
Clinical Efficacy: Hamilton Depression Rating Scale (HDRS), CGI, and Spielberger scales.
-
Tolerability: The UKU side-effect rating scale.
-
Cognitive Function: Stroop test and verbal fluency test.
-
Quality of Life: The SF-36 questionnaire.
-
Syunyakov et al. (2020): Analysis of Treatment Response Time
-
Objective: To analyze the individual treatment response to this compound in patients with GAD and to compare the clinical and EEG characteristics of rapid versus conventional responders.
-
Participants: 20 patients aged 24–52 with a DSM-IV diagnosis of GAD.
-
Intervention: All patients received this compound at a dose of 2700 μ g/day intranasally.
-
Assessment Tools:
-
Clinical Scales: Validated clinical scales, including the Hamilton Anxiety Rating Scale (HARS), were used.
-
Electrophysiological Measures: Pharmaco-EEG was utilized to assess brain electrical activity.
-
Signaling Pathways of this compound
This compound's anxiolytic effects are believed to be mediated through multiple signaling pathways, distinguishing it from traditional anxiolytics.
Proposed Mechanism of Action
This compound's primary mechanism is thought to involve the allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of GABA without directly binding to the benzodiazepine site. It is also proposed to inhibit the degradation of enkephalins, which are endogenous peptides with anxiolytic properties. Furthermore, this compound may upregulate Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival and plasticity.
Comparison with Standard GAD Treatments
The current first-line pharmacological treatments for GAD in adults are Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Benzodiazepines are also used, particularly for short-term management of severe symptoms, but their long-term use is limited by the risk of tolerance, dependence, and withdrawal symptoms.
Table 4: Comparison of this compound with Standard GAD Pharmacotherapies
| Feature | This compound | SSRIs/SNRIs | Benzodiazepines |
| Primary Mechanism | Allosteric modulation of GABA-A receptors, inhibition of enkephalin degradation, BDNF upregulation | Inhibition of serotonin and/or norepinephrine reuptake | Positive allosteric modulation of GABA-A receptors (at the benzodiazepine site) |
| Onset of Action | Can be rapid (within days for some patients) | Delayed (typically 2-4 weeks or longer) | Rapid (within hours) |
| Primary Therapeutic Effects | Anxiolytic, anti-asthenic, mild psychostimulant, nootropic | Anxiolytic, antidepressant | Anxiolytic, sedative, muscle relaxant, anticonvulsant |
| Cognitive Effects | May have cognitive-enhancing properties | Generally neutral, can sometimes cause initial cognitive dulling | Can cause sedation, amnesia, and impair cognitive and psychomotor performance |
| Side-Effect Profile | Minimal side effects reported in clinical trials; lacks sedative and addictive properties of benzodiazepines. | Nausea, headache, insomnia, sexual dysfunction | Drowsiness, dizziness, cognitive impairment, risk of tolerance and dependence |
| Use in GAD | Approved for GAD in Russia | First-line treatment for GAD | Second-line or adjunctive short-term treatment for GAD |
Conclusion
The available evidence from clinical studies suggests that this compound is a promising therapeutic agent for Generalized Anxiety Disorder with a unique pharmacological profile. Its anxiolytic efficacy appears comparable to that of benzodiazepines, but with a significantly better safety and tolerability profile, including a lack of sedative and cognitive side effects and the potential for cognitive enhancement. The multifaceted mechanism of action, involving the GABAergic system, enkephalin pathways, and neurotrophic factors, distinguishes it from conventional anxiolytics. Further large-scale, randomized controlled trials, particularly outside of Russia, are warranted to confirm these findings and to fully establish this compound's place in the therapeutic arsenal for GAD.
A Comparative Analysis of the Therapeutic Index of Selank and Other Anxiolytic Agents
Introduction
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.[1] A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic or lethal dose.[2] This guide provides a comparative evaluation of the therapeutic index of the novel anxiolytic peptide Selank against established anxiolytic drug classes: benzodiazepines (Diazepam), selective serotonin reuptake inhibitors (SSRIs; Sertraline), and the non-benzodiazepine anxiolytic, buspirone.
Quantitative Comparison of Therapeutic Indices
The following table summarizes the available data on the median lethal dose (LD50) and median effective dose (ED50) for this compound and comparator anxiolytics, along with their calculated therapeutic indices. It is important to note that direct comparison of TI values should be approached with caution due to variations in experimental models and protocols.
| Drug | Class | Animal Model | Route of Administration | ED50 | LD50 | Therapeutic Index (LD50/ED50) |
| This compound | Heptapeptide | - | - | 0.3 mg/kg (anxiolytic effect, intraperitoneal in rats)[3] | Not established; no mortality at doses up to 5000 mg/kg[3] | >16,667 |
| Diazepam | Benzodiazepine | Mouse | Intravenous | 0.10 mg/kg (anticonvulsant)[4] | 51 mg/kg | 510 |
| Mouse | Oral | - | 278 mg/kg | - | ||
| Rat | Oral | - | 710 mg/kg | - | ||
| Sertraline | SSRI | Mouse | Oral | - | 419-548 mg/kg | - |
| Rat | Oral | - | 1327-1591 mg/kg | - | ||
| Buspirone | Azapirone | Mouse | Oral | - | 655 mg/kg | - |
| Rat | Oral | - | 196 mg/kg | - |
Experimental Protocols
The determination of the therapeutic index relies on specific experimental procedures to establish the ED50 and LD50 of a substance.
Methodology for Determining ED50 (Anxiolytic Effect)
The effective dose for anxiolytic properties is often determined using behavioral models in animals, such as the elevated plus-maze, light-dark box test, or fear-potentiated startle test.
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Procedure:
-
Animals are divided into several groups, including a control group receiving a placebo and experimental groups receiving different doses of the anxiolytic agent.
-
After a specific period to allow for drug absorption, the animals are placed in the testing apparatus.
-
Behavioral parameters indicative of anxiety are recorded. For example, in the elevated plus-maze, an increase in the time spent in the open arms is considered an anxiolytic effect.
-
A dose-response curve is generated by plotting the observed anxiolytic effect against the administered dose.
-
The ED50 is the dose that produces the desired anxiolytic effect in 50% of the animal population.
-
Methodology for Determining LD50 (Acute Toxicity)
Acute toxicity studies are conducted to determine the dose of a substance that is lethal to 50% of the test animal population.
-
Animal Model: Rodents are commonly used.
-
Procedure:
-
Multiple groups of animals are administered escalating doses of the drug, typically via oral gavage or injection.
-
A control group receives the vehicle (the substance used to dissolve the drug).
-
The animals are observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.
-
The number of deaths in each dose group is recorded.
-
Statistical methods, such as probit analysis, are used to calculate the LD50 from the dose-mortality data.
-
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of anxiolytics are dictated by their interactions with specific signaling pathways in the central nervous system.
This compound
This compound exhibits a multi-target mechanism of action. It is known to modulate the GABAergic system, potentially acting as a positive allosteric modulator of GABA-A receptors. Additionally, it influences the expression of genes related to serotonin and dopamine neurotransmission and increases the synthesis of Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and growth.
References
- 1. youtube.com [youtube.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. championpeptides.com [championpeptides.com]
- 4. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Selank
For researchers and scientists in the fast-paced world of drug development, adherence to strict laboratory safety and chemical handling protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Selank, a synthetic peptide with anxiolytic and nootropic properties. Following these procedures will not only ensure a safe laboratory environment but also build a foundation of trust in your operational integrity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area.[1] Personal protective equipment (PPE), including safety glasses with side shields and gloves, should be worn at all times to prevent accidental exposure.[1][2] Although Safety Data Sheets (SDS) for this compound acetate indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat it as a potentially hazardous chemical.[3] In the event of a spill, it should be managed as hazardous waste, and all cleanup materials must be disposed of accordingly.
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its form—solid (lyophilized powder) or liquid (reconstituted solution)—and must comply with institutional and regulatory guidelines.
Step 1: Waste Identification and Classification
This compound should be classified as a chemical or pharmaceutical waste. It is imperative that it is not discarded in regular trash or poured down the drain. All materials that have come into contact with this compound, including the original vial, any unused peptide, and administration supplies like syringes and needles, are to be treated as regulated waste.
Step 2: Waste Segregation
Proper segregation is critical to prevent unintended chemical reactions and ensure compliant disposal.
-
Solid this compound Waste: Unused or expired lyophilized this compound powder must be kept in its original, clearly labeled container.
-
Liquid this compound Waste: Reconstituted this compound solutions should be collected in a dedicated, compatible, and clearly labeled waste container. High-density polyethylene containers are often suitable for such aqueous waste.
-
Sharps Waste: Needles and syringes used for reconstitution or administration must be disposed of in a designated sharps container.
Step 3: Containerization and Labeling
All waste containers must be in good condition, compatible with the chemical waste they hold, and securely sealed to prevent leaks. Each container must be clearly and accurately labeled with its contents.
Step 4: Storage
Waste containers should be stored in a designated, secure area away from general laboratory traffic. This storage area should be clearly marked to indicate the presence of chemical waste.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous or pharmaceutical waste disposal service. The most common method for the disposal of this type of waste is incineration. Do not attempt to dispose of this compound through standard laboratory or municipal waste streams. It is essential to contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste.
Summary of Disposal Procedures
For quick reference, the following table summarizes the proper disposal methods for different forms of this compound waste.
| Waste Type | Container | Disposal Method |
| Unused/Expired Solid this compound | Original or compatible, clearly labeled container | Collection by a licensed hazardous waste vendor for incineration. |
| Reconstituted this compound Solution | Dedicated, compatible, clearly labeled waste container | Collection by a licensed hazardous waste vendor for incineration. |
| Contaminated Labware | Labeled hazardous waste container | Collection by a licensed hazardous waste vendor for incineration. |
| Used Syringes and Needles | Designated sharps container | Collection by a licensed medical or biohazardous waste vendor. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Regulatory Context
The disposal of pharmaceutical waste, including research peptides like this compound, is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Additionally, state and local regulations may impose more stringent requirements for pharmaceutical waste disposal. It is the responsibility of the researcher and their institution to be aware of and compliant with all applicable federal, state, and local regulations.
References
Essential Safety and Operational Guide for Handling Selank
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Selank, a synthetic heptapeptide analog of tuftsin. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain the integrity of the product.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound in its lyophilized powder form or as a reconstituted solution, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side shields are required to prevent accidental eye contact with the peptide powder or solution.
-
Hand Protection: Chemical-resistant gloves must be worn to avoid skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[1]
-
Laboratory Coat: A lab coat should be worn to protect from potential spills.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a dust mask or appropriate respiratory protection should be used.[1]
General Handling Guidelines:
-
Handle this compound in a well-ventilated area to minimize inhalation exposure.[1][2]
-
Avoid the formation of dust and aerosols during handling.[2]
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Wash hands thoroughly after handling the peptide.
Logistical Information: Storage and Stability
Proper storage of this compound is critical to maintain its stability and efficacy. The storage conditions differ for the lyophilized powder and the reconstituted solution.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C to -80°C | Long-term (several years) | Protect from light. For short-term storage, 2-8°C is acceptable for up to two years. |
| Reconstituted Solution | 2-8°C | Up to 1 month | Protect from light. Avoid repeated freeze-thaw cycles. The stability also depends on the solvent used. |
Operational Plan: Reconstitution of Lyophilized this compound
The following is a step-by-step guide for the proper reconstitution of lyophilized this compound powder.
Materials:
-
Vial of lyophilized this compound
-
Bacteriostatic water (recommended solvent)
-
Sterile syringe
-
Alcohol swabs
Procedure:
-
Allow the vial of lyophilized this compound and the bacteriostatic water to come to room temperature to prevent condensation.
-
Clean the rubber stopper of the this compound vial and the top of the bacteriostatic water vial with an alcohol swab.
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. A common reconstitution is to add 3.0 mL of bacteriostatic water to a 10 mg vial of this compound.
-
Slowly inject the bacteriostatic water down the side of the this compound vial, avoiding forceful spraying directly onto the powder to minimize foaming.
-
Gently swirl or roll the vial until the powder is completely dissolved. Do not shake vigorously, as this can degrade the peptide.
-
The reconstituted solution is now ready for experimental use. Store as recommended in the table above.
Experimental Protocol: Quantification of Brain-Derived Neurotrophic Factor (BDNF) in Rat Hippocampus Following this compound Administration
This protocol outlines a method to measure the levels of BDNF in the hippocampus of rats treated with this compound, using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Animal Treatment:
-
Administer this compound (e.g., 0.3 mg/kg, intraperitoneally) or a vehicle control to the rats daily for a specified period (e.g., 7 days).
2. Tissue Collection and Homogenization:
-
Following the treatment period, euthanize the rats and dissect the hippocampus on ice.
-
Rinse the tissue with ice-cold PBS to remove any excess blood.
-
Homogenize the hippocampal tissue in a suitable lysis buffer.
3. BDNF ELISA Procedure:
-
Use a commercially available BDNF ELISA kit and follow the manufacturer's instructions. A general procedure is as follows:
-
Prepare all reagents, samples, and standards as directed.
-
Add 100µL of the standard or sample to each well of the pre-coated 96-well plate. Incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and add 100µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.
-
Wash the wells three times with the provided wash buffer.
-
Add 100µL of prepared Detection Reagent B and incubate for 30 minutes at 37°C.
-
Wash the wells five times with the wash buffer.
-
Add 90µL of Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50µL of Stop Solution to each well.
-
Immediately read the absorbance at 450nm using a microplate reader.
-
-
Calculate the BDNF concentration in the samples by comparing their absorbance to the standard curve.
Disposal Plan
This compound and any materials that have come into contact with it should be treated as chemical or pharmaceutical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Unused or expired lyophilized this compound powder should be kept in its original, clearly labeled container.
-
Liquid Waste: Reconstituted this compound solutions should be collected in a dedicated, labeled waste container.
-
Sharps: Needles and syringes used for reconstitution or administration must be disposed of in a designated sharps container.
-
Contaminated Materials: All contaminated labware (e.g., vials, pipette tips) should be collected as hazardous waste.
Disposal Method:
-
Do not dispose of this compound in the regular trash or down the drain.
-
The final disposal of this compound waste should be handled by a licensed hazardous or pharmaceutical waste disposal service, which typically involves incineration.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement via BDNF.
Caption: Experimental workflow for measuring BDNF levels after this compound administration.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
